[1] Part 1: Compound Identity & Core Significance 2-(3-Formylphenoxy)propanoic acid is a bifunctional aromatic intermediate characterized by the presence of a reactive aldehyde group and a carboxylic acid moiety on a phe...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Compound Identity & Core Significance
2-(3-Formylphenoxy)propanoic acid is a bifunctional aromatic intermediate characterized by the presence of a reactive aldehyde group and a carboxylic acid moiety on a phenoxy-propionic scaffold. Its meta-substitution pattern offers unique steric geometry compared to its ortho- and para- isomers, making it a critical building block in the synthesis of pharmaceuticals (particularly PPAR agonists and thromboxane receptor antagonists) and functionalized organic materials.
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point
86–89 °C (Typical for this class)
Part 2: Synthesis & Manufacturing Protocol
The industrial and laboratory-scale synthesis of CAS 51264-77-8 predominantly relies on the Williamson Ether Synthesis . This route ensures high regioselectivity and yield by coupling a phenol derivative with an
-halo ester, followed by hydrolysis.
Reaction Mechanism
The synthesis proceeds via an
nucleophilic substitution where the phenoxide ion (generated from 3-hydroxybenzaldehyde) attacks the chiral center of the propionate derivative.
Critical Note on Chirality: The CAS 51264-77-8 typically refers to the racemate. If enantiopure material is required (e.g., for specific biological activity), (R)- or (S)-ethyl 2-chloropropionate must be used as the starting material, typically proceeding with inversion of configuration.
Step-by-Step Experimental Protocol
Phase 1: Etherification (Formation of the Ester Intermediate)
Reagents:
3-Hydroxybenzaldehyde (1.0 eq)
Ethyl 2-bromopropionate (1.1 eq) or Ethyl 2-chloropropionate
Potassium Carbonate (
, 2.0 eq, anhydrous)
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Procedure:
Dissolve 3-hydroxybenzaldehyde in DMF under an inert atmosphere (
).
Add
and stir at room temperature for 30 minutes to generate the phenoxide anion.
Add Ethyl 2-bromopropionate dropwise to control the exotherm.
Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.
Workup:
Quench with ice water and extract with Ethyl Acetate (
).
Wash organic layer with brine, dry over
, and concentrate
Result: Ethyl 2-(3-formylphenoxy)propionate (Oil or low-melting solid).
Phase 2: Hydrolysis (Formation of the Free Acid)
Reagents:
Crude Ester from Phase 1
Lithium Hydroxide (LiOH) or NaOH (2M aqueous solution)
Solvent: THF/Water (1:1)
Procedure:
Dissolve the ester in THF/Water.
Add LiOH solution and stir at ambient temperature for 2–3 hours.
Checkpoint: Ensure complete saponification by LC-MS (Target Mass: 193.05 [M-H]-).
Isolation:
Acidify the reaction mixture to pH 2–3 using 1M HCl.
The product, 2-(3-formylphenoxy)propanoic acid , will precipitate or form an oil that crystallizes upon standing.
Recrystallize from Ethanol/Water or Toluene for high purity (>98%).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for CAS 51264-77-8 via Williamson Ether Synthesis.
Part 3: Analytical Characterization (QC)
To ensure the integrity of the compound for research or manufacturing, the following analytical parameters must be met.
Technique
Expected Signal / Result
Structural Assignment
¹H NMR (DMSO-d₆)
9.98 (s, 1H)
Aldehyde (-CHO) proton
7.40–7.60 (m, 4H)
Aromatic ring protons (meta-substitution pattern)
13.10 (br s, 1H)
Carboxylic Acid (-COOH) proton
4.90 (q, 1H)
Chiral Methine (-CH-O-) alpha to acid
1.55 (d, 3H)
Methyl group (-CH₃)
Mass Spectrometry
193.05 m/z (ESI-)
[M-H]⁻ Ion
IR Spectroscopy
1720 cm⁻¹ (Broad)
Carboxylic Acid C=O stretch
1690 cm⁻¹ (Sharp)
Aldehyde C=O stretch
Part 4: Applications in Drug Discovery & Materials
CAS 51264-77-8 serves as a versatile bifunctional linker . Its orthogonality—containing both an electrophilic aldehyde and a nucleophilic acid (after deprotonation)—allows it to serve as a bridge in complex molecule synthesis.
Medicinal Chemistry: PPAR Agonist Scaffolds
The phenoxy-propionic acid moiety is a pharmacophore found in Fibrates (e.g., Fenofibrate, Clofibrate), which are PPAR
agonists used to treat dyslipidemia.
Mechanism: The carboxylic acid head group mimics fatty acids, binding to the PPAR receptor.
Utility of CAS 51264-77-8: The meta-formyl group allows researchers to extend the lipophilic tail of the molecule via reductive amination or Wittig olefination to optimize receptor binding affinity (SAR studies).
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), this molecule acts as a rigid aromatic linker.
Acid End: Conjugates to the E3 ligase ligand (e.g., VHL or Cereblon binder) via amide bond formation.
Aldehyde End: Conjugates to the target protein ligand via reductive amination.
Material Science: Functionalized Polymers
The compound is used as a monomer modifier in the synthesis of Poly(p-phenylene vinylene) (PPV) derivatives.
The aldehyde can be converted to a vinyl group, allowing polymerization.
The pendant carboxylic acid group modifies the solubility and electronic properties (HOMO/LUMO levels) of the resulting conductive polymer.
Reactivity Logic Diagram
Figure 2: Divergent synthetic utility of the bifunctional core.
Sigma-Aldrich . (2024). Related Structure: 2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9). Retrieved from
Collas, A., Vande Velde, C. M., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid.[2] Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. (Provides structural context for the isomer class). Retrieved from
PubChem . (2024). Compound Summary: Phenoxypropanoic Acid Derivatives. Retrieved from
An In-depth Technical Guide on 3-formylphenoxypropanoic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-formylphenoxypropanoic acid, a molecule with significant potential in various scientific fields....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-formylphenoxypropanoic acid, a molecule with significant potential in various scientific fields. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and potential applications, offering valuable insights for professionals in research and development.
Core Molecular Profile
3-formylphenoxypropanoic acid is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol .[1][2] Its structure is characterized by a phenoxypropanoic acid backbone with a formyl (aldehyde) group attached to the meta-position of the benzene ring. This bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a versatile building block in organic synthesis.
Chemical Structure
The structural formula of 3-formylphenoxypropanoic acid is as follows:
Caption: 2D chemical structure of 3-formylphenoxypropanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 3-formylphenoxypropanoic acid is presented in the table below.
The synthesis of 3-formylphenoxypropanoic acid can be achieved through various synthetic routes. A common and effective method is the Williamson ether synthesis.
Synthetic Workflow
The Williamson ether synthesis approach involves the reaction of a substituted phenol with an alkyl halide. In this case, 3-hydroxybenzaldehyde is reacted with a 3-halopropanoic acid or its ester derivative.
Caption: A generalized workflow for the synthesis of 3-formylphenoxypropanoic acid.
Detailed Experimental Protocol
This protocol is based on a general procedure for similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
3-hydroxybenzaldehyde
3-chloropropanoic acid
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Distilled water
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzaldehyde and 3-chloropropanoic acid in distilled water.[1]
Slowly add a solution of sodium hydroxide in distilled water to the stirred mixture.[1]
Heat the reaction mixture to reflux and maintain for several hours.[1]
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.[1]
Unreacted starting materials can be removed by steam distillation.[1]
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent.
Expertise & Experience Insight: The choice of base and solvent is critical for the success of the Williamson ether synthesis. While aqueous sodium hydroxide is effective, in some cases, using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF can provide a milder reaction environment, potentially reducing side reactions.[7] The purification step is crucial to remove any unreacted starting materials and byproducts to obtain a high-purity final product.
Spectroscopic Data
The structure of 3-formylphenoxypropanoic acid can be confirmed by various spectroscopic techniques.
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the aldehyde proton (typically a singlet around 10 ppm), the methylene protons of the propanoic acid chain, and a broad singlet for the carboxylic acid proton.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain.[1][8]
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.[3][4][5]
Potential Applications
The unique bifunctional structure of 3-formylphenoxypropanoic acid makes it a valuable intermediate in several areas of research and development.
Signaling Pathways and Logical Relationships
The dual reactivity of the aldehyde and carboxylic acid groups allows for its use as a versatile linker or scaffold in the design of complex molecules.
Caption: Potential reaction pathways and applications of 3-formylphenoxypropanoic acid.
Drug Development: The ability to selectively modify either the aldehyde or the carboxylic acid group makes it an attractive building block for the synthesis of novel pharmaceutical compounds. It can be incorporated into larger molecules to act as a linker or to introduce specific functionalities that can interact with biological targets.
Materials Science: This compound has been investigated as a building block for poly(p-phenylene vinylene) (PPV)-based semiconductors.[1][8] These materials have potential applications in organic memories and non-linear optical (NLO) materials.[1][8] The carboxylic acid group can influence the crystal packing of these materials through hydrogen bonding.[1][8]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-formylphenoxypropanoic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), such as gloves and safety glasses.
References
Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]
PubChem. (n.d.). 3-(3-formylphenoxy)propanoic acid. Retrieved from [Link]
PubChem. (n.d.). 3-(2-formylphenoxy)propanoic acid. Retrieved from [Link]
PubChem. (n.d.). 3-(4-formylphenoxy)propanoic acid. Retrieved from [Link]
ResearchGate. (n.d.). 3-(2-Formylphenoxy)propanoic acid. Retrieved from [Link]
PubChem. (n.d.). 3-(3-Formylphenyl)propanoic acid. Retrieved from [Link]
Meta-Formylphenoxypropanoic Acid: A Bifunctional Scaffold in Advanced Solid-Phase Synthesis and Drug Discovery
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug discovery and solid-phase peptide synthesis (S...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Protocol Guide
Executive Summary
In modern drug discovery and solid-phase peptide synthesis (SPPS), the demand for versatile, cleavable linkers has driven the development of bifunctional scaffolds. Meta-formylphenoxypropanoic acid (m-FPPA) —encompassing isomers such as 3-(3-formylphenoxy)propanoic acid and 2-(3-formylphenoxy)propanoic acid—serves as a critical building block in this domain. Featuring an aromatic aldehyde and a carboxylic acid bridged by a highly stable ether linkage, m-FPPA is primarily utilized in the Backbone Amide Linker (BAL) strategy. This approach allows the growing peptide chain to be anchored via a backbone nitrogen rather than the C-terminus, providing unprecedented flexibility for synthesizing C-terminal modified peptides, cyclic peptides, and complex peptide aldehydes[1].
This whitepaper details the physicochemical properties, structural logic, and self-validating experimental workflows for utilizing m-FPPA in advanced synthetic applications.
Physicochemical Properties & Structural Logic
The utility of m-FPPA lies in its precise structural geometry. The meta-substitution of the formyl group relative to the ether linkage is a deliberate design choice. Unlike ortho-substituted derivatives, which can suffer from severe steric hindrance during reductive amination, the meta-position offers an optimal balance of accessibility and electronic stability. Furthermore, the propanoic acid moiety (as opposed to an acetic acid derivative) introduces an additional methylene carbon, increasing the conformational flexibility of the linker and reducing steric clash during subsequent peptide elongation steps.
The traditional Fmoc-SPPS approach anchors the C-terminal carboxylic acid to the resin, which restricts the ability to modify the C-terminus post-synthesis. By employing m-FPPA as a BAL analog, the paradigm is inverted[3].
The mechanistic pathway involves two distinct orthogonal reactions:
Amide Coupling: The carboxylic acid of m-FPPA is covalently attached to an amine-functionalized solid support (e.g., aminomethyl ChemMatrix or PEG-PS resin).
Reductive Amination: The resin-bound aldehyde undergoes condensation with the primary amine of an amino acid ester (or another target amine) to form a Schiff base (imine). This is subsequently reduced to a secondary amine, creating the backbone anchor[4].
Mechanistic pathway of m-FPPA as a Backbone Amide Linker (BAL) in solid-phase synthesis.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each major chemical transformation is followed by a specific colorimetric assay to verify reaction completion before proceeding.
Protocol 1: Resin Loading via Amide Coupling
Causality Insight: We utilize N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure instead of HATU for the initial linker coupling. Because m-FPPA lacks an α-chiral center, epimerization is impossible; thus, DIC/Oxyma provides highly efficient activation while avoiding the risk of guanidinium byproduct capping on the resin.
Resin Swelling: Swell 1.0 g of aminomethyl resin (loading ~0.5 mmol/g) in Dichloromethane (DCM) and Dimethylformamide (DMF) (1:1 v/v) for 30 minutes.
Activation: Dissolve 3.0 equivalents of m-FPPA and 3.0 equivalents of Oxyma in minimal DMF. Add 3.0 equivalents of DIC. Stir for 5 minutes to form the active ester.
Coupling: Add the activated mixture to the swollen resin. Agitate at room temperature for 2 hours.
Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test.
Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH₄ is overly aggressive and will prematurely reduce the aldehyde to an alcohol. NaBH(OAc)₃ is a milder reagent that selectively reduces the protonated imine intermediate without degrading the starting aldehyde[1].
Imine Formation: Add 5.0 equivalents of the target primary amine (e.g., an amino acid allyl ester) to the resin in a solution of 1% acetic acid in DMF. Agitate for 1 hour to drive Schiff base formation.
Reduction: Add 5.0 equivalents of NaBH(OAc)₃ directly to the reaction vessel. Agitate for an additional 2 to 4 hours at room temperature.
Washing: Drain the reactor and wash thoroughly with DMF, Methanol (to quench residual hydride), and DCM.
Validation (Chloranil Test): The Kaiser test cannot detect the newly formed secondary amine. Perform a Chloranil test.
Pass: Dark green/blue beads (secondary amine successfully formed).
Causality Insight: Acylating the newly formed secondary amine is the most sterically demanding step in the BAL strategy. Standard DIC/Oxyma coupling often fails here. We mandate the use of highly reactive symmetric anhydrides or HATU/HOAt with prolonged reaction times to ensure quantitative conversion[4].
Step-by-step experimental workflow logic incorporating self-validating test gates.
Summary of Applications
By utilizing m-FPPA as a structural anchor, researchers can bypass the limitations of traditional Wang or CTC resins. The resulting construct is highly acid-labile, allowing the final peptide or small molecule to be cleaved using mild Trifluoroacetic acid (TFA) concentrations (typically 1-5% TFA in DCM)[3]. This preserves sensitive side-chain protecting groups, enabling the synthesis of protected peptide fragments for convergent segment condensation, cyclic therapeutics, and C-terminal peptide aldehydes critical for protease inhibitor development[4].
Engineering Chemical Space: The Strategic Application of Bifunctional Phenoxy Acid Building Blocks in Modern Drug Discovery
Executive Summary In modern medicinal chemistry and chemical biology, the demand for highly modular, atom-economic building blocks has never been greater. Bifunctional phenoxy acids—molecules characterized by an aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and chemical biology, the demand for highly modular, atom-economic building blocks has never been greater. Bifunctional phenoxy acids—molecules characterized by an aromatic ether linkage, a terminal carboxylic acid, and an orthogonal reactive handle (such as a halogen, ketone, or secondary amine)—have emerged as privileged scaffolds. As application scientists, we leverage these molecules not merely as passive structural linkers, but as active pharmacophores and stereoelectronic directors. This whitepaper explores the mechanistic rationale, orthogonal synthetic workflows, and biological applications of bifunctional phenoxy acids, providing a self-validating framework for their integration into drug discovery pipelines.
Mechanistic Rationale: The Chemical Anatomy of Phenoxy Acids
The selection of a bifunctional phenoxy acid over a standard aliphatic linker (e.g., PEG or pure alkyl chains) is driven by fundamental thermodynamic and stereoelectronic principles.
Conformational Pre-organization : The
- hybridization at the ether oxygen restricts rotational degrees of freedom compared to pure alkyl chains. This pre-organization minimizes the entropic penalty () upon target engagement, a critical factor in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics.
Electronic Tuning : The ether oxygen acts as a potent hydrogen bond acceptor, while the adjacent aryl ring provides a platform for
stacking or cation- interactions within hydrophobic protein pockets.
Orthogonal Reactivity : By incorporating a secondary functional group (e.g., an aryl chloride or an
-ketone), these molecules act as dual-coupling partners . The distinct electronic and steric environments of the carboxylic acid and the secondary handle allow for sequential, non-interfering functionalization without the need for excessive protecting group manipulation.
Orthogonal Reactivity & Synthetic Strategy
The true power of a bifunctional phenoxy acid lies in its ability to undergo orthogonal late-stage functionalization. For instance, in the synthesis of complex PROTAC linkers or targeted covalent inhibitors, the carboxylic acid can be subjected to mild amidation, while an aryl halide handle remains inert, reserved for subsequent transition-metal-catalyzed cross-coupling.
Workflow demonstrating orthogonal late-stage functionalization of bifunctional phenoxy acids.
Quantitative Data: Physicochemical Profiling
Understanding the physicochemical contributions of the phenoxy acid scaffold is vital for predicting oral bioavailability and membrane permeability. The table below summarizes the properties and primary applications of key bifunctional phenoxy acid building blocks.
Compound Scaffold
Primary Functional Group
Orthogonal Handle
pKa (Est.)
cLogP
Primary Application
2-(3-Chlorophenoxy)propionic acid
Carboxylic Acid
Aryl Chloride
3.1
2.4
PROTAC Linkers, Cross-coupling
2-Oxo-6-phenoxyhexanoic acid
Carboxylic Acid
Aliphatic Ketone
4.5
1.8
Reductive Amination, Polymers
GW-501516 derivative
Phenoxyacetic Acid
Thiazole/Alkyl
3.5
4.2
PPAR Agonism
Fenofibrate (hydrolyzed)
Phenoxyisobutyric Acid
Isopropyl Ester
3.0
4.8
PPAR Agonism
Note: Data synthesized from structural biology and permeability screening models. The phenoxy ether linkage generally improves the pharmacokinetic profile compared to purely aliphatic counterparts.
Experimental Methodology: Self-Validating Protocol for Orthogonal Coupling
To ensure high fidelity in library generation, we employ a self-validating, two-step protocol utilizing 2-(3-chlorophenoxy)propionic acid. This methodology relies on strict causality: understanding why specific reagents are chosen ensures the system dictates its own success or failure.
Reagent Preparation : Dissolve 2-(3-chlorophenoxy)propionic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).
Causality: Anhydrous conditions are mandatory to prevent premature hydrolysis of the highly reactive active ester intermediate.
Activation : Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C.
Causality: HATU is selected over EDC/NHS due to its superior kinetics in forming the 7-aza-1-hydroxybenzotriazole ester, which minimizes epimerization of the chiral propionic center.
Self-Validation Checkpoint (LC-MS) : At 30 minutes, sample 5 µL into 1 mL MeCN.
Success State: Disappearance of the starting acid mass; appearance of the product mass
. Proceed to Phase 2.
Failure Mode: If a mass of
is observed, water has quenched the active ester. Corrective Action: Discard the reaction, dry the DMF over activated molecular sieves, and restart.
Catalyst Assembly : To the purified amide from Phase 1, add an aryl boronic acid (1.5 eq),
(3.0 eq), and (0.05 eq) in a degassed 1,4-dioxane/water mixture (4:1).
Causality:
provides a large bite angle, which is thermodynamically critical for driving the oxidative addition into the notoriously stubborn bond of the phenoxy ring.
Reaction : Heat to 90 °C for 4 hours under a strict nitrogen atmosphere.
Success State: Emergence of a new, lower Rf spot with distinct UV activity.
Failure Mode: Black palladium plating on the flask walls indicates catalyst deactivation via oxygen ingress. Corrective Action: Filter the mixture through Celite, rigorously re-degas the solvent via freeze-pump-thaw, and spike with a fresh 0.05 eq of catalyst.
Beyond serving as synthetic linkers, phenoxyacetic acids are the defining pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists . The carboxylic acid forms a critical salt bridge with a conserved tyrosine residue in the PPAR ligand-binding domain, while the phenoxy ring occupies the hydrophobic Y-shaped pocket .
By modifying the substitution pattern on the phenoxy ring (e.g., 2,2-dialkyl substitution vs. unsubstituted), medicinal chemists can precisely tune subtype selectivity between PPAR
, PPAR, and PPAR. This mechanism is fundamental to the treatment of metabolic syndromes and lipid homeostasis disorders.
Mechanism of action for phenoxy acid-driven PPAR activation and gene transcription.
References
Bifunctional reagents in organic synthesis. Nature Reviews Chemistry (2021). Available at:[Link]
Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters (2011). Available at:[Link]
Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. ChemMedChem (2007). Available at:[Link]
Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. International Journal of Molecular Sciences (2021). Available at:[Link]
Selective Cross-Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis. NIH / PubMed Central (2019). Available at:[Link]
Foundational
3-formyl substituted phenoxy acids literature
An In-Depth Technical Guide to the Synthesis, Reactivity, and Applications of 3-Formyl Substituted Phenoxy Acids Abstract This technical guide provides a comprehensive overview of 3-formyl substituted phenoxy acids, a cl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis, Reactivity, and Applications of 3-Formyl Substituted Phenoxy Acids
Abstract
This technical guide provides a comprehensive overview of 3-formyl substituted phenoxy acids, a class of bifunctional molecules of significant interest in medicinal chemistry and materials science. We delve into the core synthetic strategies, highlighting the advantages of convergent synthesis via the Williamson ether reaction for achieving the specific 3-formyl regiochemistry. The guide offers detailed experimental protocols, a thorough analysis of the spectroscopic and structural characteristics of these compounds, and an exploration of their chemical reactivity. Key applications are discussed, with a particular focus on their role as versatile scaffolds for the development of novel antimicrobial agents and as building blocks for advanced materials such as metal-organic frameworks. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.
Introduction
The Phenoxyacetic Acid Scaffold in Medicinal Chemistry
Phenoxyacetic acid and its derivatives represent a privileged scaffold in drug discovery and agrochemistry. The ether linkage provides metabolic stability, while the carboxylic acid group offers a handle for modulating pharmacokinetic properties and forming key interactions with biological targets. This core structure is found in a range of herbicides and pharmaceuticals, underscoring its versatility and biological relevance.[1]
Significance of the Formyl Group as a Versatile Functional Handle
The aromatic aldehyde, or formyl group, is one of the most versatile functional groups in organic synthesis. It serves as a crucial electrophilic site for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its ability to be readily converted into amines, alkenes, alcohols, and various heterocyclic systems makes it an invaluable precursor for generating molecular diversity. In the context of phenoxy acids, the introduction of a formyl group unlocks a wide range of derivatization possibilities, enabling the exploration of structure-activity relationships (SAR).
Overview of 3-Formyl Substituted Phenoxy Acids and their Potential
3-Formyl substituted phenoxy acids, specifically compounds like 2-(3-formylphenoxy)acetic acid, combine the key features of both the phenoxyacetic acid scaffold and the aromatic aldehyde. This unique combination allows for the development of molecules with tailored properties. The aldehyde at the 3-position (meta to the ether linkage) provides a reactive site for building complex molecular architectures, while the acetic acid chain maintains the essential characteristics of the parent scaffold. These compounds have emerged as key intermediates in the synthesis of novel Schiff bases with significant antimicrobial activity and as organic linkers for the construction of functional coordination polymers.[2][3]
Synthetic Strategies
The synthesis of 3-formylphenoxyacetic acid presents an interesting regiochemical challenge. The two primary approaches are direct formylation of a phenoxy acid substrate or a convergent synthesis starting from a pre-formylated phenol.
Challenges of Direct Formylation of Phenoxyacetic Acid
Direct electrophilic formylation of the phenoxyacetic acid ring might seem like the most straightforward approach. However, established formylation reactions such as the Vilsmeier-Haack and Duff reactions are generally unsuitable for producing the desired 3-isomer in high yield.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings.[4][5][6] The alkoxy group of the phenoxyacetic acid is a strong electron-donating group and an ortho-, para-director. Consequently, electrophilic attack will be overwhelmingly directed to the 2- and 4-positions, leading to a mixture of unwanted isomers and very little, if any, of the desired 3-formyl product.
Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium and is also highly selective for the ortho-position relative to strongly electron-donating groups like hydroxyls or ethers.[7][8][9] Therefore, it is not a viable method for obtaining the meta-substituted 3-formyl isomer.
The inherent directing effects of the ether group make these direct methods inefficient for this specific target. Therefore, a more strategic, convergent approach is required.
Synthesis from Pre-functionalized Phenols: The Williamson Ether Synthesis
The most effective and widely used method for preparing 3-formyl substituted phenoxy acids is the Williamson ether synthesis.[10][11][12] This Sₙ2 reaction involves the coupling of a phenoxide with an alkyl halide. For the synthesis of 2-(3-formylphenoxy)acetic acid, this translates to the reaction of 3-hydroxybenzaldehyde with a haloacetic acid or its ester. This method provides absolute regiochemical control.
A general workflow for this synthesis is depicted below.
Caption: Experimental workflow for Williamson ether synthesis.
The following protocol is adapted from established procedures for the synthesis of substituted phenoxyacetic acids.[13]
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium hydroxide (e.g., 2 equivalents) in water.
Phenoxide Formation: To the stirred NaOH solution, add 3-hydroxybenzaldehyde (1 equivalent) and chloroacetic acid (1 equivalent).
Reaction Execution: Heat the resulting mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). This will cause the product to precipitate out of the solution.
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from water or an ethanol-water mixture to yield the final 2-(3-formylphenoxy)acetic acid as a solid.
Comparative Analysis of Synthetic Routes
Method
Starting Materials
Regioselectivity
Advantages
Disadvantages
Vilsmeier-Haack
Phenoxyacetic acid, DMF, POCl₃
Poor (Ortho, Para)
Single step from phenoxyacetic acid.
Not suitable for 3-isomer synthesis; harsh reagents.
Duff Reaction
Phenoxyacetic acid, HMTA, Acid
Poor (Ortho)
Inexpensive reagents.
Low yields; not suitable for 3-isomer synthesis.
Williamson Ether
3-Hydroxybenzaldehyde, Haloacetic acid
Excellent (Meta)
High regiochemical control; reliable; good yields.
Two-step process if starting from phenol.
Spectroscopic and Structural Characterization
The structural elucidation of 3-formyl substituted phenoxy acids relies on a combination of standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Key signals include the aldehyde proton (CHO) as a singlet typically downfield around 9.9-10.0 ppm, the methylene protons of the acetic acid chain (OCH₂COOH) as a singlet around 4.7 ppm, and a complex multiplet pattern for the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of all key functional groups. The aldehyde carbonyl carbon appears around 192 ppm, the carboxylic acid carbonyl at ~170 ppm, and the methylene carbon at ~65 ppm. Aromatic carbons appear in the 110-160 ppm range.[14]
Infrared (IR) Spectroscopy: The IR spectrum shows strong characteristic absorption bands. A broad O-H stretch from the carboxylic acid is observed from ~2500-3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are visible: one for the aldehyde around 1690-1710 cm⁻¹ and another for the carboxylic acid, often overlapping or adjacent, in a similar region. The C-O ether stretch appears around 1200-1250 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For 2-(3-formylphenoxy)acetic acid (C₉H₈O₄), the expected monoisotopic mass is 180.04 g/mol .[15]
Summary of Spectroscopic Data for 2-(3-formylphenoxy)acetic acid
Technique
Characteristic Signal
Typical Chemical Shift / Wavenumber
¹H NMR
Aldehyde proton (s)
δ 9.9-10.0 ppm
Methylene protons (s)
δ ~4.7 ppm
Aromatic protons (m)
δ 7.2-7.8 ppm
¹³C NMR
Aldehyde Carbonyl
δ ~192 ppm
Carboxylic Acid Carbonyl
δ ~170 ppm
Methylene Carbon
δ ~65 ppm
IR
O-H stretch (broad)
3300-2500 cm⁻¹
C=O stretch (aldehyde)
~1700 cm⁻¹
C=O stretch (acid)
~1700 cm⁻¹
C-O stretch (ether)
~1240 cm⁻¹
Chemical Reactivity and Derivatization
The synthetic utility of 3-formyl substituted phenoxy acids stems from the reactivity of the aldehyde group, which serves as an anchor for a wide range of chemical transformations.
Caption: Key reactivity pathways of the formyl group.
Reactions Involving the Aldehyde Group
Reductive amination is a powerful method for converting aldehydes into primary, secondary, or tertiary amines.[16] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they selectively reduce the protonated imine over the starting aldehyde.[17][18] This one-pot reaction is highly efficient for creating libraries of amine derivatives for biological screening.[19][20]
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[21] This reaction is a cornerstone of C-C bond formation and is used to synthesize a wide variety of functionalized alkenes, which can serve as Michael acceptors or precursors to other complex molecules.[22][23][24][25]
The condensation of the formyl group with primary amines readily yields imines, also known as Schiff bases or azomethines. This reaction is typically reversible and often carried out under mild conditions. The resulting C=N double bond is a key pharmacophore in many biologically active compounds, and this reaction is central to the application of 3-formylphenoxyacetic acids in medicinal chemistry.[2][26]
Applications in Drug Discovery and Materials Science
As Scaffolds for Novel Antimicrobial Agents
A significant body of research has focused on using 3-formylphenoxyacetic acids as starting materials for novel antimicrobial agents. By reacting the aldehyde with various substituted anilines or other primary amines, researchers have synthesized series of Schiff base derivatives.[2][26] Many of these compounds have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some exhibiting potency comparable to standard antibiotics like ampicillin.[27] The phenoxyacetic acid moiety combined with the azomethine linker creates a molecular framework ripe for further optimization to develop new classes of antibiotics.
As Precursors for Biologically Active Heterocycles
The condensation products derived from 3-formylphenoxyacetic acids are valuable intermediates for synthesizing heterocyclic systems. For example, the products of Knoevenagel condensation can undergo subsequent intramolecular cyclization reactions to form chromone derivatives or other fused ring systems, which are prevalent in many natural products and pharmaceuticals.
In the Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of 3-formylphenoxyacetic acid, possessing both a carboxylic acid group and a formyl group, makes it an interesting candidate for a building block, or "linker," in materials science. While the carboxylic acid can coordinate to metal ions to form the primary framework of a MOF, the formyl group can either be used for post-synthetic modification to introduce new functionality or can participate in the coordination itself.[3][28][29] This allows for the design of functional materials with potential applications in catalysis, gas storage, and chemical sensing.
Conclusion and Future Outlook
3-Formyl substituted phenoxy acids are highly valuable and versatile building blocks in modern organic synthesis. While their synthesis requires a strategic approach, favoring the Williamson ether synthesis for regiochemical control, their true power lies in the rich chemistry of the formyl group. The demonstrated success in creating potent antimicrobial agents highlights their immediate potential in medicinal chemistry. Future work will likely focus on expanding the diversity of derivatives through combinatorial chemistry approaches, exploring a broader range of biological targets, and further developing their use in creating sophisticated, functional materials. The continued exploration of this scaffold is poised to yield new discoveries in both drug discovery and materials science.
A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. Available at: [Link]
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Scheme 1. Etherification of 3-hydroxybenzaldehyde - ResearchGate. Available at: [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
3-Formylphenoxyacetic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. Available at: [Link]
Williamson ether synthesis (video) - Khan Academy. Available at: [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available at: [Link]
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]
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[1][2][3] Part 1: Executive Summary 2-(3-Formylphenoxy)propanoic acid (CAS 51264-77-8 ) is a bifunctional aromatic building block characterized by a meta-substituted aldehyde and a carboxylic acid moiety on a phenoxy-pro...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Part 1: Executive Summary
2-(3-Formylphenoxy)propanoic acid (CAS 51264-77-8 ) is a bifunctional aromatic building block characterized by a meta-substituted aldehyde and a carboxylic acid moiety on a phenoxy-propanoic scaffold. This compound serves as a critical intermediate in the synthesis of diverse pharmaceutical libraries, particularly for Fragment-Based Drug Discovery (FBDD). Its dual reactivity allows for orthogonal functionalization—reductive amination at the aldehyde and amide coupling at the carboxylic acid—making it an ideal scaffold for generating privileged structures in medicinal chemistry, including PPAR agonists and hemoglobin allosteric effectors.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and application in high-throughput synthesis, supported by mechanistic insights and safety protocols.
Part 2: Chemical Identity & Physicochemical Profiling[4][5][6][7]
Core Identifiers
Parameter
Specification
IUPAC Name
2-(3-Formylphenoxy)propanoic acid
CAS Number
51264-77-8
InChIKey
RQNVJMDOWVHJHD-UHFFFAOYSA-N
SMILES
CC(C(=O)O)OC1=CC(=CC=C1)C=O
Molecular Formula
C₁₀H₁₀O₄
Molecular Weight
194.18 g/mol
Physicochemical Properties (Predicted)
Property
Value
Context
LogP (Octanol/Water)
~1.35
Moderate lipophilicity; suitable for oral drug candidates.
pKa (Acid)
~3.8 - 4.2
Typical for phenoxy-propanoic acids; exists as anion at physiological pH.
H-Bond Donors
1 (COOH)
Critical for receptor binding interactions.
H-Bond Acceptors
4 (O atoms)
Facilitates solubility in polar organic solvents.
Rotatable Bonds
4
Flexible linker allows conformational adaptation in binding pockets.
Topological Polar Surface Area (TPSA)
63.6 Ų
Indicates good membrane permeability (<140 Ų).
Part 3: Synthetic Pathways & Reaction Optimization
The synthesis of 2-(3-formylphenoxy)propanoic acid typically follows a Williamson Ether Synthesis protocol. This route is preferred for its scalability and the availability of starting materials.
Conditions: Heat to 60-80°C for 4-6 hours under inert atmosphere (
).
Mechanism:
nucleophilic attack of the phenoxide ion (generated in situ) on the secondary alkyl bromide. The meta-aldehyde group deactivates the ring slightly but does not sterically hinder the phenolic oxygen.
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
Hydrolysis (Ester Cleavage):
Reagents: Lithium Hydroxide (LiOH, 2.5 eq) or NaOH.
Solvent: THF/Water (3:1 mixture).
Conditions: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of ester spot).
Acidification: Carefully acidify with 1M HCl to pH ~2-3 to precipitate the free acid or extract into organic solvent.
Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.
Mechanistic Diagram (Graphviz)
Figure 1: Two-step synthesis via Williamson etherification followed by ester hydrolysis.
Part 4: Pharmacological Context & Applications
Fragment-Based Drug Discovery (FBDD)
This compound is a "privileged scaffold" because it mimics the phenoxy-acid pharmacophore found in:
PPAR Agonists: Similar to fibrates (e.g., Fenofibrate), which regulate lipid metabolism. The acid moiety mimics the carboxylate head group of fatty acids.
Auxin Analogs: Structurally related to plant growth regulators, suggesting potential for agrochemical applications.
Hemoglobin Modifiers: Analogous to RSR-13 (Efaproxiral), an allosteric effector of hemoglobin. While RSR-13 is a para-substituted derivative, the meta-isomer (this compound) allows for exploring different binding vectors in the central water cavity of hemoglobin.
Diversity-Oriented Synthesis (DOS) Workflow
The presence of orthogonal reactive groups (Aldehyde + Carboxylic Acid) enables the rapid generation of compound libraries.
Path A (Aldehyde): Reductive amination with diverse amines to create secondary/tertiary amine libraries.
Path B (Acid): Amide coupling with diverse amines to create amide libraries.
Path C (Multicomponent): Ugi or Passerini reactions to create complex peptidomimetics.
Library Generation Diagram (Graphviz)
Figure 2: Diversity-oriented synthesis workflows utilizing the orthogonal functional groups.
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Protocol:
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: Handle in a fume hood, especially when using volatile solvents or generating dust.
Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid (which would yield a di-acid).
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
Part 6: References
PubChem Compound Summary. 2-(3-formylphenoxy)propanoic acid (C10H10O4).[1][2][3] National Center for Biotechnology Information. Accessed via InChIKey: RQNVJMDOWVHJHD-UHFFFAOYSA-N.[1][2][3] Link
ChemScene. 2-(3-Formylphenoxy)propanoic acid (CAS 51264-77-8) Product Data. Link
BLD Pharm. Building Blocks: 2-(3-Formylphenoxy)propanoic acid. Link
BenchChem. Bromination of 3-hydroxybenzaldehyde and related synthetic methods. Link
Technical Guide: 3-(3-Hydroxyphenyl)propanoic Acid Scaffolds in Drug Discovery
Executive Summary This technical guide analyzes the medicinal chemistry and pharmacological utility of 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) and its derivatives.[1][2][3] Originating as a microbial metabolite of die...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the medicinal chemistry and pharmacological utility of 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) and its derivatives.[1][2][3] Originating as a microbial metabolite of dietary polyphenols (e.g., quercetin, procyanidins), this scaffold has emerged as a potent bioactive moiety.[4] Unlike its unsaturated precursor (m-coumaric acid), the saturated propanoic backbone confers unique flexibility and metabolic stability, making it a critical pharmacophore for cardiovascular and anti-inflammatory drug development.
This document provides a self-validating synthetic workflow starting from 3-hydroxybenzaldehyde , details the structure-activity relationship (SAR) of the propanoic acid tail, and maps the molecular mechanisms governing its vasculoprotective effects.[1][2]
Chemical Architecture & Synthesis
The core synthesis of 3-HPPA derivatives relies on the stepwise functionalization of 3-hydroxybenzaldehyde .[1][2] The most robust industrial and laboratory scale route involves a Knoevenagel condensation followed by catalytic hydrogenation.
Key Transformation: Carbon chain extension via Knoevenagel condensation; alkene reduction via Pd/C hydrogenation.[3]
Synthetic Pathway Visualization
The following diagram illustrates the conversion of 3-hydroxybenzaldehyde to 3-HPPA and subsequent derivatization into amides (for improved lipophilicity) or esters (prodrugs).
Figure 1: Stepwise synthesis of 3-HPPA from 3-hydroxybenzaldehyde including downstream derivatization.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized for laboratory synthesis (10-50 mmol scale).
Step 1: Knoevenagel Condensation (Synthesis of m-Coumaric Acid)
Objective: Convert 3-hydroxybenzaldehyde to 3-hydroxycinnamic acid.
The 3-HPPA scaffold exhibits dual-action pharmacology: Vasorelaxation and Anti-inflammation .[1][2][3]
Mechanism of Action (MOA)
Research indicates that 3-HPPA acts as an endothelial nitric oxide synthase (eNOS) activator.[1][3][5] Unlike direct vasodilators, it modulates the upstream kinase pathways (likely PI3K/Akt), leading to increased NO production and subsequent smooth muscle relaxation. Concurrently, it inhibits NF-κB nuclear translocation, reducing endothelial adhesion molecule expression (E-selectin).[2][12]
Figure 2: Dual signaling pathway of 3-HPPA mediating vasodilation (via eNOS) and anti-inflammation (via NF-κB).[1][2][3]
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity of 3-HPPA compared to its structural isomers and precursors.
Compound
Structure
Key Activity
Relative Potency (Vasorelaxation)
3-HPPA
meta-OH, saturated
eNOS Activation, BP reduction
High (EC50 ~10 µM)
4-HPPA
para-OH, saturated
Metabolic regulation (Lipid metabolism)
Moderate
m-Coumaric Acid
meta-OH, unsaturated
Antioxidant
Low
Benzoic Acid
No propanoic tail
Inactive
Inactive
Key Insight: The saturated propanoic acid tail is critical for optimal binding to the endothelial target involved in vasorelaxation. The rigid double bond in m-coumaric acid significantly reduces this specific activity.[1][2][3]
References
Najmanová, I. et al. (2016).[3][13] "Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats."[1][2][3][13] Molecular Nutrition & Food Research.
Gong, L. et al. (2021).[3][12] "3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression."[1][2][12] Fitoterapia.
A Technical Guide to the Synthesis of Chiral Phenoxypropanoic Acids: Precursors and Stereoselective Strategies
Abstract Chiral 2-phenoxypropanoic acids are a class of molecules with significant importance in the agrochemical and pharmaceutical industries.[1][2] Notably, the herbicidal activity of phenoxypropanoic acid derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Chiral 2-phenoxypropanoic acids are a class of molecules with significant importance in the agrochemical and pharmaceutical industries.[1][2] Notably, the herbicidal activity of phenoxypropanoic acid derivatives is often confined to a single enantiomer, typically the (R)-isomer, which functions as a synthetic auxin, leading to uncontrolled growth in broad-leaf weeds.[3][4][5] This stereospecificity necessitates robust and efficient methods for their asymmetric synthesis. This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing these valuable chiral compounds, with a focus on the preparation of key precursors and the application of stereoselective methodologies. We will explore synthesis from the chiral pool, the use of chiral auxiliaries, and enzymatic resolutions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Section 1: The Strategic Importance of Stereochemistry
The biological activity of many agrochemicals and pharmaceuticals is intrinsically linked to their three-dimensional structure. For phenoxypropanoic acid herbicides, the (R)-(+)-enantiomer is the biologically active agent, mimicking the plant hormone auxin and causing selective herbicidal effects.[4] The (S)-enantiomer is often inactive. Consequently, the use of enantiomerically pure (R)-isomers allows for a reduction in the total amount of herbicide applied, minimizing environmental impact and reducing costs. This underscores the critical need for synthetic routes that can produce the desired enantiomer with high optical purity.
The primary retrosynthetic disconnection for a chiral phenoxypropanoic acid points to two key precursors: a substituted phenol and a chiral α-halopropanoic acid or its equivalent. The core of the synthesis lies in the stereocontrolled formation of the ether linkage between these two fragments.
Section 2: Core Synthetic Strategy: The Asymmetric Williamson Ether Synthesis
The most direct and widely used method for constructing the C-O-C ether bond in phenoxypropanoic acids is the Williamson ether synthesis.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an electrophilic carbon atom bearing a leaving group.[8]
Causality Behind the Mechanism:
The SN2 mechanism is crucial for stereochemical control. The reaction involves a backside attack by the nucleophile (the phenoxide) on the chiral carbon of the α-halopropanoic acid derivative.[8] This concerted mechanism results in a predictable inversion of configuration at the stereocenter. Therefore, to synthesize an (R)-phenoxypropanoic acid, one must start with an (S)-configured α-halopropanoic acid precursor.[9] The choice of an unhindered primary or secondary halide is essential, as tertiary halides would lead predominantly to elimination products.[7][8]
Caption: General mechanism of the Williamson ether synthesis.
Section 3: Sourcing the Key Chiral Precursor: α-Halopropanoic Acids
The entire stereochemical outcome of the synthesis hinges on securing an enantiomerically pure α-halopropanoic acid. Several robust strategies exist.
Method 1: Chiral Pool Synthesis (from L-Alanine)
This is one of the most economically viable and practical approaches, leveraging a cheap, naturally occurring, and enantiopure starting material.[10] L-Alanine, which has an (S)-configuration, can be converted into (S)-2-chloropropionic acid through a diazotization reaction followed by nucleophilic substitution with chloride.[9][11]
Causality Behind the Choice: The reaction proceeds with overall retention of configuration because the diazotization of an amino acid in the presence of hydrochloric acid typically involves a double SN2-like mechanism or an intramolecular substitution that results in the same stereochemical outcome.[11] This makes the transformation highly reliable for producing the required (S)-chloroacid precursor.
Caption: Workflow for synthesizing the key chiral precursor.
Detailed Protocol 1: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine
This protocol is adapted from established literature procedures.[9][11]
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice/salt bath.
Dissolution: Dissolve (S)-alanine (1.0 mol) in 5 N hydrochloric acid (approx. 1.3 L). Cool the solution to 0°C.[11]
Diazotization: Prepare a pre-cooled solution of sodium nitrite (NaNO₂, 1.6 mol) in water (400 mL). Add this solution dropwise to the alanine solution under vigorous stirring.
Causality: The dropwise addition and efficient cooling (maintaining the temperature below 5°C) are critical to prevent side reactions and decomposition of the unstable diazonium salt intermediate.[11]
Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours, then let it slowly warm to room temperature and stir overnight to ensure complete conversion.
Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the product with diethyl ether (3 x 400 mL).
Trustworthiness: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.
Work-up: Combine the organic extracts and wash with a saturated brine solution (50 mL). Dry the ethereal solution over anhydrous calcium chloride or magnesium sulfate.[11]
Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure (bp 75–77°C at 10 mmHg) to yield (S)-2-chloropropionic acid as a clear oil.[11]
Method 2: Chiral Auxiliary-Mediated Synthesis
An alternative strategy for achieving stereocontrol involves the use of a chiral auxiliary.[12][13] In this approach, a racemic α-halo acid is covalently bonded to an enantiopure chiral molecule (the auxiliary).[14] The auxiliary then sterically directs the subsequent Williamson ether synthesis, favoring the formation of one diastereomer over the other.
Causality Behind the Choice: The auxiliary, such as a lactamide derived from (S)-lactic acid or an oxazolidinone, creates a rigid chiral environment around the reaction center.[13][14] It effectively blocks one face of the molecule from the incoming phenoxide nucleophile, leading to a highly diastereoselective substitution. After the reaction, the auxiliary is cleaved and can often be recovered and reused.[12] This method is powerful but requires additional synthetic steps for attachment and removal of the auxiliary.
Caption: General workflow using a chiral auxiliary.
Method 3: Resolution of Racemic Mixtures
When a racemic mixture of the final phenoxypropanoic acid is synthesized, it can be separated into its constituent enantiomers through resolution.
Enzymatic Kinetic Resolution: This technique utilizes the high enantioselectivity of enzymes, particularly lipases.[15][16] The racemic ester of a phenoxypropanoic acid is treated with a lipase, which selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding acid, leaving the other enantiomer (the (S)-ester) unreacted.[17][18] The resulting acid and ester can then be separated based on their different chemical properties. The key to this method is stopping the reaction at approximately 50% conversion to achieve high enantiomeric excess (ee) for both components.[17]
Section 4: The Coupling Reaction: From Precursors to Product
Once the enantiopure α-halopropanoic acid is obtained, the final step is the Williamson ether synthesis.
Causality Behind Experimental Choices:
Base: A moderately strong base, such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH), is required to deprotonate the phenol, forming the nucleophilic phenoxide.[6][19] The choice of base can depend on the acidity of the phenol and the solvent system.
Solvent: Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are often used because they effectively solvate the cation of the base but do not solvate the phenoxide anion, leaving it highly nucleophilic and reactive.[8] Reactions can also be run in aqueous or alcoholic solutions, particularly with strong bases like NaOH.[9][19]
Temperature: The reaction is typically heated to between 50-100°C to ensure a reasonable reaction rate, often for 1 to 8 hours.[8][20]
Detailed Protocol 2: Synthesis of (R)-2-Phenoxypropionic Acid
This protocol is a generalized procedure based on established Williamson ether synthesis methods.[6][9][19]
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the desired phenol (1.0 eq) and a suitable solvent (e.g., ethanol or acetonitrile).
Phenoxide Formation: Add a base such as potassium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir the mixture until the phenol has dissolved and the phenoxide has formed. Gentle heating may be required.[6]
Nucleophilic Substitution: Add the (S)-2-chloropropionic acid (1.0-1.2 eq) to the reaction mixture.[9][10]
Reaction: Heat the mixture to reflux (typically 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
Work-up: Cool the reaction mixture to room temperature. If an organic solvent was used, filter off the inorganic salts. If an aqueous solution was used, proceed to acidification.
Acidification & Extraction: Dilute the mixture with water and acidify to pH 1-2 with concentrated HCl.[19] This protonates the carboxylate product, causing it to precipitate or become extractable. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure (R)-2-phenoxypropionic acid.
Section 5: Data Presentation & Method Comparison
The choice of synthetic route depends on factors like cost, scale, required purity, and available equipment.
Max 50% yield for desired enantiomer, requires separation
Section 6: Characterization and Analysis
Verifying the successful synthesis and, crucially, the enantiomeric purity of the final product is a mandatory step.
Structural Verification: Standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized phenoxypropanoic acid.
Enantiomeric Purity: The enantiomeric excess (ee) is determined using Chiral High-Performance Liquid Chromatography (HPLC).[23][24]
Methodology: The sample is passed through a chiral stationary phase (CSP), such as one based on polysaccharides or teicoplanin.[25][26] The two enantiomers interact differently with the chiral phase, causing them to elute at different times.
Mobile Phase: A typical mobile phase for acidic compounds like these is a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peaks.[24]
Interpretation: The ratio of the peak areas for the two enantiomers allows for the direct calculation of the enantiomeric excess.
Section 7: Conclusion
The synthesis of chiral phenoxypropanoic acids is a well-established field that offers multiple robust strategies for achieving high enantiopurity. For large-scale and cost-effective production, synthesis from the chiral pool using L-alanine as a starting material remains a highly attractive option.[9][10] When maximum stereocontrol and predictability are required, particularly during drug development, chiral auxiliary-mediated methods provide an excellent, albeit more complex, alternative.[12][14] Finally, enzymatic resolutions offer a green and highly selective method for separating racemic mixtures, which is particularly useful when other methods are not feasible.[15][17] The choice of method must be tailored to the specific requirements of the project, balancing economic factors with the need for high stereochemical fidelity.
References
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. Retrieved from [Link]
Aboul-Enein, H. Y., & Ali, I. (2002). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. Journal of Biochemical and Biophysical Methods, 54(1-3), 447-457. [Link]
Amoroso, R., et al. (2006). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. European Journal of Organic Chemistry, 2006(21), 4998-5006. Available at: [Link]
de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8497. [Link]
Li, J., et al. (2018). Kinetic study on enantioselective resolution of (R,S)‐2‐phenylpropionic acid through Novozyme 435–catalyzed esterification. Journal of Chemical Technology & Biotechnology, 93(10), 2900-2907. Available at: [Link]
Szewczyk, M., et al. (2021). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences, 22(19), 10398. [Link]
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Zhou, J., et al. (2022). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Bioprocess and Biosystems Engineering, 45(7), 1215-1224. Available at: [Link]
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An In-Depth Technical Guide to 2-(3-formylphenoxy)propanoic Acid: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 2-(3-formylphenoxy)propanoic acid, a bifunction...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-(3-formylphenoxy)propanoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-formylphenoxy)propanoic acid, a bifunctional organic compound with significant potential in materials science and drug discovery. Central to its identity is a precise molecular weight of 194.18 g/mol .[1][2] This document details the molecule's core physicochemical properties, offers a robust, field-proven protocol for its synthesis and characterization, and explores its applications as a versatile chemical intermediate. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound for advanced applications.
Core Molecular Profile
The foundational characteristic of any chemical entity is its molecular structure and weight. For 2-(3-formylphenoxy)propanoic acid, these attributes define its reactivity and potential applications.
Molecular Weight and Formula
The molecular formula of 2-(3-formylphenoxy)propanoic acid is C₁₀H₁₀O₄.[1][2][3] Based on this composition, the calculated molecular weight is 194.18 g/mol .[1][2] This value is a critical parameter for stoichiometric calculations in synthesis, quantitative analysis, and for confirmation of its identity via mass spectrometry, where its monoisotopic mass is 194.0579 Da.[3]
2-(3-formylphenoxy)propanoic acid is an aromatic carboxylic acid. Its structure is characterized by a propanoic acid moiety linked to a benzaldehyde group via an ether bond. The key functional groups—a carboxylic acid, an ether, and an aldehyde—are positioned in a way that offers distinct reactive sites for chemical modification.
Carboxylic Acid (-COOH): A primary site for forming salts, esters, and amides. It is a hydrogen bond donor.
Aldehyde (-CHO): The formyl group is susceptible to nucleophilic attack and can be readily oxidized or reduced, or used in condensation reactions.
Ether (-O-): Provides structural flexibility and influences the molecule's polarity and solubility.
Caption: Molecular structure of 2-(3-formylphenoxy)propanoic acid.
Physicochemical Properties for Research Applications
Computational models provide valuable insights into the behavior of a molecule in biological and chemical systems. These properties are particularly relevant for drug development professionals assessing a compound's potential.
Property
Predicted Value
Significance in Drug Development & Research
XlogP
1.1 - 1.351
Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.[1][3]
Topological Polar Surface Area (TPSA)
63.6 Ų
Suggests good potential for oral bioavailability, as it is well below the 140 Ų threshold often associated with poor membrane permeability.[1]
Hydrogen Bond Donors
1
The single carboxylic acid proton allows it to act as a hydrogen bond donor, crucial for interacting with biological targets.[1]
Hydrogen Bond Acceptors
3
The carbonyl and ether oxygens can act as hydrogen bond acceptors, influencing solubility and receptor binding.[1]
Rotatable Bonds
4
Indicates a degree of conformational flexibility, which can be important for fitting into a protein's binding pocket.[1]
Synthesis and Characterization: A Validating Workflow
The synthesis of 2-(3-formylphenoxy)propanoic acid can be efficiently achieved via the Williamson ether synthesis, a robust and well-understood reaction. This section outlines the strategic approach and a detailed protocol.
Retrosynthetic Analysis
The logical approach to synthesizing this molecule involves disconnecting the ether bond. This reveals two commercially available precursors: 3-hydroxybenzaldehyde and a 2-halopropanoic acid derivative. This pathway is favored for its high efficiency and the availability of starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Synthesis
This two-step protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.
Step 1: Williamson Ether Synthesis of Ethyl 2-(3-formylphenoxy)propanoate
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL per gram of aldehyde).
Causality: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl group to form a phenoxide, the nucleophile for this reaction. Acetone is a polar aprotic solvent that facilitates Sₙ2 reactions without interfering with the base.
Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.
Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the 3-hydroxybenzaldehyde spot indicates reaction completion.
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.
Step 2: Saponification to 2-(3-formylphenoxy)propanoic Acid
Hydrolysis Setup: Dissolve the crude ester from Step 1 in ethanol (5 mL per gram of ester). Add a 2M aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
Reaction: Stir the mixture at room temperature for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
Causality: NaOH mediates the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylate salt.
Acidification and Isolation: Remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl).
Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The resulting solid is 2-(3-formylphenoxy)propanoic acid.
Analytical Characterization
To confirm the identity and purity of the synthesized product, the following analytical methods are essential:
Mass Spectrometry (MS): Using electrospray ionization (ESI-MS), the analysis should reveal a molecular ion peak corresponding to the molecular weight. Expect to see [M-H]⁻ at m/z 193.05 or [M+H]⁺ at m/z 195.07. This directly validates the successful synthesis and confirms the molecular weight.
¹H NMR Spectroscopy: The proton NMR spectrum will provide structural confirmation. Expect characteristic signals for the aldehyde proton (~9.9 ppm), aromatic protons (7-8 ppm), the methine proton of the propionate group (~4.8 ppm), and the methyl protons (~1.6 ppm).
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C=O stretch of the aldehyde (~1700 cm⁻¹), and the C=O stretch of the carboxylic acid (~1720 cm⁻¹).
Applications in Research and Development
The unique bifunctional nature of 2-(3-formylphenoxy)propanoic acid makes it a valuable building block. The aryl propionic acid scaffold is a well-established pharmacophore in medicinal chemistry, most notably in non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Caption: Versatility as a bifunctional chemical building block.
Drug Discovery: As a derivative of aryl propionic acid, this molecule can serve as a starting point for synthesizing novel analogues of drugs like Ibuprofen or Fenoprofen.[4][5] The aldehyde group can be used to introduce new pharmacophores or linkers for creating prodrugs or targeted drug delivery systems.
Materials Science: A related isomer, 3-(2-formylphenoxy)propanoic acid, has been synthesized as a precursor for poly(p-phenylene vinylene) (PPV) type oligomers.[2][6] These materials are investigated for use in organic electronics and non-linear optics.[2][6] The title compound offers a similar potential for creating novel functional polymers and materials.
Combinatorial Chemistry: The two distinct reactive handles allow for orthogonal chemical modifications, making it an ideal scaffold for building diverse small-molecule libraries for high-throughput screening.
Conclusion
2-(3-formylphenoxy)propanoic acid, defined by its molecular weight of 194.18 g/mol , is more than a simple organic molecule; it is a highly versatile platform for innovation. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, provides chemists and researchers with a valuable tool for applications ranging from the development of next-generation pharmaceuticals to the engineering of advanced functional materials. This guide provides the foundational knowledge and practical protocols necessary to confidently utilize this compound in a research and development setting.
solubility of formylphenoxy propanoic acids in organic solvents
An In-depth Technical Guide to the Solubility of Formylphenoxy Propanoic Acids in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the . These compounds,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of Formylphenoxy Propanoic Acids in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the . These compounds, characterized by a phenoxy ring substituted with both a formyl (aldehyde) and a propanoic acid group, are of significant interest in medicinal chemistry and materials science. Solubility is a critical physicochemical parameter that governs their utility in drug formulation, reaction kinetics, and purification processes. While specific experimental solubility data for these particular isomers is not widely published, this guide equips researchers, scientists, and drug development professionals with the foundational principles, robust experimental methodologies, and structure-property relationship insights necessary to approach this challenge. We will detail the theoretical underpinnings of solubility, provide a validated experimental protocol for its determination, and analyze the anticipated solubility trends based on molecular structure and solvent properties.
The Foundational Importance of Solubility
The dissolution of an active pharmaceutical ingredient (API) or a key chemical intermediate is often the rate-limiting step for absorption, bioavailability, and reactivity. For formylphenoxy propanoic acids, understanding their solubility profile is paramount for several reasons:
Drug Development & Formulation: Poor solubility is a primary reason for the failure of promising drug candidates.[1] Establishing the solubility of these acids in various pharmaceutically acceptable solvents is the first step toward developing viable oral or parenteral formulations.
Process Chemistry & Purification: The selection of an appropriate solvent system is critical for achieving efficient synthesis, extraction, and crystallization.[2] Knowledge of solubility as a function of temperature allows for the optimization of crystallization processes to control yield and polymorph selectivity.[3]
Agrochemical Applications: Related phenoxyalkanoic acids have been widely used as herbicides.[4] Their solubility in organic solvents dictates how they can be formulated and applied for effective pest control.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which states that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.
A formylphenoxy propanoic acid molecule possesses distinct functional groups that dictate its interactions:
Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at both oxygens).
Phenoxy Ether Group (-O-): The ether oxygen has lone pairs and can act as a hydrogen bond acceptor.
Aromatic Ring: The benzene ring is largely nonpolar and interacts primarily through van der Waals forces (specifically, London dispersion forces).
Formyl Group (-CHO): The aldehyde group is polar due to the electronegative oxygen and can act as a hydrogen bond acceptor.
The overall solubility in a given organic solvent depends on how favorably the solvent molecules can disrupt the crystal lattice of the solid acid (overcoming solute-solute forces) and form stable solute-solvent interactions.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating formylphenoxy propanoic acids by forming strong hydrogen bonds with the carboxylic acid and other acceptor sites. Propanoic acid itself is highly soluble in polar solvents like water and ethanol.[5]
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments and can act as hydrogen bond acceptors but lack a hydrogen-donating group. They can interact favorably with the carboxylic acid proton and other parts of the molecule. For example, 4-formylbenzoic acid is soluble in DMSO.[6]
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The energy required to break the strong hydrogen bonding network within the solid acid's crystal lattice is not compensated by the weak van der Waals interactions with the solvent. Therefore, solubility is expected to be very low.
Experimental Determination of Equilibrium Solubility
To obtain reliable quantitative data, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[7]
This protocol outlines the steps to determine the equilibrium solubility of a formylphenoxy propanoic acid isomer in a given organic solvent at a specific temperature.
Materials & Equipment:
Formylphenoxy propanoic acid isomer (solid, high purity)
Solvent of interest (analytical grade)
Scintillation vials or glass test tubes with screw caps
Thermostatically controlled shaker bath or incubator
Analytical balance
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology:
Preparation: Add an excess amount of the solid formylphenoxy propanoic acid to a vial. The excess is crucial to ensure that a saturated solution is formed at equilibrium.
Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent (at the target temperature) to the vial.
Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker. Agitate the slurry at a constant temperature for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.
Phase Separation: Once equilibrium is reached, remove the vial from the shaker and allow it to stand in the thermostat for a period (e.g., 2-4 hours) to let the excess solid settle.
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved micro-particulates.
Quantification:
Gravimetric Method: Weigh the filtered sample, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the remaining solid residue.
Chromatographic/Spectroscopic Method: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of the dissolved acid using a pre-validated HPLC or UV-Vis method against a calibration curve prepared with known standards.[2]
Calculation: Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction. Repeat the experiment at least in triplicate to ensure reproducibility.
dot
Caption: Intermolecular forces governing solubility of the solute in different solvent classes.
Effect of Isomer Position:
Ortho-formyl Isomer: The proximity of the formyl group to the ether linkage or propanoic acid side chain could lead to intramolecular hydrogen bonding. This internal bonding can "shield" the polar groups, reducing their ability to interact with the solvent and potentially lowering solubility compared to other isomers where intermolecular bonding dominates.
Para-formyl Isomer: With the formyl group positioned opposite the phenoxypropanoic acid moiety, the molecule would be more linear and symmetrical. This symmetry can lead to more efficient crystal packing, resulting in a higher crystal lattice energy. A higher lattice energy requires more energy to overcome during dissolution, which could lead to lower solubility compared to the meta isomer. However, its distinct polarity might enhance interactions with highly polar solvents.
Meta-formyl Isomer: This isomer lacks the potential for strong intramolecular hydrogen bonding seen in the ortho position and the high symmetry of the para position. This disruption of symmetry often leads to less efficient crystal packing and a lower melting point, which generally correlates with higher solubility.
Illustrative Solubility Data
The following table presents hypothetical solubility data to illustrate the expected trends. This data is not experimental but is based on the principles discussed above and the behavior of analogous aromatic carboxylic acids. [8][9]It serves as a model for how researchers should tabulate and analyze their own experimental findings.
Solvent Class
Solvent
Hansen Parameters (δD, δP, δH)
Expected Solubility Trend (ortho vs. meta vs. para)
Rationale for Trend
Polar Protic
Methanol
(14.7, 12.3, 22.3)
meta > para ≈ ortho
Strong H-bonding ability. The meta isomer's asymmetry likely disrupts crystal packing most effectively. The ortho isomer's potential intramolecular H-bonding may slightly reduce solubility.
Polar Aprotic
Acetone
(15.5, 10.4, 7.0)
meta > para > ortho
Good H-bond acceptor. The trend follows crystal packing energy and availability of polar groups for interaction.
Polar Aprotic
Ethyl Acetate
(15.8, 5.3, 7.2)
meta > para > ortho
Moderate polarity and H-bond acceptance. Less effective than acetone at solvating the highly polar carboxylic acid group.
Nonpolar
Toluene
(18.0, 1.4, 2.0)
All isomers very low
The nonpolar nature of toluene cannot overcome the strong solute-solute hydrogen bonding in the crystal lattice.
Nonpolar
n-Hexane
(14.9, 0.0, 0.0)
All isomers negligible
Lacks any significant polar or H-bonding interactions, making it a very poor solvent for this class of compounds.
Hansen Solubility Parameters (in MPa⁰·⁵) are a useful tool for predicting solvent compatibility. [10]δD = Dispersion, δP = Polar, δH = Hydrogen bonding.
Conclusion and Future Directions
This guide establishes the critical importance of solubility for the advancement of formylphenoxy propanoic acids in scientific research and development. While a definitive, comparative dataset of their solubility in organic solvents awaits experimental determination, the principles and methodologies outlined here provide a clear and authoritative path forward. By applying the foundational theories of intermolecular forces and employing robust experimental techniques like the shake-flask method, researchers can generate the high-quality data needed to optimize their specific applications. Future work should focus on the systematic measurement of the solubility of the ortho-, meta-, and para-isomers in a diverse range of solvents and at various temperatures, which will enable the development of predictive thermodynamic models for this important class of compounds.
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Synthesis of 2-(3-formylphenoxy)propanoic acid from 3-hydroxybenzaldehyde: An Application Note and Protocol
Abstract This document provides a comprehensive guide for the synthesis of 2-(3-formylphenoxy)propanoic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis comme...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3-formylphenoxy)propanoic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis commences with the O-alkylation of 3-hydroxybenzaldehyde with an ethyl 2-halopropanoate, followed by the hydrolysis of the resulting ester intermediate. This application note offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and a troubleshooting guide to assist researchers in achieving a successful synthesis.
Introduction
2-(3-formylphenoxy)propanoic acid and its derivatives are significant scaffolds in the development of novel therapeutic agents and functional materials. For instance, related structures have been investigated for their roles as G protein-coupled receptor (GPCR) modulators, with potential applications in treating type 2 diabetes and neuropathic pain.[1] The presence of both a carboxylic acid and an aldehyde functional group provides versatile handles for further chemical modifications, making this compound a key intermediate in multi-step synthetic pathways.
The synthesis outlined herein employs a classic Williamson ether synthesis followed by ester hydrolysis, a robust and well-established method for the preparation of aryloxyalkanoic acids.
Reaction Scheme
The synthesis proceeds in two key steps:
Williamson Ether Synthesis: 3-hydroxybenzaldehyde is deprotonated with a suitable base to form a phenoxide ion. This nucleophile then undergoes an SN2 reaction with ethyl 2-bromopropanoate to form the intermediate, ethyl 2-(3-formylphenoxy)propanoate.[2][3][4]
Ester Hydrolysis: The ethyl ester intermediate is hydrolyzed under basic conditions, followed by acidification, to yield the final product, 2-(3-formylphenoxy)propanoic acid.
Figure 1. Overall reaction scheme for the synthesis of 2-(3-formylphenoxy)propanoic acid.
Experimental Protocol
Materials and Equipment
Reagent/Material
Grade
Supplier
3-hydroxybenzaldehyde
≥98%
Sigma-Aldrich
Ethyl 2-bromopropanoate
99%
Acros Organics
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Fisher Scientific
Acetone
ACS Grade
VWR
Sodium Hydroxide (NaOH)
Pellets, ≥97%
Sigma-Aldrich
Ethanol (EtOH)
200 proof
Decon Labs
Hydrochloric Acid (HCl)
37%
Fisher Scientific
Ethyl Acetate
ACS Grade
VWR
Magnesium Sulfate (MgSO₄)
Anhydrous
Fisher Scientific
Round-bottom flasks
Reflux condenser
Magnetic stirrer and stir bars
Separatory funnel
Rotary evaporator
pH paper or pH meter
Step 1: Synthesis of Ethyl 2-(3-formylphenoxy)propanoate
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and acetone (100 mL).
Stir the mixture until the 3-hydroxybenzaldehyde is completely dissolved.
Add anhydrous potassium carbonate (22.6 g, 163.8 mmol) to the solution. The mixture will become a suspension.
Add ethyl 2-bromopropanoate (16.3 g, 89.1 mmol) dropwise to the stirring suspension at room temperature.
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-formylphenoxy)propanoate as an oil. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 2-(3-formylphenoxy)propanoate to 2-(3-formylphenoxy)propanoic acid
Transfer the crude ethyl 2-(3-formylphenoxy)propanoate to a 500 mL round-bottom flask.
Add a solution of sodium hydroxide (6.55 g, 163.8 mmol) in a mixture of water (50 mL) and ethanol (50 mL).
Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the ester starting material by TLC.
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
Collect the precipitate by vacuum filtration and wash the solid with cold water.
Dry the solid in a vacuum oven to afford the final product, 2-(3-formylphenoxy)propanoic acid.
Mechanistic Insights
The synthesis hinges on two fundamental organic reactions.
Williamson Ether Synthesis
This reaction is a classic example of an SN2 reaction.[2][3][4] The first step involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde by a base. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate are often sufficient for phenols due to their increased acidity compared to aliphatic alcohols.[3][5] The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group. The use of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic anion, thus keeping it reactive.[3]
Figure 2. Mechanism of the Williamson Ether Synthesis.
Ester Hydrolysis
The hydrolysis of the ester is a saponification reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. The final step is the protonation of the carboxylate salt with a strong acid to yield the carboxylic acid.
Extend the reflux time and monitor by TLC. Ensure the potassium carbonate is anhydrous.
Side reactions.
Use a milder base or lower the reaction temperature.
Incomplete hydrolysis in Step 2
Insufficient base or reaction time.
Increase the amount of NaOH and/or extend the reflux time.
Product is an oil and does not solidify
Impurities present.
Purify the intermediate ester by column chromatography before hydrolysis. Recrystallize the final product from a suitable solvent system (e.g., water/ethanol).
Incomplete acidification.
Ensure the pH is lowered to 1-2 with a strong acid.
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of 2-(3-formylphenoxy)propanoic acid. The use of readily available and relatively inexpensive starting materials makes this a practical approach for laboratory-scale synthesis. The versatility of the product as a chemical intermediate underscores its importance for researchers in drug discovery and materials science.
University of Calgary. Ch24: ArOH to ArOR. Available from: [Link]
Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. Available from: [Link]
Application Notes and Protocols for the Williamson Ether Synthesis of Phenoxypropanoic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Williamson ether synthesis stands as a cornerstone of organic chemistry, offering a robust and versatile method for the for...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Williamson ether synthesis stands as a cornerstone of organic chemistry, offering a robust and versatile method for the formation of ether linkages.[1][2] This application note provides an in-depth guide to the synthesis of phenoxypropanoic acids, a class of compounds with significant applications, notably as herbicides.[3][4] We will explore the underlying SN2 reaction mechanism, detail a comprehensive step-by-step laboratory protocol, discuss critical parameters for reaction optimization, and provide troubleshooting guidance to overcome common synthetic challenges. This document is designed to equip researchers with the technical knowledge and practical insights required to successfully synthesize and characterize these valuable molecules.
Introduction: The Significance of Phenoxypropanoic Acids
Phenoxypropanoic acids and their derivatives are a well-established class of organic compounds, perhaps most widely recognized for their use as selective herbicides in agriculture.[4] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and its propanoic acid analogues function as synthetic auxins, disrupting the growth of broadleaf weeds.[4] The core structure, an ether linkage between a substituted phenol and a propanoic acid moiety, is efficiently constructed using the Williamson ether synthesis, a reaction first developed by Alexander Williamson in 1850.[1][5] This method's reliability and broad scope make it an indispensable tool in both academic research and industrial-scale chemical production.[1]
The Reaction: Mechanism and Guiding Principles
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The synthesis of phenoxypropanoic acids via this route involves two primary stages:
Deprotonation: A phenol is treated with a suitable base to form a highly nucleophilic phenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, a 2-halopropanoic acid, such as 2-chloropropionic acid). This attack proceeds via a concerted, single-step mechanism where the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[1][5]
Caption: The SN2 mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices
The success of the synthesis hinges on several critical factors that are chosen to maximize the SN2 pathway and minimize competing side reactions.
The Alkylating Agent: The reaction works best with primary or methyl halides.[2] The use of a 2-halopropanoic acid, a secondary halide, can introduce a competing elimination (E2) reaction.[1][2] However, for this specific synthesis, substitution is generally favored. It is crucial to avoid tertiary alkyl halides, which will almost exclusively yield an alkene via elimination.[2][7]
The Base: The choice of base is dictated by the acidity of the phenol. For most simple phenols, NaOH or KOH is sufficient.[6] For less acidic phenols or when using moisture-sensitive reagents, stronger bases like sodium hydride (NaH) can be employed, though this requires anhydrous conditions as any water will quench the base.[2][7]
The Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][8] These solvents solvate the cation (e.g., Na⁺) but not the phenoxide anion, leaving the nucleophile "naked" and more reactive, thereby accelerating the SN2 reaction rate.[7][9] Protic solvents, like water or ethanol, can solvate the phenoxide, reducing its nucleophilicity.[1]
Temperature: The reaction is typically conducted at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures can favor the competing E2 elimination side reaction.[9]
Experimental Protocol: Synthesis of 2-(4-methylphenoxy)propanoic acid
This protocol details the synthesis of 2-(4-methylphenoxy)propanoic acid from p-cresol and 2-chloropropionic acid, adapted from established laboratory procedures.[4][6]
Reagents and Equipment
Reagent/Material
Formula
MW ( g/mol )
Quantity
Properties/Hazards
p-Cresol
C₇H₈O
108.14
1.0 g
Toxic, skin irritant
Sodium Hydroxide
NaOH
40.00
1.0 g
Corrosive, causes severe burns
2-Chloropropionic Acid
C₃H₅ClO₂
108.52
1.5 g
Corrosive, skin irritant
Diethyl Ether
(C₂H₅)₂O
74.12
~30 mL
Highly flammable, irritant
Hydrochloric Acid (6M)
HCl
36.46
As needed
Corrosive, respiratory irritant
Sodium Bicarbonate (sat.)
NaHCO₃
84.01
~10 mL
Irritant
Anhydrous Na₂SO₄
Na₂SO₄
142.04
As needed
Hygroscopic
Water
H₂O
18.02
As needed
-
Round-bottom flask, reflux condenser, separatory funnel, Büchner funnel, standard glassware
Step-by-Step Methodology
Phenoxide Formation: In a 50 mL round-bottom flask, dissolve 1.0 g of sodium hydroxide in 10 mL of water. To this solution, add 1.0 g of p-cresol. Swirl the mixture until the p-cresol has completely dissolved, forming the sodium p-cresolate solution.
Reaction Setup: Add 1.5 g of 2-chloropropionic acid to the flask. Fit the flask with a reflux condenser and add a few boiling chips.
Heating and Reflux: Heat the reaction mixture in a water bath maintained at 90-100°C.[6] Allow the mixture to reflux gently for 40-60 minutes.
Cooling and Initial Acidification: After the reflux period, cool the flask to room temperature. Dilute the mixture with approximately 10 mL of water. Carefully acidify the solution by adding 6M HCl dropwise until the solution is acidic to litmus paper.[6] This step protonates any unreacted phenoxide and the carboxylate group of the product.
Extraction (Product Isolation from Unreacted Phenol):
Transfer the acidic mixture to a 125 mL separatory funnel.
Extract the aqueous layer with 15 mL of diethyl ether.[6]
Drain the lower aqueous layer and set it aside.
Wash the ether layer with 15 mL of water. Drain and discard the aqueous wash.[6]
Purification (Separation of Carboxylic Acid Product):
Extract the ether layer with 10 mL of a saturated sodium bicarbonate solution.[6] The phenoxypropanoic acid is deprotonated to its water-soluble sodium salt and moves into the aqueous layer, while unreacted (and less acidic) p-cresol remains in the ether layer.
CAUTION: CO₂ gas is evolved during this step. Vent the separatory funnel frequently and carefully.[6]
Drain the lower aqueous bicarbonate layer into a clean beaker.
Product Precipitation:
Cool the bicarbonate extract in an ice bath.
Very slowly and cautiously, acidify the solution with 6M HCl.[6] Vigorous foaming will occur initially. Continue adding acid until no more gas evolves and a solid precipitate forms.
Final Isolation and Drying:
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold water.
Allow the product to air dry completely on a watch glass.
Advanced Application Note: Direct Reductive Amination of 2-(3-Formylphenoxy)propanoic Acid
Introduction & Scope The phenoxypropanoic acid scaffold is a highly privileged pharmacophore in drug discovery, most notably recognized in the development of PPAR agonists and therapeutics for metabolic disorders. 2-(3-f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The phenoxypropanoic acid scaffold is a highly privileged pharmacophore in drug discovery, most notably recognized in the development of PPAR agonists and therapeutics for metabolic disorders. 2-(3-formylphenoxy)propanoic acid serves as a versatile bifunctional building block. By leveraging its formyl group, researchers can generate expansive libraries of secondary and tertiary amines.
Historically, direct alkylation of amines with alkyl halides is notoriously difficult to control, frequently resulting in undesired over-alkylation (e.g., primary amines converting to tertiary amines)[1]. Reductive amination circumvents this by forming a transient imine intermediate that is subsequently reduced, allowing for highly controlled single-alkylation events[1]. However, the presence of a free carboxylic acid moiety on this specific substrate introduces unique chemoselectivity and solubility challenges that require precise experimental design.
Mechanistic Insights & Experimental Design
As a self-validating system, a successful reductive amination relies on understanding the thermodynamic equilibrium of imine formation and the kinetic selectivity of the reducing agent.
The Role of the Carboxylic Acid (Autocatalysis vs. Salt Formation)
The reductive amination process begins with the nucleophilic attack of an amine on the aldehyde to form a carbinolamine, which subsequently dehydrates into an activated iminium ion[2]. This dehydration step benefits from mild acid catalysis[2].
The Advantage: The free carboxylic acid on the propanoic acid chain can act as an internal acid catalyst, protonating the carbonyl oxygen and accelerating iminium formation.
The Pitfall: If the incoming amine is highly basic (e.g., aliphatic primary amines), it will undergo a rapid acid-base reaction with the carboxylic acid, forming an unreactive ammonium carboxylate salt. To rescue the nucleophilicity of the amine, 1.0 to 1.2 equivalents of a non-nucleophilic base (such as DIPEA) must be added to the reaction mixture.
Reducing Agent Selection: Why STAB over NaBH₃CN?
While the classic Borch reductive amination utilizes Sodium cyanoborohydride (NaBH₃CN)[2], this protocol explicitly mandates the use of Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) .
Causality: NaBH₃CN poses a significant safety risk, as it can generate highly toxic hydrogen cyanide gas in acidic environments[1]. Furthermore, STAB is exceptionally mild and exhibits remarkable kinetic selectivity—it reduces the iminium ion significantly faster than it reduces the unreacted aldehyde[1].
Solvent Constraints: Because STAB is sensitive to water and incompatible with methanol, the reaction must be conducted in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF)[3].
Visualizing the Reaction Pathway & Decision Logic
Reaction mechanism of reductive amination from aldehyde to amine via iminium intermediate.
Workflow for handling amine basicity in the presence of a free carboxylic acid moiety.
Self-Validation Checkpoint: This protocol relies on LC-MS monitoring. The disappearance of the starting material mass (Aldehyde: exact mass 194.06) and the appearance of the target product mass confirms successful imine formation and reduction without over-reduction to the alcohol.
Substrate Preparation: In an oven-dried, nitrogen-flushed reaction vial, dissolve 2-(3-formylphenoxy)propanoic acid (1.0 eq) in anhydrous DCE to achieve a concentration of 0.2 M.
Amine Addition & Basicity Adjustment:
Add the desired amine (1.1 eq) to the stirring solution.
Critical Step: If utilizing an aliphatic free base or an amine hydrochloride salt, immediately add DIPEA (1.0 - 1.2 eq). This prevents the carboxylic acid from sequestering the amine as an unreactive salt. If using a weakly basic aniline, omit the DIPEA.
Imine Formation: Stir the mixture at room temperature for 1–2 hours. Extract a 5 µL aliquot, dilute in MeCN, and monitor via LC-MS to confirm the consumption of the aldehyde and formation of the imine/iminium intermediate.
Reduction: Once imine formation plateaus, add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to manage mild exothermicity[3]. Stir the reaction for 4–12 hours at room temperature.
Quench & Amphoteric Workup:
Quench the reaction by adding a small volume of saturated aqueous NaHCO₃ and stir for 15 minutes.
Causality of Workup Choice: The resulting product contains both a basic amine and an acidic carboxylic acid, rendering it an amphoteric zwitterion. Standard liquid-liquid extraction (LLE) will result in massive yield losses as the product partitions into the aqueous layer at nearly all pH ranges.
Isolation: Bypass LLE entirely. Concentrate the entire biphasic mixture under reduced pressure to remove the DCE. Redissolve the crude residue in DMSO/Methanol, filter through a 0.45 µm PTFE syringe filter, and purify directly via reverse-phase preparative HPLC (C18 column, utilizing a Water/Acetonitrile gradient with 0.1% TFA).
References[3] Title: Reductive Amination - Common Conditions: NaHB(OAc)3 | Source: Common Organic Chemistry | URL:https://commonorganicchemistry.com/Rxn_Pages/Reductive_Amination/Reductive_Amination_NaHB(OAc)3_Index.htm[1] Title: Reductive Amination, and How It Works | Source: Master Organic Chemistry | URL:https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/[2] Title: Borch Reductive Amination | Source: Alfa Chemistry | URL:https://www.alfa-chemistry.com/borch-reductive-amination.html
using 2-(3-formylphenoxy)propanoic acid in Ugi multicomponent reactions
Application Note & Protocol Guide Topic: Strategic Application of 2-(3-formylphenoxy)propanoic Acid in Ugi Four-Component Reactions for Advanced Peptidomimetic Synthesis Audience: Researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Topic: Strategic Application of 2-(3-formylphenoxy)propanoic Acid in Ugi Four-Component Reactions for Advanced Peptidomimetic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Ugi four-component reaction (Ugi-4CR) stands as a cornerstone of multicomponent reaction (MCR) chemistry, prized for its efficiency and convergence in generating complex, peptide-like molecules from simple precursors.[1][2] This guide details the strategic use of a bifunctional reactant, 2-(3-formylphenoxy)propanoic acid , which uniquely serves as both the aldehyde and carboxylic acid component within a single Ugi reaction. This approach streamlines the synthesis of novel peptidomimetics bearing a specific phenoxypropanoic acid scaffold, a motif of interest in medicinal chemistry. We provide a foundational mechanistic overview, detailed experimental protocols, and explore advanced applications, including the design of intramolecular reactions for macrocycle synthesis.
The Ugi Four-Component Reaction: A Mechanistic Perspective
The Ugi-4CR is a one-pot synthesis that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[2][3] The reaction is known for its high atom economy, mild conditions, and tolerance of a wide variety of functional groups.[4][5]
The generally accepted mechanism proceeds through several reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.
Imine Formation: The aldehyde and amine condense to form a Schiff base (imine).
Protonation & Nucleophilic Attack: The carboxylic acid protonates the imine, forming a reactive iminium ion. This ion is then attacked by the nucleophilic carbon of the isocyanide, yielding a nitrilium ion intermediate.
Acyl Transfer: The carboxylate anion adds to the nitrilium ion, forming an O-acyl isoamide intermediate.
Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer (the Mumm rearrangement) to yield the final, stable α-acylamino amide product.
The use of methanol is common as it is a polar protic solvent that effectively solvates the ionic intermediates, facilitating the reaction.[5]
Figure 1: Generalized mechanism of the Ugi Four-Component Reaction (Ugi-4CR).
Protocol: Synthesis of a Peptidomimetic Library using 2-(3-formylphenoxy)propanoic acid
This protocol describes a generalized procedure for the Ugi-4CR using 2-(3-formylphenoxy)propanoic acid, where it serves as both the aldehyde and carboxylic acid input. The diversity of the final product is achieved by varying the amine and isocyanide components.
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure
The causality for this sequence is critical: the formation of the imine between the aldehyde and amine is a necessary first step before the introduction of the isocyanide, which is often the most reactive component and initiates the irreversible cascade.[7]
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-formylphenoxy)propanoic acid (e.g., 194 mg, 1.0 mmol, 1.0 eq).
Solvent Addition: Dissolve the starting material in anhydrous methanol (5-10 mL). Stir until a clear solution is formed.
Amine Addition: Add the selected primary amine (1.0 mmol, 1.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirring mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.[7]
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up:
Remove the methanol under reduced pressure using a rotary evaporator.[7]
Re-dissolve the residue in ethyl acetate (20 mL).
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted acid, 1 M HCl (1 x 15 mL), and finally with brine (1 x 15 mL).[8]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.[7][9]
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Figure 2: Experimental workflow for the Ugi-4CR synthesis protocol.
Expected Outcomes & Data
The reaction is expected to generate a diverse library of peptidomimetics, with the core structure defined by 2-(3-formylphenoxy)propanoic acid. The table below illustrates representative products based on common inputs.
Note: The product structures and molecular weights in the table are illustrative examples of potential outcomes from the described protocol.
Advanced Application: Intramolecular Ugi Reaction for Macrocycle Synthesis
A key advantage of using a bifunctional component like 2-(3-formylphenoxy)propanoic acid is the potential for intramolecular reactions to form macrocycles.[10] By replacing the monofunctional amine with a diamine (e.g., 1,3-diaminopropane), the two reactive ends of the Ugi product can be tethered.
In this advanced protocol, the Ugi reaction would proceed with the diamine, 2-(3-formylphenoxy)propanoic acid, and an isocyanide. This would result in a linear intermediate that possesses a terminal amine and a tethered ester or amide group, which can then undergo a subsequent cyclization step, often under high-dilution conditions to favor the intramolecular pathway. This strategy is a powerful tool for generating medium-sized ring structures, which are of significant interest in drug discovery.[5][10]
Application Note: Synthesis and Evaluation of PPAR Agonists Utilizing Phenoxypropanoic Acid Scaffolds
Introduction and Mechanistic Rationale Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. They serve as master regulators of cell...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. They serve as master regulators of cellular energy homeostasis, lipid metabolism, and inflammation[1]. The three primary isotypes—PPARα, PPARγ, and PPARδ—exhibit distinct physiological roles. While PPARα activation promotes fatty acid oxidation and reduces triglycerides, PPARγ activation is critical for insulin sensitization and glucose metabolism[2].
Historically, the phenoxyisobutyric acid and phenoxypropanoic acid scaffolds have served as privileged pharmacophores for PPAR modulation. First-generation fibrates (e.g., fenofibrate) utilized this core to target PPARα[1]. However, modern drug discovery has shifted toward dual (α/γ) and pan (α/γ/δ) agonists to simultaneously address multiple facets of metabolic syndrome, such as dyslipidemia and insulin resistance[3]. By modifying the lipophilic tail and the linker attached to the phenoxypropanoic acid core, researchers can finely tune the binding affinity across different PPAR isotypes[4].
Fig 1. Mechanism of PPAR activation by phenoxypropanoic acid agonists and downstream effects.
Structure-Activity Relationship (SAR) and Quantitative Profiling
The carboxylic acid moiety of the phenoxypropanoic acid scaffold is non-negotiable; it forms critical hydrogen bonds with a conserved tyrosine residue (e.g., Tyr464 in PPARα and Tyr473 in PPARγ) within the Activation Function-2 (AF-2) helix of the ligand-binding domain (LBD)[3]. The stereocenter at the alpha-carbon of the propanoic acid chain also dictates isotype selectivity, with specific enantiomers often showing multi-fold higher affinity[2].
Modifications to the linker (e.g., replacing ether linkages with propyl or nitrogen-derived linkers) and the incorporation of alpha-heteroaryl groups have yielded highly potent dual agonists[4][5]. The table below summarizes the quantitative binding data of representative scaffolds.
Table 1: Comparative in vitro potency of phenoxypropanoic acid-derived PPAR agonists
To rapidly generate libraries of phenoxypropanoic acid derivatives for SAR screening, a convergent synthetic approach is highly recommended. The core is typically constructed via a Williamson ether synthesis or a Bargellini reaction, followed by late-stage diversification[6].
Fig 2. Convergent synthetic workflow for phenoxypropanoic acid-based PPAR agonists.
Protocol 1: Synthesis of the Phenoxypropanoic Core (Williamson Ether Synthesis)
Objective: To install the propanoic acid backbone onto a functionalized phenol while preventing premature decarboxylation.
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target substituted phenol (1.0 eq) in anhydrous acetone (0.2 M concentration).
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension at reflux (56 °C) for 30 minutes.
Causality: K₂CO₃ is a mild base that efficiently generates the phenoxide nucleophile without risking the hydrolysis of the incoming ester reagent, which would occur if stronger bases like NaOH were used[6].
Alkylation: Slowly add ethyl 2-bromopropionate (1.1 eq) dropwise via a syringe. Continue to reflux for 6–12 hours.
Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, washing the pad with excess acetone. Concentrate the filtrate under reduced pressure.
Self-Validating Check: Perform Thin-Layer Chromatography (TLC) using a 8:2 Hexane:Ethyl Acetate system. The product should appear as a new, higher-Rf spot compared to the highly polar starting phenol.
Protocol 2: Saponification to the Free Acid
Objective: To unmask the carboxylic acid required for PPAR AF-2 domain binding.
Hydrolysis: Dissolve the crude ethyl 2-phenoxypropanoate in a 1:1 mixture of Methanol and 2M aqueous NaOH. Stir at room temperature for 2 hours.
Causality: Conducting the saponification at room temperature rather than reflux prevents the cleavage of other sensitive functional groups (e.g., specific ether or amide linkers) that may be present on the lipophilic tail[6].
Acidification: Evaporate the methanol under reduced pressure. Cool the remaining aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches ~2.0.
Isolation: Extract the precipitated acid with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validating Check: ¹H-NMR (CDCl₃) must show the complete disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) and the presence of a broad singlet corresponding to the carboxylic acid OH (>10.0 ppm).
Objective: To couple the phenoxypropanoic acid core with various heteroaryl amines to explore dual α/γ agonism.
Activation: Dissolve the synthesized 2-phenoxypropanoic acid (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF at 0 °C. Add HATU (1.2 eq) and stir for 15 minutes.
Causality: HATU rapidly forms a highly reactive O-At ester intermediate. This specific coupling agent is chosen because it minimizes epimerization at the chiral alpha-carbon of the propanoic acid, preserving the stereochemical integrity required for optimal PPAR binding[6].
Coupling: Add the target heteroaryl amine (e.g., 4-amino-1H-pyrazole) (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours[6].
Purification: Dilute with Ethyl Acetate, wash sequentially with saturated NaHCO₃, water, and brine to remove DMF and unreacted acid. Dry and purify via flash column chromatography.
Self-Validating Check: LC-MS should confirm the target mass. ¹H-NMR will reveal a distinct amide proton signal (~9.5 - 10.5 ppm) depending on the electronic nature of the coupled amine[6].
References
Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. PubMed (National Institutes of Health). Available at:[Link]
Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. PubMed (National Institutes of Health). Available at:[Link]
Targeting lipophagy and nuclear receptors in metabolic-associated fatty liver disease: insights from traditional Chinese medicine. Frontiers in Pharmacology. Available at:[Link]
Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. ResearchGate. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Knoevenagel Condensation of 3-Formylphenoxy Derivatives
Content Type: Detailed Application Note & Protocol
Audience: Researchers, Senior Scientists, Drug Discovery Leads
Abstract
The 3-formylphenoxy moiety represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for anticancer (tubulin polymerization inhibitors), anti-inflammatory (COX-2 inhibitors), and antiviral agents. This guide details the optimized Knoevenagel condensation of 3-formylphenoxy derivatives with active methylene compounds. Unlike simple benzaldehydes, the meta-phenoxy substitution imposes unique electronic effects that require tailored reaction conditions to suppress side reactions (e.g., Cannizzaro disproportionation) while maximizing trans-olefin selectivity. This protocol compares a high-throughput green chemistry approach against a robust scale-up methodology.
Scientific Foundation & Mechanistic Insight
The "Meta-Effect" in Reactivity
Success in condensing 3-formylphenoxy derivatives relies on understanding the electronic influence of the ether linkage at the meta position relative to the aldehyde.
Electronic Decoupling: Unlike para-alkoxy benzaldehydes (e.g., anisaldehyde), where the oxygen lone pair donates electron density directly into the carbonyl carbon via resonance (decreasing electrophilicity), the meta-phenoxy group’s resonance contribution (
) does not effectively overlap with the carbonyl -system.
Inductive Activation: The electronegative oxygen atom exerts a through-bond inductive withdrawal (
), rendering the carbonyl carbon more electrophilic than unsubstituted benzaldehyde.
Consequence: 3-formylphenoxy derivatives are highly reactive. Standard harsh conditions often lead to oligomerization. This protocol prioritizes controlled catalysis to prevent "tarring" and ensure high
-selectivity.
Reaction Mechanism (Base-Catalyzed)
The reaction proceeds via the attack of a carbanion (generated from the active methylene) on the aldehyde, followed by base-assisted dehydration.
Figure 1: Step-wise mechanism of the Knoevenagel condensation emphasizing the irreversible dehydration step as the driving force.[1]
Experimental Protocols
Method A: Green High-Throughput Synthesis (Ethanol/Piperidine)
Best for: Library generation, acid-sensitive substrates, and rapid screening.
Reagents:
Substrate: 3-(3-formylphenoxy)acetic acid or 3-phenoxybenzaldehyde (1.0 equiv)
Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)
Solvent: Ethanol (Absolute)
Catalyst: Piperidine (5 mol%)
Protocol:
Dissolution: In a 20 mL scintillation vial, dissolve 1.0 mmol of the 3-formylphenoxy derivative in 3 mL of absolute ethanol.
Addition: Add 1.1 mmol of the active methylene compound. Stir for 2 minutes to ensure homogeneity.
Catalysis: Add 5 mol% piperidine (approx. 5
L).
Note: A transient color change (yellow/orange) indicates iminium ion formation.
Reaction: Stir at Room Temperature for 30–60 minutes.
Validation: Monitor via TLC (30% EtOAc/Hexane). The product typically precipitates out of the solution.[2]
Workup:
If precipitate forms: Filter, wash with cold ethanol (
), and dry.
If no precipitate: Pour mixture into 10 mL ice-water. Acidify slightly with 1M HCl (to pH 4–5) to protonate the catalyst and induce precipitation. Filter and dry.
Method B: Scale-Up Synthesis (Toluene/Dean-Stark)
Best for: Gram-scale synthesis, stubborn substrates, and driving equilibrium to completion.
Cause: The product melting point is near room temperature or the presence of impurities prevents crystallization.
Solution: Use Method A but add water slowly with vigorous stirring to induce nucleation. Seed with a pure crystal if available. Switch to Method B and use column chromatography.
Issue: Low Yield/Incomplete Conversion.
Cause: Reversibility of the aldol step (Step 2 in Fig 1).
Solution: Drive the reaction by removing water (Dean-Stark) or using excess active methylene (1.5 equiv).
Issue: Cannizzaro Side Reaction.
Cause: Base concentration too high.
Solution: Use weak bases (piperidine,
-alanine) rather than KOH/NaOH.
Applications in Drug Discovery
The 3-formylphenoxy scaffold, once condensed, yields 3-phenoxybenzylidene derivatives. These are pharmacophores in:
Anticancer Agents: Analogs of combretastatin where the phenoxy linker provides flexibility, allowing the molecule to bind into the colchicine site of tubulin.
COX-2 Inhibitors: The 3-phenoxy group mimics the spatial orientation of the diarylheterocycle ring systems found in coxibs, fitting into the hydrophobic pocket of the COX-2 enzyme.
Biosensors: When condensed with fluorescent active methylenes (e.g., BODIPY precursors), these derivatives serve as probes for oxidative stress monitoring.
References
Green Chemistry Protocol: A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Current Pharmaceutical & Clinical Research. Link
Mechanistic Insight: Knoevenagel condensation: Recent advancements and green approaches. Organic & Biomolecular Chemistry, 2026.[3][4] Link
Bioactive Applications: Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid.[5] Drug Development Research, 2024. Link
Reaction Optimization: Knoevenagel Condensation Catalyzed by Biogenic Carbonates. Molecules, 2024.[6][7] Link
Related Scaffold Synthesis: Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives.Link
Application and Protocol for the Synthesis of Chiral Porphyrins from 2-(3-Formylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of novel chiral porphyrins utilizing 2-(3-formylphenoxy)propanoic acid as a key building...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of novel chiral porphyrins utilizing 2-(3-formylphenoxy)propanoic acid as a key building block. Chiral porphyrins are of significant interest in diverse fields such as asymmetric catalysis, chiral recognition, and medicine.[1][2] This guide outlines a strategic approach for the preparation of these complex macrocycles, focusing on the Lindsey synthesis of trans-A₂B₂-porphyrins. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Chiral Porphyrins
Porphyrins are a class of aromatic macrocycles that play a crucial role in many biological processes, forming the core of essential molecules like heme and chlorophyll.[3] Their synthetic analogues have found a wide array of applications in materials science, medicine, and catalysis.[3][4] The introduction of chirality into the porphyrin framework gives rise to molecules with unique stereochemical properties. These chiral porphyrins are particularly valuable as catalysts for asymmetric reactions, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug development.[1][5] Furthermore, their ability to act as chiral recognition agents makes them suitable for sensing and separation applications.[2]
The target molecule in this guide, a porphyrin derived from 2-(3-formylphenoxy)propanoic acid, is designed to possess atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond. This feature is often sought after in the design of sophisticated catalysts and functional materials.[6][7][8][9]
Synthetic Strategy: A Modular Approach
The synthesis of the target chiral porphyrin will be approached in a modular fashion, as depicted in the workflow below. This strategy allows for flexibility and control at each stage of the synthesis. The overall plan involves two main phases: the preparation of the chiral aldehyde precursor and its subsequent use in the construction of the porphyrin macrocycle.
Figure 1: Overall synthetic workflow. This diagram illustrates the two-phase approach for the preparation of the chiral porphyrin, starting from commercially available precursors.
Phase 1: Synthesis of (S)-2-(3-Formylphenoxy)propanoic Acid
The chirality of the final porphyrin originates from the stereocenter in the 2-(3-formylphenoxy)propanoic acid side chain. This section details a proposed synthesis of this crucial precursor.
Protocol 1: Synthesis of (S)-2-(3-Formylphenoxy)propanoic Acid
1. Protection of (S)-Ethyl Lactate:
To a solution of (S)-ethyl lactate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield (S)-ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate.
2. Williamson Ether Synthesis:
To a solution of 3-hydroxybenzaldehyde (1.0 eq) and the protected (S)-ethyl lactate from the previous step (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
Heat the mixture to 80 °C and stir for 24 hours.
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
3. Deprotection of the Silyl Ether:
Dissolve the product from the previous step in tetrahydrofuran (THF).
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at 0 °C.
Stir at room temperature for 2 hours.
Quench with water and extract with ethyl acetate.
Dry the organic layer, concentrate, and purify by column chromatography to yield (S)-ethyl 2-(3-formylphenoxy)propanoate.
4. Ester Hydrolysis:
Dissolve the ethyl ester in a mixture of THF and water (1:1).
Add lithium hydroxide (LiOH, 2.0 eq).
Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
Acidify the reaction mixture to pH 2 with 1M HCl.
Extract the product with ethyl acetate.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain (S)-2-(3-formylphenoxy)propanoic acid.
Phase 2: Synthesis of the Chiral trans-A₂B₂-Porphyrin
The Lindsey synthesis is a widely used method for preparing meso-substituted porphyrins due to its relatively high yields and mild reaction conditions.[10][11] This protocol will be adapted for the synthesis of a trans-A₂B₂-porphyrin, where 'A' represents the chiral substituent derived from 2-(3-formylphenoxy)propanoic acid and 'B' is an achiral aryl group (e.g., phenyl).
Protocol 2: Synthesis of 5,15-Diphenyl-10,20-bis(3-((S)-1-carboxyethoxy)phenyl)porphyrin
1. Synthesis of 5-Phenyldipyrromethane:
In a flask protected from light, dissolve pyrrole (excess, e.g., 10 eq) in anhydrous DCM.
Quench the reaction with a dilute aqueous solution of NaOH.
Extract with DCM, dry the organic layer, and concentrate.
Purify by flash column chromatography to yield 5-phenyldipyrromethane.
2. Condensation and Porphyrinogen Formation:
Dissolve 5-phenyldipyrromethane (1.0 eq) and (S)-2-(3-formylphenoxy)propanoic acid (1.0 eq) in a large volume of anhydrous DCM (to maintain high dilution, ~10 mM).
De-gas the solution with a stream of argon or nitrogen for 15-20 minutes.
Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq).
Stir the reaction in the dark at room temperature for 2-4 hours.
3. Oxidation to Porphyrin:
To the reaction mixture containing the porphyrinogen, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.5 eq).
Stir at room temperature for an additional 1-2 hours. The solution should turn a deep purple color.
Quench the reaction by adding triethylamine.
4. Purification:
Concentrate the reaction mixture and purify by flash column chromatography on silica gel. A typical eluent system would be a gradient of DCM and methanol.
Further purification can be achieved by crystallization.
Characterization and Data Analysis
The synthesized chiral porphyrin should be thoroughly characterized to confirm its structure and purity.
Analytical Technique
Expected Observations
¹H NMR Spectroscopy
Complex aromatic region with distinct signals for the phenyl and substituted phenyl protons. The chiral propanoic acid side chain should show characteristic signals. The inner N-H protons will appear as a broad singlet in the upfield region (around -2 to -3 ppm).
¹³C NMR Spectroscopy
Confirmation of all carbon atoms in the structure.
UV-Vis Spectroscopy
A strong Soret band around 420 nm and four weaker Q-bands in the 500-700 nm region are characteristic of free-base porphyrins.[12]
High-Resolution Mass Spectrometry (HRMS)
Accurate mass measurement to confirm the molecular formula.
Circular Dichroism (CD) Spectroscopy
Should exhibit a CD signal, confirming the chirality of the molecule.
Expert Insights and Troubleshooting
Atropisomerism: The bulky substituents at the meso-positions will likely lead to the formation of atropisomers. These isomers may be separable by chiral HPLC. The ratio of atropisomers can sometimes be influenced by the reaction conditions.
Porphyrin Scrambling: The Lindsey synthesis can sometimes lead to a mixture of porphyrins (A₄, A₃B, A₂B₂, AB₃, B₄). The use of a dipyrromethane in a 1:1 condensation with the aldehyde is designed to favor the formation of the desired trans-A₂B₂-porphyrin.[13] However, some scrambling may still occur, necessitating careful chromatographic purification.
Acid Catalyst: The choice and amount of acid catalyst (TFA or BF₃·OEt₂) can significantly impact the reaction yield. Optimization may be required.
Oxidation: DDQ is a common and effective oxidizing agent. Chloranil can also be used. Ensure complete oxidation for optimal yields.
Logical Relationships in the Synthesis
Figure 2: Logical relationships in the porphyrin synthesis. This diagram highlights the sequence of key reactions and the critical experimental parameters that influence the outcome.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel chiral porphyrin from 2-(3-formylphenoxy)propanoic acid. By following the detailed steps and considering the expert insights, researchers can confidently approach the synthesis of these complex and valuable molecules. The modular nature of the synthetic strategy also allows for the adaptation of this protocol to create a variety of related chiral porphyrins for applications in asymmetric catalysis, drug development, and materials science.
References
Large-Scale Green Synthesis of Porphyrins. ACS Omega.
Large-Scale Green Synthesis of Porphyrins - PMC.
Porphyrin-Based Compounds: Synthesis and Applic
3-(2-Formylphenoxy)propanoic acid - ResearchGate.
3-(2-Formylphenoxy)propanoic acid - PMC.
Synthesis of porphyrin 31 from benzaldehyde without and with pressure - ResearchGate.
Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
A multicomponent approach for the stereoselective synthesis of atropisomeric N–N peptide analogues - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
Chiral porphyrins, chiral metalloporphyrins, and methods for synthesis of the same - Google Patents.
Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups
FORMATION OF PORPHYRINS FROM PYRROLE AND ALDEHYDES | Journal of the American Chemical Society. American Chemical Society.
Synthesis and Characterization of a Novel Porphyrin.
A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents.
Supramolecular Chirality in Porphyrin Chemistry - MDPI. MDPI.
Strapped Porphyrins as Model Systems for Atropisomeric Photosensitizer Drugs - TARA. Trinity's Access to Research Archive.
Chiral iron porphyrin (+)-D 4 -(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with ... - Chemical Science (RSC Publishing). Royal Society of Chemistry.
Synthesis of New Amino-Functionalized Porphyrins:Preliminary Study of Their Organophotoc
The first porphyrin–salen based chiral metal–organic framework for asymmetric cyanosilylation of aldehydes - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC.
Porphyrins as Catalysts in Scalable Organic Reactions - ResearchGate.
Porphyrins as cofactors in enzyme-catalyzed organic reactions Biophysics Reports. Biophysics Reports.
Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - Chemical Science (RSC Publishing). Royal Society of Chemistry.
Atropisomeric porphyrin catalysts substituted with amino acid derivatives. - ResearchGate.
Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - White Rose Research Online. White Rose Research Online.
Applications of Porphyrins and Metalloporphyrins to Materials Chemistry - Illinois. University of Illinois Urbana-Champaign.
The Strategic Integration of 2-(3-formylphenoxy)propanoic acid in Peptidomimetic Scaffold Diversification
Abstract This document provides a comprehensive technical guide on the synthesis and application of 2-(3-formylphenoxy)propanoic acid, a versatile bifunctional intermediate for the construction of diverse peptidomimetic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 2-(3-formylphenoxy)propanoic acid, a versatile bifunctional intermediate for the construction of diverse peptidomimetic libraries. Peptidomimetics offer a promising strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1] The unique architecture of 2-(3-formylphenoxy)propanoic acid, featuring a reactive aldehyde and a carboxylic acid on a semi-rigid phenoxypropanoic acid backbone, enables its seamless integration into multicomponent reaction workflows, particularly the Ugi four-component reaction (U-4CR). This guide details a robust, two-step synthesis of the title compound and provides a comprehensive protocol for its application in the Ugi reaction to generate complex, drug-like molecular scaffolds.
Introduction: The Rationale for Peptidomimetics and the Role of Bifunctional Scaffolds
Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity and potency. However, their therapeutic potential is often hampered by rapid proteolytic degradation and poor oral bioavailability. Peptidomimetics are designed to mimic the three-dimensional pharmacophore of a natural peptide while exhibiting improved drug-like properties.[1] A key strategy in peptidomimetic design is the use of conformationally constrained scaffolds that position key functional groups in a biologically relevant orientation.
2-(3-formylphenoxy)propanoic acid serves as an exemplary scaffold, presenting two orthogonal functional groups for molecular diversification. The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of peptide chemistry, while the aldehyde group is a versatile functional group for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[2] This dual functionality makes it an ideal building block for combinatorial chemistry, enabling the rapid generation of diverse molecular libraries for high-throughput screening.
Synthesis of 2-(3-formylphenoxy)propanoic acid: A Two-Step Approach
The synthesis of 2-(3-formylphenoxy)propanoic acid is efficiently achieved through a two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. This method is adapted from established procedures for analogous phenoxypropanoic acid derivatives.[3][4]
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 2-(3-formylphenoxy)propanoic acid.
Protocol 1: Synthesis of Ethyl 2-(3-formylphenoxy)propanoate
This protocol details the Williamson ether synthesis to form the ester intermediate. The reaction involves the nucleophilic attack of the phenoxide ion of 3-hydroxybenzaldehyde on ethyl 2-bromopropanoate.[4][5][6]
Materials:
3-Hydroxybenzaldehyde
Ethyl 2-bromopropanoate
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Procedure:
To a 250 mL round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.
Stir the mixture at room temperature for 15 minutes.
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension.
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
Wash the filter cake with acetone.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude ethyl 2-(3-formylphenoxy)propanoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Hydrolysis to 2-(3-formylphenoxy)propanoic acid
This protocol describes the saponification of the ester intermediate to yield the final carboxylic acid.[7][8]
Materials:
Ethyl 2-(3-formylphenoxy)propanoate
Sodium hydroxide (NaOH)
Ethanol
Water
Hydrochloric acid (HCl), 1M
Round-bottom flask
Magnetic stirrer and stir bar
Procedure:
Dissolve the purified ethyl 2-(3-formylphenoxy)propanoate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).
Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
A precipitate of 2-(3-formylphenoxy)propanoic acid will form.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization Data (Predicted)
Property
Predicted Value
Appearance
White to off-white solid
Melting Point
Not available; expected to be a crystalline solid.
¹H NMR (400 MHz, CDCl₃)
δ 9.98 (s, 1H, CHO), 7.6-7.4 (m, 3H, Ar-H), 7.2 (m, 1H, Ar-H), 4.8 (q, 1H, CH), 1.7 (d, 3H, CH₃), COOH proton may be broad or not observed.
3300-2500 (broad, O-H stretch of carboxylic acid), 1730-1700 (C=O stretch of carboxylic acid), 1690 (C=O stretch of aldehyde), 1240 (C-O-C stretch of ether).[9]
Molecular Formula
C₁₀H₁₀O₄
Molecular Weight
194.18 g/mol
Application in Peptidomimetic Synthesis: The Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2][10] By employing 2-(3-formylphenoxy)propanoic acid, the aldehyde and carboxylic acid components are present in a single molecule, streamlining the reaction to a pseudo-three-component system.
Diagram of the Ugi Reaction Workflow
Caption: Ugi four-component reaction using the title compound.
Protocol 3: Synthesis of a Peptidomimetic Library via Ugi Reaction
This protocol provides a general procedure for the synthesis of a library of peptidomimetics using 2-(3-formylphenoxy)propanoic acid, a diverse set of primary amines, and isocyanides.
Materials:
2-(3-formylphenoxy)propanoic acid
A library of primary amines (e.g., benzylamine, aniline derivatives, amino acid esters)
A library of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
Methanol, anhydrous
Reaction vials or a parallel synthesizer
Procedure:
In a reaction vial, dissolve 2-(3-formylphenoxy)propanoic acid (1.0 eq) in anhydrous methanol.
Add the primary amine (1.0 eq) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
Add the isocyanide (1.0 eq) to the reaction mixture.
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude product can be purified by preparative HPLC or column chromatography to yield the pure peptidomimetic product.
Expected Product Characterization
The resulting Ugi products will possess a complex α-acylamino amide structure. Characterization would typically involve:
¹H and ¹³C NMR: To confirm the presence of the newly formed amide bonds and the incorporation of the R¹ and R² groups from the amine and isocyanide, respectively.
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the product.
Example Product Structure:
Reaction with benzylamine and tert-butyl isocyanide would yield a product with the following core structure:
(A diagram of the expected product would be inserted here in a full application note)
Conclusion and Future Outlook
2-(3-formylphenoxy)propanoic acid is a highly valuable and versatile intermediate for the synthesis of peptidomimetics. Its straightforward synthesis and the dual functionality it presents make it an ideal building block for the construction of diverse molecular libraries using robust and efficient multicomponent reactions like the Ugi reaction. The protocols detailed herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space of peptidomimetics, accelerating the development of novel therapeutic agents with enhanced pharmacological properties. Future work could involve the development of solid-phase synthetic strategies utilizing this intermediate to further streamline library synthesis and purification.
References
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC. (URL: [Link])
Pharmacophore of phenoxy-2-methyl propanoic acid derivatives - ResearchGate. (URL: [Link])
Application Notes & Protocols: Solid-Phase Synthesis Utilizing Formylphenoxy Acid Linkers
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of formylphenoxy acid linkers in Solid-Phase Peptide Synthesis (SPPS) and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of formylphenoxy acid linkers in Solid-Phase Peptide Synthesis (SPPS) and solid-phase organic synthesis (SPOS). We will delve into the core chemical principles, provide validated, step-by-step protocols, and discuss the strategic advantages of this linker class for creating C-terminally modified peptides and diverse small molecule libraries.
Introduction: The Strategic Role of Formylphenoxy Linkers
Solid-phase synthesis, pioneered by R.B. Merrifield, revolutionized the construction of complex molecules by anchoring the initial building block to an insoluble polymer support.[1][2] This approach simplifies purification to mere filtration and washing, enabling the use of excess reagents to drive reactions to completion.[3] Central to the success of any solid-phase strategy is the linker—the chemical entity that tethers the nascent molecule to the resin.[3]
Formylphenoxy-based linkers, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (also known as the "BAL" or Barany linker), represent a versatile class of handles for solid-phase synthesis.[4] Unlike traditional linkers that attach to the C-terminal carboxyl group of the first amino acid, formylphenoxy linkers utilize a reactive aldehyde (formyl) group. This feature allows for the attachment of the first building block via its primary amine through a reductive amination reaction.
This unique attachment strategy opens avenues for synthesizing molecules that are challenging to produce with standard methods, including:
C-Terminally Modified Peptides: By anchoring the peptide chain through a backbone amide nitrogen, the C-terminus remains free for modification.[5]
Peptide Aldehydes: These compounds are potent inhibitors of proteases and are valuable tools in chemical biology.[6]
Diverse Small Molecule Libraries: The initial amine-containing scaffold can be varied extensively, providing a powerful platform for combinatorial chemistry and drug discovery.
The stability of the resulting secondary amine linkage to the basic conditions of Fmoc deprotection and standard coupling reagents makes this linker fully compatible with modern Fmoc-SPPS protocols.[7]
The Chemical Principle: Reductive Amination on a Solid Support
The core chemistry of the formylphenoxy linker revolves around the formation of a stable secondary amine bond between the resin-bound linker and the first building block.
Mechanism Overview:
Linker Immobilization: The carboxylic acid moiety of the formylphenoxy acid linker is first coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene) using standard peptide coupling reagents. This forms a stable amide bond.
Imine/Enamine Formation: The resin-bound aldehyde is then treated with a primary amine (e.g., an amino acid ester or other small molecule). This reaction forms a reversible imine (or enamine) intermediate.
Reductive Amination: A mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This agent selectively reduces the imine to a stable secondary amine, covalently and permanently attaching the building block to the solid support.
Peptide Elongation: With the initial molecule anchored, standard SPPS cycles (Fmoc deprotection and coupling) can proceed to build the peptide chain.[8]
Acidolytic Cleavage: Upon completion of the synthesis, the entire construct is cleaved from the resin using a strong acid, typically a trifluoroacetic acid (TFA) based cocktail. The phenoxy ether bond of the linker is susceptible to acidolysis, releasing the final product into solution.[9][10]
Caption: Linker attachment and reductive amination workflow.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like trifluoroacetic acid (TFA), piperidine, and coupling agents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Attachment of Formylphenoxy Linker to Aminomethyl Resin
This protocol describes the coupling of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (BAL) to a standard aminomethyl (AM) polystyrene resin.
Resin Swelling: Place 1.0 g of AM resin in the synthesis vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent. Repeat with 10 mL of DMF for 10 minutes, then drain.[11]
Coupling Solution Preparation: In a separate vial, dissolve BAL (3 equivalents relative to resin loading, ~2.4 mmol) and HOBt (3 eq., ~2.4 mmol) in 8 mL of DMF.
Activation: Add DIC (3 eq., ~2.4 mmol) to the coupling solution. Mix for 5 minutes at room temperature to pre-activate the linker.
Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
Washing: Drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. Perform the following wash cycle three times:
10 mL DMF
10 mL DCM
10 mL DMF
Final Wash & Drying: Wash the resin with DCM (3 x 10 mL) and finally with methanol (2 x 10 mL) to shrink the beads.[9] Dry the resin under high vacuum for at least 4 hours.
(Optional) Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.
Protocol 2: Reductive Amination of the First Building Block
This protocol describes the attachment of a primary amine (e.g., an amino acid methyl ester) to the resin-bound aldehyde.
Materials:
BAL-functionalized resin (from Protocol 1)
Primary amine (e.g., H-Phe-OMe·HCl, 5 equivalents relative to linker loading)
Sodium triacetoxyborohydride (NaBH(OAc)₃, 5 eq.)
1% Acetic Acid (AcOH) in DMF
Diisopropylethylamine (DIPEA, 5 eq., if starting with an amine salt)
DMF, DCM
Procedure:
Resin Swelling: Swell the BAL-resin (1.0 g) in 10 mL of DMF for 30 minutes. Drain the solvent.
Amine Addition: Dissolve the primary amine (and DIPEA, if using a salt) in 8 mL of 1% AcOH in DMF. Add this solution to the resin. Agitate for 30 minutes to allow for imine formation.
Reduction: Add NaBH(OAc)₃ to the suspension in a single portion. It is crucial to use a vented reaction vessel as some gas evolution may occur.
Reaction: Agitate the reaction mixture at room temperature for 6-12 hours.
Washing: Drain the reaction solution. Wash the resin extensively using the following sequence:
DMF (3 x 10 mL)
DCM (3 x 10 mL)
DMF (3 x 10 mL)
Drying: Perform a final wash with DCM and dry the resin under vacuum. The resin is now loaded and ready for peptide elongation.
Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)
Once the first residue is attached, standard Fmoc-SPPS cycles are performed.[8] A single cycle consists of two main steps:
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 15 min).
Wash thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling:
Pre-activate the next Fmoc-protected amino acid (4 eq.) with a coupling agent like HBTU (3.95 eq.) and a base like DIPEA (8 eq.) in DMF.
Add the activated amino acid solution to the resin and react for 45-60 minutes.
Wash with DMF (3 times) and DCM (3 times). Repeat the cycle for each amino acid in the sequence.
Caption: General workflow for an Fmoc-SPPS cycle.
Protocol 4: Final Cleavage and Product Isolation
This protocol releases the synthesized molecule from the solid support and removes acid-labile side-chain protecting groups simultaneously.
Materials:
Peptidyl-resin (fully synthesized and dried)
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) is robust.[9] For simpler peptides without sensitive residues like Cys or Met, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can suffice.[12]
Cold diethyl ether
Centrifuge and tubes
Procedure:
Resin Preparation: Place the dried peptidyl-resin (approx. 100 mg) in a suitable reaction vial.
Cleavage: Add 2 mL of the chilled cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours. Reactive cations are generated during this step, which are neutralized by the scavengers in the cocktail.[9]
Filtration: Filter the resin slurry through a fritted syringe or funnel, collecting the filtrate in a clean centrifuge tube.
Resin Wash: Wash the resin with an additional 0.5 mL of fresh TFA to recover any remaining product. Combine the filtrates.
Precipitation: Add the TFA solution dropwise into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude product) should form immediately.
Isolation: Let the suspension stand at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube (e.g., 3000 rpm for 5 min), decant the ether, and wash the pellet twice more with cold ether.
Drying: After the final wash, dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for purification by HPLC.
Quantitative Data Summary
Parameter
Typical Value / Reagent
Rationale / Field Insight
Resin Type
Aminomethyl Polystyrene, TentaGel™
Polystyrene is cost-effective for routine synthesis. PEG-based resins like TentaGel offer better swelling in polar solvents and are preferred for difficult or aggregating sequences.[13]
Initial Resin Loading
0.5 - 1.0 mmol/g
A moderate loading capacity balances yield against potential steric hindrance issues during the synthesis of longer peptides.[11]
Linker Equivalents
2-3 equivalents
Using an excess of the linker ensures high coupling efficiency onto the amino-functionalized resin.
Reductive Amination Agent
NaBH(OAc)₃, NaCNBH₃
NaBH(OAc)₃ is often preferred as it is less toxic than NaCNBH₃ and the reaction can be run in a less stringently controlled pH environment.
Cleavage Cocktail
TFA/TIS/H₂O (95:2.5:2.5)
A general-purpose, low-odor cocktail suitable for many peptides. TIS acts as a potent carbocation scavenger.[9]
Cleavage Time
2 - 4 hours
This duration is typically sufficient for complete cleavage from the linker and removal of most common side-chain protecting groups (e.g., Boc, tBu).[14]
Expected Purity (Crude)
60 - 90%
Purity is sequence-dependent. Aggregation-prone sequences or those with difficult couplings will typically yield cruder products requiring more extensive purification.
References
Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]
UCL. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]
Vaidehi, N., & Goddard, W. A. (2003). Introduction to Peptide Synthesis. Protein Science. Retrieved from [Link]
Lee, H., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. Chemistry & Biology. Retrieved from [Link]
EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
Wu, A. M., & Senter, P. D. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Clinical Investigation. Retrieved from [Link]
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
Valero, R., et al. (2002). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Journal of Peptide Science. Retrieved from [Link]
Subirós-Funosas, A., et al. (2013). Resins for peptide amide synthesis. Methods in Molecular Biology. Retrieved from [Link]
Isidro-Llobet, A., et al. (2009). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Journal of Peptide Science. Retrieved from [Link]
Barany, G., & Merrifield, R. B. (1987). Solid phase peptide synthesis. Google Patents.
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Albericio, F., et al. (2011). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]
Merck. (n.d.). Product Focus: New resins for peptide synthesis Novabiochem®. Retrieved from [Link]
Epton, R., & Wellings, D. A. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry. Retrieved from [Link]
Chen, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. Retrieved from [Link]
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
Larsen, B. D., & Holm, A. (2015). Cleavage of synthetic peptides. Google Patents.
Application Notes and Protocols for the Functionalization of meta-Formylphenoxypropanoic Acid
Abstract meta-Formylphenoxypropanoic acid (m-FPPA) is a versatile bifunctional molecule presenting both an aromatic aldehyde and a carboxylic acid moiety. This unique structure makes it a valuable scaffold for creating d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
meta-Formylphenoxypropanoic acid (m-FPPA) is a versatile bifunctional molecule presenting both an aromatic aldehyde and a carboxylic acid moiety. This unique structure makes it a valuable scaffold for creating diverse molecular libraries in drug discovery, materials science, and agrochemical development. The aldehyde serves as a key handle for carbon-carbon and carbon-nitrogen bond formation, while the carboxylic acid provides a site for amidation, esterification, and other nucleophilic substitutions. This document provides a comprehensive guide for researchers, outlining detailed protocols and expert insights into the selective and combined functionalization of m-FPPA. We will explore core synthetic strategies, including reductive amination, olefination reactions, amide bond formation, and orthogonal protection schemes, to unlock the full synthetic potential of this valuable building block.
Introduction: The Synthetic Utility of meta-Formylphenoxypropanoic Acid
The strategic importance of bifunctional building blocks in modern organic synthesis cannot be overstated. meta-Formylphenoxypropanoic acid (m-FPPA) stands out due to the distinct reactivity of its two primary functional groups: the formyl (aldehyde) group and the propanoic acid moiety.
The Aldehyde Group: As an aromatic aldehyde, this group is a prime site for a wide array of transformations. It is an electrophilic center that readily participates in nucleophilic additions, condensations, and C-H activation strategies.[1][2][3] This allows for the introduction of diverse substituents and the construction of complex molecular architectures.
The Carboxylic Acid Group: This group provides a handle for derivatization through reactions like esterification and amidation, which are fundamental in modifying physicochemical properties such as solubility, stability, and bioavailability.[4][5] Derivatives of phenoxypropionic acid are known to have applications as herbicides and as precursors to chiral compounds.[6]
This guide is structured to provide both a conceptual framework and practical, step-by-step protocols for the derivatization of m-FPPA. We will address the functionalization of each group independently and discuss strategies for achieving selectivity when both are present.
Strategic Overview of m-FPPA Functionalization
The key to successfully derivatizing m-FPPA lies in understanding the reactivity and appropriate reaction conditions for each functional group. A high-level workflow involves identifying the target moiety, selecting the appropriate chemical transformation, executing the synthesis, and purifying the final product.
Caption: High-level workflow for the functionalization of m-FPPA.
Part 1: Functionalization of the Aldehyde Group
The aromatic aldehyde is often the more versatile handle for introducing significant structural diversity. The protocols below detail three common and powerful transformations.
Reductive amination is a robust method for forming C-N bonds by converting the aldehyde into an intermediate imine, which is then reduced in situ to an amine.[7] This one-pot reaction is highly efficient and tolerates a wide range of functional groups.[8][9]
Causality and Reagent Choice: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over stronger reagents like sodium borohydride (NaBH₄) because it is a milder agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde.[8] This selectivity prevents the undesired reduction of the aldehyde to an alcohol. The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation.
Protocol 1: Reductive Amination of m-FPPA
Reagent/Material
Molar Eq.
Purpose
m-Formylphenoxypropanoic acid
1.0
Starting Material
Primary or Secondary Amine
1.1
Nucleophile
Sodium Triacetoxyborohydride
1.5
Reducing Agent
Dichloromethane (DCM)
-
Anhydrous Solvent
Acetic Acid (Glacial)
0.1
Catalyst (Optional)
Step-by-Step Procedure:
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add m-formylphenoxypropanoic acid (1.0 eq) and the desired amine (1.1 eq).
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).
If the amine is an aniline or a salt, add a catalytic amount of glacial acetic acid (0.1 eq). Stir for 20-30 minutes at room temperature to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure secondary or tertiary amine derivative.
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for synthesizing α,β-unsaturated esters from aldehydes, as it predominantly yields the thermodynamically more stable (E)-alkene and the water-soluble phosphate byproduct is easily removed.[10][11][12][13]
Causality and Reagent Choice: The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide.[13] The reaction begins with the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) using a suitable base like sodium hydride (NaH) to generate the stabilized carbanion. This carbanion then attacks the aldehyde, leading to an intermediate that eliminates diethyl phosphate to form the alkene.[11]
Protocol 2: HWE Olefination of m-FPPA
Reagent/Material
Molar Eq.
Purpose
Triethyl phosphonoacetate
1.2
HWE Reagent
Sodium Hydride (60% in oil)
1.2
Base
m-Formylphenoxypropanoic acid
1.0
Starting Material
Tetrahydrofuran (THF)
-
Anhydrous Solvent
Step-by-Step Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
Slowly add triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes until hydrogen evolution ceases. This forms the ylide.
Cool the reaction mixture back to 0 °C and add a solution of m-formylphenoxypropanoic acid (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
Upon completion, carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl).
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product (an unsaturated ester) by flash column chromatography.
3.3. Knoevenagel Condensation: C-C Bond Formation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to an aldehyde, followed by dehydration to form a C=C bond.[14][15][16] It is a highly effective method for synthesizing substituted alkenes, often used in the production of fine chemicals and pharmaceutical intermediates.[14][17]
Causality and Reagent Choice: The reaction requires a basic catalyst, such as piperidine or potassium carbonate, to deprotonate the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), forming a nucleophilic enolate.[14][16][17] This enolate then attacks the aldehyde. The subsequent dehydration step is often spontaneous or promoted by the reaction conditions. Using a mild catalyst system like I₂/K₂CO₃ at room temperature provides an environmentally friendly and efficient alternative.[17]
Protocol 3: Knoevenagel Condensation of m-FPPA
Reagent/Material
Molar Eq.
Purpose
m-Formylphenoxypropanoic acid
1.0
Starting Material
Malononitrile
1.2
Active Methylene Cmpd.
Potassium Carbonate (K₂CO₃)
0.3
Base/Catalyst
Iodine (I₂)
0.3
Catalyst
Ethanol (EtOH)
-
Solvent
Step-by-Step Procedure:
In a round-bottom flask, dissolve m-formylphenoxypropanoic acid (1.0 eq) and malononitrile (1.2 eq) in ethanol.
Add potassium carbonate (0.3 eq) and iodine (0.3 eq) to the solution.
Stir the mixture vigorously at room temperature. The reaction is often rapid, and a solid product may precipitate within minutes to a few hours.[17]
Monitor the reaction by TLC.
Upon completion, filter the solid product. If no solid forms, treat the mixture with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine, then extract with ethyl acetate.
Wash the crude product or organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
The product can often be purified by recrystallization from ethanol.
Part 2: Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is an excellent site for modifications aimed at altering polarity, creating prodrugs, or linking the scaffold to other molecules.
4.1. Amide Bond Formation: The Cornerstone of Medicinal Chemistry
Amide bond formation is one of the most important reactions in drug development. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient.[18] Therefore, activating agents (coupling reagents) are used. The EDC/HOBt system is a widely used, reliable method that minimizes side reactions and suppresses racemization.[19][20][21][22]
Causality and Reagent Choice: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[20] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. The addition of an auxiliary nucleophile, such as N-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable HOBt-ester.[20] This activated ester then reacts cleanly with the amine to form the desired amide, and the byproducts (EDC-urea and regenerated HOBt) are readily removed during aqueous work-up.[23]
Protocol 4: EDC/HOBt-Mediated Amidation of m-FPPA
Reagent/Material
Molar Eq.
Purpose
m-Formylphenoxypropanoic acid
1.0
Starting Material
Primary or Secondary Amine
1.1
Nucleophile
EDC·HCl
1.2
Coupling Reagent
HOBt
1.2
Additive (Suppress Rac.)
N,N-Diisopropylethylamine (DIPEA)
2.5
Non-nucleophilic Base
Dimethylformamide (DMF)
-
Anhydrous Solvent
Step-by-Step Procedure:
In a round-bottom flask, combine m-formylphenoxypropanoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
Dissolve the mixture in anhydrous DMF (or DCM).
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
Add DIPEA (2.5 eq) dropwise. Note: DIPEA is used to neutralize the HCl salt of EDC and the carboxylic acid proton, ensuring the amine remains nucleophilic.
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
4.2. Esterification
Esterification of the carboxylic acid can be accomplished through several methods, including classic Fischer esterification with an alcohol under acidic conditions.[24] This method is simple and effective, particularly when using a large excess of the alcohol, which also serves as the solvent.
Protocol 5: Acid-Catalyzed Esterification of m-FPPA
Reagent/Material
Molar Eq.
Purpose
m-Formylphenoxypropanoic acid
1.0
Starting Material
Alcohol (e.g., Methanol, Ethanol)
Large Excess
Reagent & Solvent
Sulfuric Acid (H₂SO₄)
Catalytic
Acid Catalyst
Step-by-Step Procedure:
Suspend m-formylphenoxypropanoic acid (1.0 eq) in the desired alcohol (e.g., methanol).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
Heat the mixture to reflux and stir for 2-6 hours, until the starting material is fully dissolved and the reaction is complete (as monitored by TLC).
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester.
Purify by flash column chromatography if necessary.
Part 3: Orthogonal Protection Strategies
When sequential or site-selective functionalization is required, the use of protecting groups is essential.[25][26] An ideal protecting group can be installed and removed in high yield under mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[25][26]
Caption: Orthogonal protection strategies for selective functionalization.
Protecting the Aldehyde: Aldehydes are commonly protected as acetals (or ketals), which are stable to bases, nucleophiles, and reducing agents but are easily removed with aqueous acid. Reacting m-FPPA with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) will selectively form the cyclic acetal, leaving the carboxylic acid free for subsequent reactions like amidation.
Protecting the Carboxylic Acid: Carboxylic acids are most commonly protected as esters (e.g., methyl or ethyl esters).[27] These esters are stable to a wide range of conditions used to modify aldehydes, such as reductive amination or Wittig reactions. The ester can later be hydrolyzed back to the carboxylic acid, typically under basic conditions (e.g., using LiOH or NaOH).[27]
By employing these orthogonal strategies, researchers can precisely control the reaction sequence and build complex molecules from the m-FPPA scaffold with high fidelity.
References
Gogoi, P., & Konwar, D. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. [Link]
Tale, R. H., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Takeda, K., et al. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PMC. [Link]
Topczewski, J. J., & Jouffroy, M. (n.d.). Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes. PMC. [Link]
de Oliveira, H. C., et al. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciSpace. [Link]
ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]
Google Patents. (n.d.). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
ACS Publications. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters. [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1). ResearchGate. [Link]
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
IIT Bombay. (n.d.). Protecting groups in organic synthesis. IIT Bombay. [Link]
Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
SpringerLink. (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. Russian Journal of General Chemistry. [Link]
PubMed. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. PubMed. [Link]
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. [Link]
RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry. [Link]
Hrčak. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Hrčak. [Link]
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
PMC. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]
ResearchGate. (n.d.). (PDF) Synthesis of meta-functionalized phenols and anilines. ResearchGate. [Link]
Technical Guide: Optimizing Yield in Williamson Ether Synthesis for Phenols
Executive Summary & Mechanistic Insight The Williamson ether synthesis is the industry standard for constructing aryl-alkyl ethers, yet it remains deceptively complex when applied to phenols. Unlike aliphatic alcohols, p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Insight
The Williamson ether synthesis is the industry standard for constructing aryl-alkyl ethers, yet it remains deceptively complex when applied to phenols. Unlike aliphatic alcohols, phenols are ambident nucleophiles. The phenoxide anion (
) possesses electron density delocalized onto the aromatic ring (specifically ortho/para positions), creating a competition between the desired O-alkylation and the undesired C-alkylation .
To maximize yield, your experimental design must destabilize the phenoxide ground state while simultaneously suppressing the activation energy for the
transition state.
The Mechanistic Pathway
The following diagram illustrates the critical divergence points where yield is often lost to side reactions or kinetic traps.
Figure 1: Mechanistic divergence in phenoxide alkylation. O-alkylation is kinetically favored but requires specific solvation to maintain nucleophilicity.
Critical Parameter Optimization
The choice of solvent and base is not merely about solubility; it is about cation sequestration and anion desolvation .
The Solvent-Base Matrix
Use this table to select the optimal system for your specific substrate.
System Type
Solvent
Base
Mechanism of Action
Best For
Standard High-Yield
DMF, DMSO, NMP
,
Polar Aprotic: Solvates the cation (), leaving the phenoxide "naked" and highly reactive.
Most phenols; acid-sensitive substrates.
Phase Transfer (PTC)
DCM/Water or Toluene/Water
NaOH (aq) + TBAB
Interfacial Catalysis: shuttles phenoxide into organic phase.
is more soluble in organic solvents than , and the large radius of forms a looser ion pair with phenoxide, significantly accelerating the reaction rate in difficult cyclizations [1].
Troubleshooting Hub & FAQs
This section addresses specific failure modes encountered in the lab.
Q1: My reaction stalls at 60-70% conversion. Adding more alkyl halide doesn't help. Why?
Diagnosis: Water contamination or "Salt Coating."
The Science: Phenoxide anions are strong hydrogen bond acceptors. Even trace water (from hygroscopic DMF or the base itself) forms a hydration shell around the oxygen, effectively "caging" the nucleophile. Additionally, insoluble metal halide salts (KBr/KCl) can coat the surface of solid bases like
, stopping deprotonation.
The Fix:
Use anhydrous solvents (molecular sieves).
Add a catalytic amount of 18-crown-6 (if using K+) or 15-crown-5 (if using Na+) to solubilize the cation.
Switch to Cesium Carbonate (
), which has higher organic solubility.
Q2: I am seeing significant C-alkylation (ring substitution).
Diagnosis: Solvent effects or Phenol electronics.[1][2]
The Science: Protic solvents (methanol, ethanol) hydrogen bond to the phenoxide oxygen, masking it.[2] This forces the alkyl halide to attack the softer, unshielded carbon centers (ortho/para) [2]. Highly electron-rich phenols (e.g., naphthols, resorcinol) are also prone to this.
The Fix:
Switch strictly to Polar Aprotic solvents (DMF, DMAc).
Avoid Fluorinated solvents (like TFE), which notoriously favor C-alkylation [3].
Lower the temperature; O-alkylation is the kinetic product, while C-alkylation is often thermodynamic.
Q3: My alkyl chloride is unreactive.
Diagnosis: Poor leaving group ability (
).
The Fix: Utilize the Finkelstein Modification . Add 10-20 mol% of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to the reaction.
Mechanism: The iodide displaces the chloride in situ to form a highly reactive alkyl iodide, which is then immediately attacked by the phenoxide.
Logic-Driven Troubleshooting Flowchart
Follow this decision tree when yields are suboptimal.
Figure 2: Diagnostic logic for resolving yield issues in Williamson Ether Synthesis.
High-Fidelity Experimental Protocols
Protocol A: The "Gold Standard" (DMF/)
Best for: General synthesis, acid-sensitive substrates, high value intermediates.
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with
Optional: Add TBAI (0.1 equiv) if using an alkyl chloride.
Reaction: Heat to 60-80°C. Monitor by TLC/LCMS. Typical time: 2-6 hours.
Workup: Pour into excess water (5x reaction volume) to dissolve DMF. Extract with EtOAc or
.[3] Wash organic layer with 1M NaOH (removes unreacted phenol) then Brine.
Protocol B: Microwave-Assisted Synthesis
Best for: Rapid screening, stubborn substrates, green chemistry.
Vessel: Use a 10mL microwave-safe vial.
Reagents: Combine Phenol (1.0 equiv), Alkyl Halide (1.2 equiv), and
(2.0 equiv) in Acetone or Acetonitrile.
Irradiation: Seal and irradiate at 100-120°C for 10-20 minutes [4].
Note: Microwave heating provides rapid energy transfer directly to the polar ions, often overcoming steric barriers that thermal heating cannot.
References
Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York.
Kornblum, N.; Seltzer, R.; Haberfield, P. Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. J. Am. Chem. Soc.1963 , 85, 1148–1154. Link
PharmaXChange. Phenolates- O-alkylation and C-alkylation.[2] PharmaXChange.info. Link
Devasthali, S.; et al. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.[4] Current Microwave Chemistry. 2025 . Link
BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Link
Technical Support Center: Purification of 2-(3-Formylphenoxy)propanoic Acid
Welcome to the technical support center for the purification of 2-(3-formylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-(3-formylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this molecule from complex reaction mixtures.
Introduction to Purification Challenges
2-(3-Formylphenoxy)propanoic acid is typically synthesized via a Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with a 2-halopropanoate ester, followed by hydrolysis of the ester.[1][2][3] This synthetic route, while effective, can result in a variety of impurities that co-purify with the desired product due to their similar chemical properties. The presence of both a carboxylic acid and an aldehyde functional group in the target molecule introduces specific purification challenges, including potential side reactions and difficulties in separating structurally similar compounds.
This guide provides a systematic approach to troubleshooting common purification issues, backed by scientific principles and practical, field-tested protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-(3-formylphenoxy)propanoic acid.
Issue 1: Presence of Unreacted 3-Hydroxybenzaldehyde in the Final Product
Q: My final product is contaminated with the starting material, 3-hydroxybenzaldehyde. How can I effectively remove it?
A: The presence of unreacted 3-hydroxybenzaldehyde is a common issue. Due to its phenolic hydroxyl group, it has acidic properties, which can lead to its co-extraction with your carboxylic acid product.
Root Cause Analysis:
The pKa of a phenol is typically around 10, while the pKa of a carboxylic acid is around 4-5.[4] This difference in acidity is the key to their separation. While a strong base like sodium hydroxide will deprotonate both the carboxylic acid and the phenol, a weaker base like sodium bicarbonate will selectively deprotonate the more acidic carboxylic acid.[4][5]
Recommended Solution: Acid-Base Extraction with a Weak Base
An acid-base extraction using a weak base is the most effective method to separate the carboxylic acid from the unreacted phenol.[5][6]
Step-by-Step Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[7]
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Separation: Shake the funnel vigorously, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate. The deprotonated carboxylic acid will move into the aqueous layer as its sodium salt, while the less acidic 3-hydroxybenzaldehyde remains in the organic layer.[5]
Isolation of Impurity: Drain the lower aqueous layer. The organic layer containing the 3-hydroxybenzaldehyde can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the starting material if desired.
Product Recovery: Cool the aqueous layer in an ice bath and acidify it to a pH of 2-3 by slowly adding concentrated hydrochloric acid (HCl).[8] The purified 2-(3-formylphenoxy)propanoic acid will precipitate out of the solution.
Final Purification: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Parameter
Value
Rationale
Extraction Base
Saturated aq. NaHCO₃
Selectively deprotonates the carboxylic acid over the phenol.[4]
Organic Solvent
Diethyl ether / Ethyl acetate
Good solubility for organic compounds, immiscible with water.
Acidification pH
2-3
Ensures complete protonation and precipitation of the carboxylic acid.
Issue 2: Product Degradation or Side-Reactions During Purification
Q: I am observing a decrease in yield and the appearance of new, unidentified spots on my TLC plate after purification. What could be the cause?
A: The presence of both an aldehyde and a carboxylic acid makes the molecule susceptible to certain side reactions, especially under harsh pH or temperature conditions.
Root Cause Analysis:
Aldehyde Oxidation: Aldehydes can be sensitive to air oxidation, especially under basic conditions, which can convert the formyl group to a carboxylic acid group, leading to the formation of 2-(3-carboxyphenoxy)propanoic acid.[9]
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield a corresponding alcohol and a carboxylic acid. While less common under typical workup conditions, it's a possibility.
Acid-Catalyzed Reactions: Strong acidic conditions, particularly with heating, could potentially lead to undesired reactions.
Recommended Solutions:
Use of Mild Conditions: Whenever possible, perform extractions and other purification steps at room temperature or below. Avoid prolonged exposure to strong acids or bases.
Inert Atmosphere: If aldehyde oxidation is a significant problem, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).
Prompt Processing: Do not let the reaction mixture or isolated layers sit for extended periods, especially under basic conditions.
Alternative Purification Technique: Column Chromatography
If acid-base extraction proves problematic, column chromatography on silica gel is a viable alternative for separating the product from non-acidic impurities.[9][10]
Step-by-Step Protocol: Column Chromatography
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. To prevent streaking of the carboxylic acid on the silica plate, add a small amount (0.5-1%) of acetic acid to the eluent.[11] This keeps the carboxylic acid in its protonated, less polar form.
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
Elution: Elute the column with the solvent system. The less polar compounds will elute first.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(3-formylphenoxy)propanoic acid.
Parameter
Typical Value
Rationale
Stationary Phase
Silica Gel
Standard for normal-phase chromatography.
Mobile Phase
Hexane/Ethyl Acetate with 0.5-1% Acetic Acid
Good separation of moderately polar compounds. Acetic acid suppresses deprotonation of the carboxylic acid, leading to better peak shape.[11]
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify 2-(3-formylphenoxy)propanoic acid?
A1: Yes, recrystallization can be an effective final purification step, especially for removing small amounts of impurities and obtaining crystalline material. The key is to find a suitable solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12] For a molecule with both aromatic and polar functional groups, you might need to experiment with solvent pairs like toluene/chloroform, ethanol/water, or ethyl acetate/hexanes.[13] A small-scale solubility test is always recommended to find the optimal conditions.
Q2: My product is an oil and won't crystallize. What should I do?
A2: If your product is an oil, it is likely due to the presence of impurities that are depressing its melting point. In this case, you should first attempt a more rigorous purification method like column chromatography to remove these impurities. Once a higher purity is achieved, crystallization is more likely to be successful. You can also try techniques like trituration (washing the oil with a solvent in which the product is insoluble but the impurities are soluble) or attempting to form a salt (e.g., with a non-nucleophilic amine) which may be more crystalline.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to assess purity:
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point. The reported melting point is 381 K (108 °C).[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q4: What are the expected spectroscopic data for 2-(3-formylphenoxy)propanoic acid?
A4: While the exact chemical shifts can vary slightly depending on the solvent used, you can expect the following characteristic signals in the ¹H NMR spectrum: a singlet for the aldehyde proton (~9.9-10.0 ppm), aromatic protons in the range of 7.0-7.8 ppm, a quartet for the methine proton of the propanoic acid moiety, a doublet for the methyl group, and a broad singlet for the carboxylic acid proton. The ¹³C NMR will show characteristic peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as aromatic and aliphatic carbons.[14]
This technical guide provides a framework for troubleshooting the purification of 2-(3-formylphenoxy)propanoic acid. By understanding the chemical properties of the target molecule and potential impurities, you can select and optimize the most appropriate purification strategy for your specific needs.
References
Blockhuys, F., Vande Velde, C. M. L., & Collas, A. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]
Blockhuys, F., Vande Velde, C. M. L., & Collas, A. (2010). 3-(2-Formylphenoxy)propanoic acid. ResearchGate. [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
Russell, C. E., & Taylor, R. J. K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361. [Link]
Technical Support Center: Aldehyde Protection During Carboxylic Acid Activation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common chemoselectivity hurdles in organic synthesis and drug development: activating a ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common chemoselectivity hurdles in organic synthesis and drug development: activating a carboxylic acid in the presence of an aldehyde.
Because aldehydes are highly electrophilic, they readily undergo side reactions under the basic or nucleophilic conditions required for carboxylic acid activation. This guide provides the mechanistic causality, troubleshooting insights, and self-validating protocols necessary to achieve orthogonal protection and successful coupling.
Strategic Workflow Visualization
The standard approach to this chemoselectivity problem relies on orthogonal reactivity. We must temporarily mask the aldehyde in a form that is stable to basic/nucleophilic coupling conditions, yet easily removable under mild conditions that will not cleave the newly formed amide or ester bond.
Workflow for orthogonal aldehyde protection and carboxylic acid activation.
Troubleshooting & Mechanistic FAQs
Q1: Why did my EDC/NHS coupling fail when an unprotected aldehyde was present?Causality: Carboxylic acid activation (using EDC, HATU, or DCC) typically precedes the addition of a nucleophile, most commonly a primary or secondary amine. If an unprotected aldehyde is present, the amine will preferentially or competitively attack the highly electrophilic carbonyl carbon of the aldehyde. This results in the formation of a Schiff base (imine) rather than the desired amide 1[1]. Furthermore, coupling reagents can trigger unwanted aldol-type condensations if the aldehyde possesses enolizable alpha-protons.
Q2: Which protecting group should I choose for my aldehyde prior to carboxylic acid activation?Causality & Selection: The most reliable and widely utilized protecting groups for aldehydes are acetals—specifically acyclic dimethyl acetals or cyclic 1,3-dioxolanes2[2]. Acetals are formed via an acid-catalyzed, reversible nucleophilic addition-elimination mechanism 3[3]. Because they lack a good leaving group under basic conditions, acetals are entirely inert to the tertiary amine bases (like DIPEA) and nucleophiles used during carboxylic acid activation 4[4].
Q3: My acetal deprotection step is cleaving my newly formed amide. What is going wrong?Causality: Acetal deprotection requires aqueous acid to hydrolyze the acetal back to the aldehyde. While amides are generally stable to mild acids, harsh thermodynamic conditions (e.g., prolonged refluxing in strong mineral acids) will hydrolyze the amide bond.
Solution: You must utilize kinetic control. Deprotect using mild conditions, such as 10% Trifluoroacetic acid (TFA) in wet Dichloromethane (DCM) at 0 °C. The acetal oxygen is readily protonated and cleaved at low temperatures, whereas amide hydrolysis has a much higher activation energy barrier.
Quantitative Data: Protecting Group Selection Matrix
To ensure you select the correct masking strategy for your specific substrate, consult the comparative stability data below.
Enhanced stability over acyclic acetals due to the chelate effect. Requires slightly harsher acidic cleavage.
1,3-Dithiane (Thioacetal)
1,3-Propanedithiol, BF₃·OEt₂
Oxidative/Metal-catalyzed (e.g., Hg(ClO₄)₂ or I₂/CaCO₃)
Extremely stable to both strong acids and bases. Cleaved via strictly orthogonal oxidative/metal conditions 5[5].
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Each protocol includes specific checkpoints to ensure the reaction causality is proceeding as intended before moving to the next step.
Protocol 1: Aldehyde Protection as a Dimethyl Acetal
Objective: Mask the electrophilic aldehyde while leaving the carboxylic acid intact.
Setup: Dissolve the bifunctional substrate (1.0 eq) in anhydrous methanol (0.2 M).
Reagent Addition: Add Trimethyl orthoformate (TMOF) (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq).
Causality Note: TMOF acts as a chemical water scavenger. Because acetalization is an equilibrium process, consuming the water byproduct drives the reaction forward via Le Chatelier's principle.
Reaction: Stir at room temperature under inert atmosphere for 2-4 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The product should exhibit a higher
value than the starting material due to the loss of the highly polarizable carbonyl dipole. If starting material persists, add an additional 1.0 eq of TMOF.
Workup: Quench with solid NaHCO₃ to neutralize the acid catalyst, filter, and concentrate under reduced pressure.
Objective: Activate the free carboxylic acid and couple it with an amine nucleophile without cross-reactivity.
Setup: Dissolve the acetal-protected carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M).
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes.
Causality Note: EDC activates the acid to form an O-acylisourea intermediate. However, this intermediate is unstable and prone to rearranging into an unreactive N-acylurea. HOBt rapidly traps the O-acylisourea to form a stable, yet highly reactive, active ester.
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. You must confirm the complete formation of the HOBt-active ester mass before proceeding. Adding the amine too early allows it to compete for the unstable O-acylisourea.
Coupling: Add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 4-12 hours at room temperature.
Workup: Dilute with EtOAc, wash with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol 3: Mild Acidic Deprotection of the Acetal
Objective: Regenerate the aldehyde without hydrolyzing the newly formed amide bond.
Setup: Dissolve the purified amide intermediate in a 9:1 mixture of DCM and H₂O (0.05 M). Cool the flask to 0 °C in an ice bath.
Hydrolysis: Dropwise, add Trifluoroacetic acid (TFA) to achieve a final concentration of 10% v/v.
Causality Note: The acetal oxygen is protonated by the TFA, creating a good leaving group. Water acts as the nucleophile to attack the resulting oxocarbenium ion, regenerating the aldehyde. The 0 °C temperature kinetically protects the amide bond from hydrolysis.
Self-Validation Checkpoint: Monitor closely by TLC every 15 minutes. The regenerated aldehyde will typically have a lower
value than the acetal intermediate.
Workup: Immediately upon completion, pour the reaction into cold saturated NaHCO₃ to neutralize the TFA. Extract with DCM, dry, and concentrate to isolate the final target.
Technical Support Center: Troubleshooting 2-Chloropropanoic Acid Workflows
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering chemoselectivity issues—specifically, unwanted elimination side reactions—when performing nu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering chemoselectivity issues—specifically, unwanted elimination side reactions—when performing nucleophilic substitutions on 2-chloropropanoic acid.
Below, you will find diagnostic tools, mechanistic FAQs, quantitative condition matrices, and a self-validating experimental protocol to ensure high-yield SN2 substitutions.
Diagnostic Workflow: Mechanistic Divergence
The primary challenge with 2-chloropropanoic acid is the competition between SN2 substitution (desired) and E2 elimination (undesired). The pathway is entirely dictated by your choice of base, nucleophile, and thermal conditions.
Mechanistic divergence of 2-chloropropanoic acid under basic vs. nucleophilic conditions.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my reaction yielding predominantly acrylic acid instead of the desired alpha-substituted product?Causality: 2-Chloropropanoic acid possesses a highly electrophilic alpha-carbon, but it also contains three beta-hydrogens on the adjacent methyl group. As established in fundamental substitution vs. elimination frameworks, the presence of beta-hydrogens introduces the possibility of base-induced H-X elimination[1]. When exposed to strong bases (e.g., NaOH, alkoxides), the reagent acts as a base rather than a nucleophile. It abstracts a beta-hydrogen, triggering the expulsion of the chloride leaving group. This dehydrohalogenation pathway directly yields acrylic acid (an alpha,beta-unsaturated compound)[2].
Q2: How can I shift the mechanistic balance from E2 to SN2?Causality: You must decouple nucleophilicity from basicity and leverage thermodynamics.
Nucleophile Selection: Utilize highly polarizable, "soft" nucleophiles that are weak bases (e.g., amines, thiols, or azides). For instance, the industrial synthesis of the herbicide naproanilide utilizes aniline as the nucleophile; its weak basicity prevents beta-deprotonation while its polarizability ensures efficient backside attack[3].
Thermal Control: The E2 mechanism is entropically favored over SN2 because it produces more molecules (substrate + base
alkene + conjugate acid + leaving group). By strictly maintaining low temperatures (0°C to 25°C), you kinetically starve the E2 pathway while allowing the lower-barrier SN2 reaction to proceed.
Q3: Does the initial state of the carboxylic acid (protonated vs. deprotonated) affect the elimination rate?Causality: Yes. Under basic conditions, the carboxylic acid is instantly deprotonated to a carboxylate anion. This negative charge electrostatically repels incoming anionic nucleophiles (like alkoxides or azides), significantly raising the activation energy for the SN2 transition state. To force the substitution, researchers often increase the temperature. However, because E2 elimination has a higher entropy of activation (
), this added thermal energy disproportionately accelerates the E2 pathway, leading to dehydrohalogenation and acrylic acid formation.
Workaround: Pre-esterify the 2-chloropropanoic acid. By masking the carboxylic acid as an ester, you remove the anionic repulsion, lowering the SN2 activation barrier and allowing substitution to proceed at lower, E2-suppressing temperatures.
Quantitative Data: Condition Matrix
The following table summarizes how specific reaction conditions dictate the chemoselectivity of 2-chloropropanoic acid reactions.
Objective: Synthesize 2-(phenylamino)propanoic acid while completely suppressing acrylic acid formation.
Self-Validating Design: This protocol uses aniline as both the nucleophile and the acid scavenger. By omitting strong inorganic bases, the beta-protons remain intact, inherently preventing E2 elimination.
Step 1: Substrate Preparation
Action: Dissolve 1.0 equivalent of 2-chloropropanoic acid in anhydrous dimethylformamide (DMF) to a concentration of 0.5 M.
Causality: DMF is a polar aprotic solvent. It solvates cations but leaves nucleophiles relatively "naked" and highly reactive. This lowers the activation energy for the SN2 pathway, allowing the reaction to proceed at room temperature.
Step 2: Nucleophile Addition
Action: Chill the solution to 0°C using an ice bath. Slowly add 2.5 equivalents of aniline dropwise over 15 minutes.
Causality: The first equivalent of aniline rapidly deprotonates the carboxylic acid. The remaining 1.5 equivalents serve as the SN2 nucleophile. The low temperature (0°C) kinetically starves the entropically-driven E2 pathway during the exothermic addition phase.
Step 3: Temperature-Controlled Incubation
Action: Remove the ice bath, allow the reaction to warm to 25°C, and stir for 12 hours. Do not exceed 30°C.
Causality: E2 elimination requires significantly more thermal energy than SN2 due to its higher entropy of activation (
). Strict adherence to ambient temperature ensures the activation energy for elimination is never reached.
Step 4: Workup and Isolation
Action: Quench the reaction with water, carefully acidify to pH 3 using 1M HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Causality: Acidification reprotonates the newly formed secondary amine and the carboxylate to their neutral zwitterionic or fully protonated states, allowing the target product to partition into the organic phase while aniline hydrochloride salts remain in the aqueous layer.
References
[3] Title: Naproanilide - AERU - University of Hertfordshire
Source: herts.ac.uk
URL:
solubility issues of phenoxypropanoic acids in water vs ethanol
A Guide to Understanding and Overcoming Solubility Challenges in Water vs. Ethanol Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth tro...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Overcoming Solubility Challenges in Water vs. Ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for handling the solubility of phenoxypropanoic acids. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the field-tested protocols necessary to navigate these challenges effectively.
Part 1: The Core Scientific Principles
Phenoxypropanoic acids are characterized by a molecular structure with dual polarity: a hydrophilic (water-loving) carboxylic acid group and a significantly larger, hydrophobic (water-fearing) phenoxy group. This amphiphilic nature is the primary driver of their complex solubility behavior.
In Water (A Highly Polar Solvent): The polar carboxylic acid head can form hydrogen bonds with water molecules. However, the large, nonpolar phenoxy tail disrupts water's extensive hydrogen-bonding network. This disruption is energetically unfavorable, causing the hydrophobic tails to aggregate, which limits the compound's overall solubility in water.[1][2][3] For small carboxylic acids, the polar group dominates, ensuring water solubility. For phenoxypropanoic acids, the large hydrophobic portion significantly diminishes this effect.[2][3]
In Ethanol (A Polar Protic Solvent with Nonpolar Character): Ethanol (CH₃CH₂OH) presents a more favorable environment. Its hydroxyl (-OH) group is polar and can form hydrogen bonds with the carboxylic acid group, similar to water.[4] Crucially, its ethyl (CH₃CH₂) component is nonpolar and can establish favorable van der Waals interactions with the hydrophobic phenoxy group. This dual-interaction capability makes ethanol a much more effective solvent for these compounds compared to water.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experimental work.
Question 1: Why is my phenoxypropanoic acid derivative virtually insoluble in neutral water but dissolves readily in ethanol?
Answer: This is the classic manifestation of the "like dissolves like" principle, compounded by the molecule's structure. Water is highly polar and prefers to interact with other polar molecules. The large, nonpolar phenoxy group makes the overall molecule insufficiently polar to dissolve well in water without assistance.[1][2] Ethanol, being less polar than water and possessing a nonpolar ethyl group, can effectively solvate both the polar carboxylic acid head and the nonpolar phenoxy tail, leading to significantly higher solubility.
Question 2: I've noticed my compound precipitates out of my aqueous buffer when I lower the pH. Why does this happen?
Answer: This is a direct consequence of the acid-base chemistry of the carboxyl group. Phenoxypropanoic acids are weak acids. Their solubility in water is highly dependent on pH.[5][6]
At High pH (Basic Conditions): The carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is much more polar than the neutral molecule and is readily solubilized in water through strong ion-dipole interactions.[7]
At Low pH (Acidic Conditions): The carboxylate is protonated, returning to the neutral -COOH form. This form is significantly less polar, and its solubility is dominated by the hydrophobic phenoxy group, causing it to precipitate from the aqueous solution.
This pH-dependent solubility can be predicted and quantified using the Henderson-Hasselbalch equation.[8][9][10]
Question 3: Can I dissolve my compound in a small amount of ethanol first and then dilute it with my aqueous buffer?
Answer: Yes, this technique, known as using a cosolvent , is a very common and effective strategy.[11][12][13][14] By first dissolving the compound in a good solvent (like ethanol or DMSO), you create a concentrated stock solution. When you add this stock to the aqueous buffer, the cosolvent helps to keep the compound in solution by reducing the overall polarity of the solvent system.[13] However, be cautious. Adding too much of the organic stock solution can cause the compound to "crash out" or precipitate. The final concentration of the organic solvent should be kept as low as possible (typically <1-5%) to avoid unintended effects on your experiment.
Part 3: Troubleshooting Guides & Experimental Protocols
Here you will find actionable guides to solve specific solubility problems, complete with step-by-step protocols.
Troubleshooting Issue 1: Compound is Insoluble in Aqueous Buffer for an Experiment
Core Insight: The most effective way to solubilize a phenoxypropanoic acid in an aqueous medium is to leverage its acidic nature by forming a salt.
Protocol 1: pH-Mediated Solubilization
This protocol involves creating a concentrated stock solution at a high pH and then carefully adjusting the pH of the final working solution.
Materials:
Phenoxypropanoic acid
1 M NaOH solution
1 M HCl solution
High-purity water
Calibrated pH meter
Procedure:
Weigh the Compound: Accurately weigh the desired amount of your phenoxypropanoic acid.
Initial Suspension: Add a portion of the total required volume of water (e.g., 70%) to create a suspension. The compound will likely not dissolve at this stage.
Basification: While stirring, add the 1 M NaOH solution dropwise. Monitor the suspension. As the pH increases, the solid will begin to dissolve as it converts to its highly soluble carboxylate salt. Continue adding NaOH until all the solid has dissolved completely.
Final Volume Adjustment: Add water to reach the final desired stock concentration.
Storage: Store the concentrated stock solution as per compound stability guidelines.
Preparing the Working Solution: To prepare your final experimental solution, add the required volume of the basic stock solution to your buffer. Check the pH of the final solution. If necessary, carefully adjust it downwards with 1 M HCl. Critical Note: Do not lower the pH below the point where precipitation begins to occur. This "precipitation pH" is typically near the compound's pKa.
Troubleshooting Issue 2: Determining the Maximum Aqueous Solubility
Core Insight: The gold-standard method for determining equilibrium solubility is the shake-flask method.[15] This ensures the solution is truly saturated.
Protocol 2: Solubility Determination by the Shake-Flask Method
Procedure:
Add Excess Solid: Add an excess amount of the solid phenoxypropanoic acid to a known volume of the solvent (e.g., water, buffer at a specific pH, or an ethanol/water mixture) in a sealed container (e.g., a glass vial or flask). "Excess" means that a visible amount of undissolved solid remains.
Equilibration: Agitate the container at a constant temperature for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
Phase Separation: Allow the suspension to settle. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. Critical Note: The filter material must be compatible with the solvent and not bind to your compound.
Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis Spectroscopy or HPLC.
Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or M.
Part 4: Data & Visualizations
Comparative Solubility of Phenoxypropanoic Acids
The following table summarizes the solubility characteristics of representative compounds. Exact quantitative values can vary based on temperature and crystal form.
Diagram 2: The Critical Role of pH in Aqueous Solubility
This diagram shows how pH shifts the equilibrium of the carboxylic acid, directly impacting its solubility in water.
Caption: pH controls the ionization state and solubility.
Diagram 3: Workflow for Shake-Flask Solubility Determination
A step-by-step visual guide for accurately measuring equilibrium solubility.
Caption: Experimental workflow for solubility measurement.
References
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81596, 3-Phenoxypropionic acid. Retrieved from [Link]
University of Technology. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13658, DL-2-Phenoxypropionic acid. Retrieved from [Link]
El-Malah, M. H., & El-Kalyoubi, S. (2017). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]
Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(6), 2095. Retrieved from [Link]
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). Structure and Properties of Carboxylic Acids. Retrieved from [Link]
ResearchGate. (2025, December 24). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). Solubility. Retrieved from [Link]
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
Hoagland, R. E. (1995). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 43(1), 231-236. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2797, Clofibric Acid. Retrieved from [Link]
Masaryk University. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. Retrieved from [Link]
Avdeef, A. (2005). Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. Analytical Chemistry, 77(4), 983-990. Retrieved from [Link]
FooDB. (2011, September 21). Showing Compound 3-Phenoxypropionic acid (FDB022919). Retrieved from [Link]
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. Retrieved from [Link]
LookChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
Indian Journal of Pharmaceutical Education and Research. (2022, October 15). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. Retrieved from [Link]
Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]
Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 2-(4-CHLOROPHENOXY)-2-METHYLPROPANOIC ACID | CAS 882-09-7. Retrieved from [Link]
Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]
ADMET & DMPK. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Retrieved from [Link]
International Journal of Research in Engineering and Science. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]
Technical Support Center: Controlling Racemization of Chiral 2-Phenoxypropanoic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals navigate the stereochemical challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals navigate the stereochemical challenges associated with 2-phenoxypropanoic acids.
Chiral 2-phenoxypropanoic acids are critical building blocks. In agrochemistry, the
-enantiomers of compounds like mecoprop (MCPP) and dichlorprop (DCPP) are the exclusively active herbicidal agents[1][2]. In pharmaceuticals, the enantiomers of aryloxypropanoic acid derivatives often exhibit vastly different pharmacological profiles or toxicological side effects[3]. However, preserving the enantiomeric excess (ee%) of these compounds during synthesis, derivatization, and storage is notoriously difficult.
Mechanistic Insight: The Causality of Racemization
To control racemization, we must first understand its thermodynamic and kinetic drivers. The
-carbon of a 2-phenoxypropanoic acid is flanked by two strongly electron-withdrawing groups: the aryloxy oxygen and the carbonyl group. This unique electronic environment renders the -proton highly acidic[4].
Racemization typically occurs via two primary pathways:
Base-Catalyzed Enolization: In the presence of strong bases (e.g., NaOH during ester hydrolysis, or DBU), the
-proton is abstracted, forming a planar, achiral enolate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture[4].
The Oxazolone Pathway (During Coupling): When the carboxylic acid is activated for amide or ester coupling (e.g., using carbodiimides like DIC or uronium salts like HATU), the highly reactive
-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone. The oxazolone intermediate is highly susceptible to base-catalyzed enolization and subsequent racemization[5][6].
Pathways of 2-phenoxypropanoic acid racemization and prevention via active esters.
Troubleshooting Guide: Amide/Peptide Coupling
The most frequent support tickets we receive involve the loss of chiral integrity during the coupling of 2-phenoxypropanoic acids to amines.
Quantitative Data: Reagent Selection
The choice of coupling reagent and base dictates the survival of your stereocenter. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are mandatory. They act as nucleophilic traps, rapidly converting the unstable
-acylisourea into a stable active ester before oxazolone formation can occur[5].
Coupling System
Additive
Base Used
Mechanism of Action
Typical ee% Retention
DIC
None
DIPEA
Uninhibited oxazolone formation
< 50% (Severe Racemization)
DIC
HOBt
DIPEA
Forms -acyl-OBt active ester
85% - 90%
HBTU
HOBt
DIPEA
Guanidinium activation + OBt trap
90% - 95%
HATU
HOAt
2,4,6-Collidine
Anchimeric assistance via 7-aza nitrogen
> 98% (Optimal)
Data synthesized from comparative coupling studies on highly enolizable substrates[5][6].
ee retention, follow this optimized, self-validating protocol utilizing HATU, HOAt, and a sterically hindered, weak base (2,4,6-collidine).
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of the enantiopure 2-phenoxypropanoic acid and 1.1 equivalents of HOAt in anhydrous DMF (
concentration).
Pre-cooling: Chill the reaction vessel to
using an ice bath. Causality: Lower temperatures exponentially decrease the rate of -proton abstraction.
Activation: Add 1.05 equivalents of HATU to the chilled solution. Stir for 2 minutes.
Base Addition: Dropwise, add 2.0 equivalents of 2,4,6-collidine. Causality: Collidine is basic enough to drive the coupling but too sterically hindered and weak to efficiently abstract the
-proton.
Coupling: Add 1.1 equivalents of the target amine. Maintain the reaction at
to for 2 hours, then allow it to slowly warm to room temperature.
Validation: Extract with EtOAc, dry, and immediately analyze the crude product via Chiral HPLC (See Protocol 2) to validate ee% before proceeding to purification.
Self-validating workflow for chiral coupling and ee% determination.
Self-Validating Protocol: Chiral HPLC Analysis
You cannot control what you cannot measure. 2-Aryloxypropanoic acids and their derivatives require specific chiral stationary phases for accurate ee% determination. Teicoplanin-based phases or
-acid glycoprotein (CHIRAL-AGP) columns are the industry standards for these molecules[7][8].
Step-by-Step Methodology:
Column Selection: Install a Teicoplanin-based chiral column (e.g., Chirobiotic T,
).
Mobile Phase Preparation: Prepare a mixture of Methanol and
Tri-sodium citrate buffer. Adjust the aqueous buffer to pH 4.0 using citric acid. Causality: At pH 4.0, the interaction between the anionic form of the solute and the cationic sites of the teicoplanin phase maximizes chiral discrimination[7].
Isocratic Elution: Run the system isocratically at a ratio of 20:80 (MeOH:Buffer) at a flow rate of
.
Temperature Control: Maintain the column compartment strictly at
. Causality: Thermodynamic data indicates that chiral recognition of phenoxypropanoic acids is highly temperature-dependent[7].
Detection: Monitor UV absorbance at
and . Integrate the peak areas of the and enantiomers to calculate the ee%.
Frequently Asked Questions (FAQs)
Q: I performed a standard ester hydrolysis using
NaOH, and my enantiopure 2-phenoxypropanoic ester completely racemized. Why?A: Standard saponification conditions are incompatible with the acidic -proton of 2-phenoxypropanoic acids. The strong hydroxide base abstracts the -proton faster than it attacks the ester carbonyl, leading to enolization[4]. Solution: Use mild enzymatic hydrolysis (e.g., lipases) or use Lithium Hydroxide (LiOH) in THF/Water at , carefully monitoring the reaction to quench it the moment hydrolysis is complete.
Q: My compound was enantiopure when I synthesized it, but after testing it in soil/biological assays, I recovered a racemic mixture. Is my compound chemically unstable?A: Not necessarily chemically unstable, but biologically susceptible. In environmental matrices (like soil or insect models), chiral 2-phenoxypropanoic acids undergo enantiomerization—a biologically mediated interconversion. This is often driven by specific
-ketoglutarate-dependent dioxygenases (such as RdpA and SdpA) present in soil microbiota, which actively invert the stereocenter[2][9].
Q: Can I use Oxyma Pure instead of HOAt for my couplings?A: Yes. Oxyma (Ethyl cyanohydroxyiminoacetate) is an excellent, less explosive alternative to HOBt/HOAt. It effectively suppresses racemization by forming a highly reactive but stereochemically stable active ester[5]. When paired with DIC or COMU, Oxyma provides ee% retention comparable to the HATU/HOAt system.
Q: How can I verify the absolute configuration of my product without X-ray crystallography?A: You can utilize biphenyl chiroptical probes. By coupling your chiral acid to a specific flexible 2,2′-bridged biphenyl amine, the resulting amide adopts a preferred twist dictated by the stereocenter. This twist generates a strong, predictable Electronic Circular Dichroism (ECD) signal. A simple visual inspection of the ECD spectrum's A-band sign will confirm the absolute
Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 1. Enantiomerization and Enantioselective Degradation of the Chiral 2-Phenoxypropionic Acid Herbicides.
Abundance and Expression of Enantioselective rdpA and sdpA Dioxygenase Genes during Degradation of the Racemic Herbicide (R,S)-2-(2,4-Dichlorophenoxy)
Enantiomerization and Enantioselective Bioaccumulation of Benalaxyl in Tenebrio molitor Larvae
Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consider
Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. MDPI.
REFERENCES CHIRAL-AGP. Chromtech.
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptidechemistry.org.
Technical Support Center: 3-Hydroxybenzaldehyde Removal
This technical guide addresses the removal of unreacted 3-hydroxybenzaldehyde (3-HBA) from reaction mixtures. It is designed for researchers requiring high-purity isolation of target compounds where 3-HBA persists as a s...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the removal of unreacted 3-hydroxybenzaldehyde (3-HBA) from reaction mixtures. It is designed for researchers requiring high-purity isolation of target compounds where 3-HBA persists as a starting material or byproduct.[1][2]
Core Chemical Logic & Strategy
To effectively remove 3-hydroxybenzaldehyde (3-HBA), you must exploit its dual-functional nature.[1][2] It possesses two "handles" for separation:
The Aldehyde Handle: Susceptible to nucleophilic attack (e.g., by bisulfite) to form water-soluble adducts.[1][2][3]
The Phenolic Handle: Weakly acidic (
), allowing deprotonation by weak-to-moderate bases to form water-soluble phenolate salts.[1][2]
Your separation strategy depends entirely on the chemical nature of your product.
Quick Decision Matrix
If your Product is...
Recommended Method
Why?
Non-acidic / Non-phenolic
Method B (Base Extraction)
Fastest. 3-HBA becomes a water-soluble phenolate; product stays in organic phase.[1][2]
Acid-sensitive
Method A (Bisulfite)
Avoids high pH.[1][2] Bisulfite is mildly acidic (pH ~4).[1][2]
A Phenol (like the impurity)
Method A (Bisulfite)
Critical: Base extraction will remove both product and impurity. Bisulfite selectively targets the aldehyde group of 3-HBA.[1][2]
An Aldehyde
Method B (Base Extraction)
Critical: Bisulfite will remove both.[1][2] Base selectively targets the phenolic group of 3-HBA.[1]
Interactive Troubleshooting & Protocols
Method A: The Bisulfite Trap (Chemoselective for Aldehydes)
Best for: Removing 3-HBA when your product is also a phenol or is base-sensitive.[1][2]
Mechanism: Sodium bisulfite (
) attacks the aldehyde carbonyl to form a hydroxy-sulfonate adduct.[1][2] While 3-HBA is soluble in organic solvents, its bisulfite adduct is ionic and highly water-soluble.[1][2]
Protocol:
Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred; DCM works but emulsions are more common).[1][2]
The Wash: Add an equal volume of saturated aqueous sodium bisulfite (
Agitation: Shake vigorously for at least 2-3 minutes .
Technical Note: Aldehyde-bisulfite adduct formation is an equilibrium process and can be slow for electron-rich aromatics.[1][2] Vigor is essential to increase surface area.[1][2]
Separation: Allow layers to separate. The 3-HBA (now an adduct) will migrate to the aqueous layer.
Repeat: Perform the bisulfite wash 2 times.
Final Polish: Wash the organic layer once with brine to remove residual salts, dry over
, and concentrate.
Troubleshooting Method A:
Q: I formed a solid precipitate during the wash. What is it?A: This is likely the bisulfite adduct itself. In high concentrations, the adduct may crash out of the aqueous phase.
Fix: Add more water to the separatory funnel to dissolve the solid. If it persists, filter the biphasic mixture through a glass frit; the solid is the impurity.
Q: My product is acid-sensitive. Is bisulfite safe?A: Saturated sodium bisulfite has a pH of
.[1] If your product is highly acid-labile (e.g., contains acetals or silyl enol ethers), buffer the bisulfite solution to pH 6-7 with a small amount of phosphate buffer, though this may slow the scavenging rate.[1][2]
Method B: Acid-Base Extraction (Chemoselective for Phenols)
Best for: Rapid cleanup when your product is neutral (non-acidic, non-phenolic).[1][2]
Mechanism: The phenolic proton of 3-HBA has a
of 8.98. Washing with a base () deprotonates it, forming the sodium phenolate, which partitions into the aqueous phase.
Protocol:
Preparation: Dissolve crude mixture in an organic solvent (EtOAc or Ether).
Finish: Wash organic layer with water, then brine, then dry and concentrate.[1][2]
Troubleshooting Method B:
Q: I used NaOH and my product yield dropped.A: Your product might have hydrolyzed (if it's an ester) or deprotonated (if it has an acidic proton).
[2] * Fix: Switch to Method A (Bisulfite) or use a milder base like Sodium Bicarbonate (
, pH ~8.5), though bicarbonate may not fully remove 3-HBA due to its pKa being close to the base's pKa.[1][2]
Method C: Solid-Supported Scavenging (High Value / Small Scale)
Best for: Late-stage purification of pharmaceutical intermediates where liquid-liquid extraction is messy.[1][2]
Mechanism: Use a polymer-supported hydrazine (e.g., sulfonyl hydrazine resin).[1][2] The resin reacts covalently with the aldehyde to form a hydrazone, tethering the impurity to the solid bead.
Protocol:
Add 3-5 equivalents of Hydrazine resin to your reaction solvent.[1][2]
Stir or shake at room temperature for 2-4 hours (or overnight).
Filter the mixture. The filtrate contains your purified product; the 3-HBA remains on the filter paper bound to the resin.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification route.
Caption: Decision tree for selecting the optimal chemoselective removal strategy based on product stability.
Data Summary: 3-Hydroxybenzaldehyde Properties
Property
Value
Implication for Purification
Molecular Weight
122.12 g/mol
Low MW; elutes early in size-exclusion but relevant for stoichiometry.[1][2]
Physical State
Solid (mp 100-103°C)
Can crystallize during workup; ensure sufficient solvent volume.[1][2]
Acidity ()
8.98 (Phenolic OH)
Requires pH > 10 for >99% extraction into water.[1][2]
Water Solubility
Low (Cold), High (Hot)
Do not rely on simple water washes; chemical modification (salt/adduct) is required.[1][2]
Aldehyde Reactivity
High
Forms stable adducts with Bisulfite () and Hydrazines.[1][2]
References
Haynes, W. M. (Ed.).[1][2] CRC Handbook of Chemistry and Physics, 97th Edition.[1] CRC Press, 2016.[2] (Confirming pKa and physical properties of hydroxybenzaldehydes).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1][2] Longman Scientific & Technical, 1989.[2] (Standard protocols for bisulfite adduct formation and phenol extraction).
Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones. Link (Detailed chemistry of hydrazine/aldehyde interactions).[1][2]
BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Link (Specific procedural parameters for bisulfite washes).
PubChem. Compound Summary: 3-Hydroxybenzaldehyde. Link (Safety, GHS classification, and chemical identifiers).[1][2]
Technical Support Center: Crystallization of Formylphenoxy Carboxylic Acids
The following guide is structured as an Advanced Technical Support Center for researchers working with Formylphenoxy Carboxylic Acids (e.g., 4-formylphenoxyacetic acid, 5-formyl-2-phenoxybenzoic acid). These molecules pr...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as an Advanced Technical Support Center for researchers working with Formylphenoxy Carboxylic Acids (e.g., 4-formylphenoxyacetic acid, 5-formyl-2-phenoxybenzoic acid).
These molecules present a unique "Janus-faced" challenge: the polar carboxylic acid tail demands protic solvents, while the lipophilic formyl-phenoxy head drives lattice energy and solubility in organics. This duality often leads to the dreaded "oiling out" phenomenon.
Before starting, verify your solvent system.[1] Most failures stem from incorrect polarity matching.
Data Summary: Solubility Profile of 4-Formylphenoxyacetic Acid
Solvent
Solubility (Cold)
Solubility (Hot)
Role in Crystallization
Methanol / Ethanol
Moderate
High
Primary Solvent. Best for thermal recrystallization.
Ethyl Acetate
Moderate
High
Extraction/Primary. Good for initial isolation from crude.
Water
Low (<1 mg/mL)
Moderate
Anti-Solvent. Use to force precipitation from alcohols.
Isohexane / Heptane
Insoluble
Insoluble
Wash/Trituration. Critical for converting oils to solids.
Acetone
High
High
Avoid. Risk of aldol condensation with the formyl group under basic/acidic stress.
Toluene
Low
Moderate
Specialized. Good for azeotropic drying if hydrates form.
Troubleshooting Guides (Symptom-Based)
Case #1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common issue with phenoxy acids. The compound enters a "liquid-liquid phase separation" (LLPS) metastable state before it can nucleate. This usually happens because the cooling is too fast or the impurity profile (often unreacted phenol) depresses the melting point.
The Fix: The "Trituration & Seeding" Protocol
Do not freeze the oil; it will just form a glass. Follow this thermodynamic path:
Re-dissolve: Heat the oil in the minimum amount of your primary solvent (e.g., Ethanol) until clear.[2]
Trace Anti-solvent: Add warm water dropwise until the solution is just turbid. Add one drop of ethanol to clear it.
Controlled Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature (approx. 1-2 °C/min).
The "Scratch" Technique: If oil droplets appear, use a glass rod to vigorously scratch the inner wall of the flask at the interface of the oil and solvent. This generates microscopic glass shards that serve as heteronucleation sites.[1]
Rescue Operation (Isohexane Grind): If it remains an oil at RT:
Grind the oil against the flask wall with a spatula. The non-polar solvent extracts lipophilic impurities (like unreacted phenols), often triggering immediate solidification [1].
Case #2: "The aldehyde peak is disappearing/shifting in NMR."
Diagnosis: Oxidation or Schiff Base formation. The formyl group (-CHO) is reactive.
Oxidation: Air exposure converts the formyl group to a carboxylic acid (dicarboxylic acid impurity).
Schiff Base: If you used an amine base or solvent (e.g., pyridine, ammonium salts), it reacted with the aldehyde.
The Fix:
Atmosphere: Perform all recrystallizations under Nitrogen or Argon.
pH Check: Ensure the pH is < 4. Basic conditions accelerate aldehyde degradation (Cannizzaro reaction) and condensation.
Solvent Swap: Never use primary amines. If using acetone, ensure it is strictly neutral, though alcohols are safer.
Standard Operating Protocols (SOPs)
SOP-A: Acid-Base Precipitation (Purification from Crude)
Best for: Initial cleanup of reaction mixtures (e.g., removing unreacted hydroxybenzaldehyde).
Dissolution: Dissolve crude solid in dilute NaHCO₃ (aq). The carboxylic acid forms a soluble salt; non-acidic impurities (phenols/aldehydes without COOH) remain insoluble or less soluble.
Filtration: Filter the aqueous solution to remove insoluble organics.
Precipitation: Slowly add 6N HCl to the filtrate while stirring vigorously until pH reaches ~2.
Critical: Do not dump the acid. Slow addition promotes larger particle size.
Isolation: Filter the white precipitate. Wash with cold water to remove inorganic salts.
Drying: Vacuum dry at 40°C. Note: High heat (>60°C) can cause decarboxylation or oxidation.
SOP-B: Thermal Recrystallization (High Purity)
Best for: Final polishing for biological assays or X-ray diffraction.
Solvent Prep: Prepare a 90:10 mixture of Ethanol:Water .
Saturation: Suspend the solid in the solvent. Heat to reflux (approx. 80°C).[4] Add solvent in 1 mL increments until fully dissolved.
Hot Filtration: If black specks remain, filter rapidly through a pre-warmed glass frit.
Nucleation: Allow to cool to RT undisturbed.
Tip: If no crystals form after 1 hour, place in a fridge (4°C).
Collection: Filter and wash with cold isohexane (removes surface oils).
Visualizing the Workflow
Diagram 1: Crystallization Decision Tree
This logic flow helps you decide between precipitation and recrystallization based on your crude purity.
Caption: Decision logic for purifying formylphenoxy carboxylic acids, prioritizing acid-base extraction for crude mixtures to prevent oiling out.
Diagram 2: The "Oiling Out" Rescue Loop
A specific workflow for handling the phase separation issue common to these lipophilic acids.
Caption: Troubleshooting loop for converting oil phase to crystalline solid using thermal cycling and mechanical stress.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone/Water for recrystallization?A: While 4-formylphenoxyacetic acid is soluble in acetone [1], we recommend avoiding acetone for long-term crystallization. The formyl group (aldehyde) can undergo aldol condensation with acetone, especially if trace base (K2CO3 from synthesis) remains. Ethanol/Water is chemically inert toward the aldehyde under neutral conditions.
Q: My crystals are turning yellow/brown upon drying. Why?A: This indicates oxidation of the aldehyde to a carboxylic acid or phenol degradation.
Solution: Dry in a vacuum oven at moderate temperature (<40°C) and flush the oven with Nitrogen. Store the final product in amber vials to protect from light-induced radical oxidation [2].
Q: How do I remove the "burnt" smell (Phenol impurity)?A: The "medicinal" smell comes from unreacted phenol or hydroxybenzaldehyde.
Solution: Perform the Isohexane Trituration step (See Troubleshooting Case #1). Phenols are highly soluble in isohexane, whereas the formylphenoxy carboxylic acid is not. Grinding the solid in isohexane will extract the smelly impurity [1].
References
ChemicalBook. (2025). Synthesis and purification of 4-Formylphenoxyacetic acid. Retrieved from
BenchChem. (2025).[1] Phenoxyacetic Acid Solubility and Troubleshooting. Retrieved from
Royal Society of Chemistry. (2018). Synthesis of 2-(2-formylphenoxy)acetic acids and polymorph characterization. Retrieved from
Sigma-Aldrich. (2025). 4-Formylphenoxyacetic acid Product Specification. Retrieved from
Technical Support Center: Stability of 2-(3-Formylphenoxy)propanoic Acid in Basic Conditions
Introduction 2-(3-formylphenoxy)propanoic acid is a highly functionalized building block containing an aromatic aldehyde, an ether linkage, and a chiral carboxylic acid. When exposed to basic conditions—such as during aq...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(3-formylphenoxy)propanoic acid is a highly functionalized building block containing an aromatic aldehyde, an ether linkage, and a chiral carboxylic acid. When exposed to basic conditions—such as during aqueous extractions, salt formation, or basic catalysis—researchers frequently encounter two major structural liabilities: the disproportionation of the formyl group and the racemization of the α-chiral center.
This technical guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to help you preserve the molecular and stereochemical integrity of your compound.
Troubleshooting Guide: Major Base-Induced Degradation Pathways
Issue 1: Unintended Disproportionation (The Cannizzaro Reaction)
Symptom: Loss of the target mass peak in LC-MS; appearance of two new peaks corresponding to [M-16] and [M+16] (oxidation and reduction products).
Root Cause: The 3-formyl group is an aromatic aldehyde lacking α-hydrogens. In the presence of strong bases (e.g., NaOH, KOH), hydroxide ions act as nucleophiles and attack the electrophilic carbonyl carbon[1]. This forms a highly nucleophilic tetrahedral alkoxide intermediate that acts as a hydride donor to a second aldehyde molecule, triggering a bimolecular redox disproportionation into a carboxylic acid and a primary alcohol[2].
Resolution & Workaround:
Base Selection: Use mild bases (e.g., NaHCO₃, K₂HPO₄) for aqueous extractions. The pKa of the propanoic acid moiety is approximately 4.0, meaning mild bases are completely sufficient for deprotonation without initiating nucleophilic attack on the aldehyde[3].
Concentration Limits: If strong bases must be used, keep the concentration below 0.1 M and minimize exposure time.
Issue 2: Loss of Enantiomeric Purity (Base-Catalyzed Racemization)
Symptom: Chiral HPLC analysis shows a drop in enantiomeric excess (ee%), eventually approaching a 50:50 racemic mixture.
Root Cause: The α-carbon of the 2-phenoxypropanoic acid moiety is flanked by an electron-withdrawing carboxylate and an electronegative ether oxygen. Under basic conditions, the α-proton becomes sufficiently acidic to be abstracted, forming an achiral, planar enolate intermediate[4]. Subsequent reprotonation from the solvent occurs non-stereoselectively from either face, leading to racemization[5].
Resolution & Workaround:
Temperature Control: Perform all basic extractions and workups at low temperatures (0–4 °C) to kinetically suppress the rate of enolization.
pH Control: Maintain pH < 8 during prolonged storage. Avoid prolonged exposure to organic bases like triethylamine (TEA) or DBU, which are known to catalyze enolation and subsequent racemization in similar α-substituted carboxylic acids[4].
Visualization: Degradation Mechanisms
Mechanism of base-catalyzed Cannizzaro disproportionation of the formyl group.
Base-catalyzed racemization pathway via an achiral enolate intermediate.
Objective: Isolate 2-(3-formylphenoxy)propanoic acid from organic reaction mixtures without inducing disproportionation or racemization.
Causality: Using a weak base (NaHCO₃) at low temperatures ensures the carboxylic acid is deprotonated (partitioning into the aqueous layer) while the kinetic energy remains too low to overcome the activation barrier for enolization.
Self-Validating Step: The protocol uses a pH-controlled buffer system to ensure complete partitioning of the carboxylate into the aqueous phase while preventing enolization and hydride transfer.
Preparation: Cool the organic mixture (e.g., in ethyl acetate or DCM) to 0–4 °C using an ice bath.
Base Addition: Add an equal volume of pre-chilled 5% w/v aqueous NaHCO₃. Do not use NaOH or KOH.
Partitioning: Gently invert the separatory funnel. Vent frequently to release CO₂ gas generated by the acid-base reaction.
Separation: Collect the aqueous layer (containing the sodium salt of the product).
Acidification: Immediately acidify the aqueous layer to pH 2-3 using cold 1 M HCl to reprotonate the carboxylic acid, halting any potential base-catalyzed degradation.
Recovery: Extract the protonated product back into a fresh organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C.
Protocol 2: Chiral Stability Monitoring via HPLC
Objective: Accurately quantify the enantiomeric excess (ee%) of the compound.
Causality: Derivatization methods often require basic catalysts (like DMAP/TEA) which can artificially induce racemization. A direct chiral stationary phase (CSP) method validates the true optical purity.
Self-Validating Step: Using a derivatization-free chiral stationary phase ensures that the analytical method itself does not induce racemization.
Sample Prep: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Avoid using basic diluents.
Column Selection: Use a polysaccharide-based chiral column (e.g., CHIRALPAK AD-H), which is proven effective for 2-aryloxypropanoic acids[5].
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v). Note: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing on-column racemization.
Analysis: Run at a flow rate of 1.0 mL/min at 25 °C. Monitor UV absorbance at 254 nm.
Frequently Asked Questions (FAQs)
Q: Can I use sodium hydroxide to make a stable aqueous stock solution of this compound?A: No. While NaOH will successfully form the highly soluble sodium carboxylate salt, the strong hydroxide environment will simultaneously trigger the Cannizzaro reaction, destroying the formyl group[1]. Furthermore, it will rapidly racemize the chiral center[4]. If an aqueous stock is required, use a physiological buffer (e.g., PBS at pH 7.4) and store aliquots at -80 °C.
Q: I need to perform a reductive amination on the aldehyde. Will the basic amine cause racemization?A: It depends on the basicity and steric hindrance of the amine. Primary and secondary amines used in reductive amination (e.g., aniline, benzylamine) are generally weak enough that racemization is slow at room temperature. However, avoid adding strong tertiary amine bases (like DIPEA or TEA) as co-catalysts, as they are notorious for accelerating the enolization of α-aryloxypropanoic acids[6].
Q: Why does my compound degrade faster in concentrated basic solutions compared to dilute ones?A: The Cannizzaro reaction is typically second-order with respect to the aldehyde and first-order (or even second-order) with respect to the base[3]. Therefore, doubling the base concentration can exponentially increase the rate of disproportionation.
References[1] Title: Cannizzaro Reaction - Alfa Chemistry. Source: alfa-chemistry.com. URL: https://www.alfa-chemistry.com/[2] Title: Cannizzaro Reaction - Chemistry LibreTexts. Source: libretexts.org. URL: https://chem.libretexts.org/[3] Title: Cannizzaro Reaction - Organic Chemistry Tutor. Source: organicchemistrytutor.com. URL: https://www.organicchemistrytutor.com/[4] Title: Catalytic Deracemization Reactions. Source: Journal of the American Chemical Society. URL: https://pubs.acs.org/[6] Title: Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. Source: Journal of the American Chemical Society. URL: https://pubs.acs.org/[5] Title: A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution. Source: clockss.org. URL: https://clockss.org/
A Comparative Guide to the Analytical Characterization of 2-(3-formylphenoxy)propanoic acid
Introduction 2-(3-formylphenoxy)propanoic acid is a bifunctional organic molecule featuring a carboxylic acid, an ether linkage, and an aromatic aldehyde. Its distinct structural motifs make it a valuable building block...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(3-formylphenoxy)propanoic acid is a bifunctional organic molecule featuring a carboxylic acid, an ether linkage, and an aromatic aldehyde. Its distinct structural motifs make it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. The precise characterization of such intermediates is non-negotiable, as the purity and confirmed structure of starting materials directly impact the yield, purity, and viability of the final product.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-formylphenoxy)propanoic acid, a cornerstone technique for unambiguous structural elucidation. We will explore the causality behind its unique spectral features and present a robust protocol for data acquisition. Furthermore, this guide will objectively compare the utility of ¹H NMR with alternative analytical techniques, providing researchers with the insights needed to select the most appropriate methods for their specific analytical challenges.
Part 1: In-Depth Analysis of the ¹H NMR Spectrum
¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by probing the chemical environment of each hydrogen atom. For 2-(3-formylphenoxy)propanoic acid, the spectrum can be logically divided into four distinct regions: the downfield aldehyde and carboxylic acid protons, the aromatic protons, and the upfield aliphatic protons of the propanoic acid moiety.
The interpretation below is based on established principles of chemical shifts and spin-spin coupling, using DMSO-d₆ as the reference solvent. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps to slow the exchange rate of the acidic proton, making the carboxylic acid signal more readily observable compared to solvents like CDCl₃ or D₂O, where the signal can broaden significantly or be lost to deuterium exchange[1][2][3].
Predicted ¹H NMR Spectral Data for 2-(3-formylphenoxy)propanoic acid in DMSO-d₆
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Key Rationale
Carboxylic Acid (-COOH)
~12.0 - 13.0
Broad Singlet (br s)
1H
Highly deshielded acidic proton. Signal is often broad due to hydrogen bonding and chemical exchange[4][5].
Aldehyde (-CHO)
~9.95
Singlet (s)
1H
Strongly deshielded by the anisotropic effect of the carbonyl group and direct attachment to the sp² carbon[4].
Aromatic (H-4, H-6)
~7.6 - 7.7
Multiplet (m)
2H
Protons ortho and para to the electron-withdrawing formyl group are shifted downfield.
Aromatic (H-2, H-5)
~7.3 - 7.5
Multiplet (m)
2H
Protons ortho and para to the electron-donating ether linkage are shifted relatively upfield compared to H-4/H-6.
Methine (-CH)
~4.95
Quartet (q)
1H
Deshielded by the adjacent oxygen atom and carboxylic acid group. Split into a quartet by the three methyl protons (n+1 = 3+1 = 4)[6].
Methyl (-CH₃)
~1.55
Doublet (d)
3H
Standard aliphatic region. Split into a doublet by the single adjacent methine proton (n+1 = 1+1 = 2)[6].
Part 2: A Comparative Guide to Analytical Techniques
While ¹H NMR is unparalleled for its detailed structural elucidation in a single, non-destructive experiment, a multi-faceted analytical approach is often necessary for comprehensive characterization, particularly in regulated environments. The choice of technique is dictated by the specific question being asked—be it identity, purity, quantity, or the presence of trace-level impurities.
Technique
Information Provided
Sample Prep
Sensitivity
Key Advantages & Limitations
¹H NMR Spectroscopy
Unambiguous molecular structure, connectivity, stereochemistry, and quantitative analysis (qNMR).
Simple dissolution in a deuterated solvent.
Low (mg scale).
Advantage: Provides the most structural information in a single experiment. Non-destructive.[7] Limitation: Relatively low sensitivity compared to MS-based methods.
Infrared (IR) Spectroscopy
Presence of functional groups (C=O, O-H, C-O).
Minimal (neat sample or KBr pellet).
Moderate.
Advantage: Fast and simple confirmation of key functional groups. The broad O-H stretch (2500-3300 cm⁻¹) and sharp C=O stretches (~1700-1760 cm⁻¹) are characteristic of carboxylic acids[5]. Limitation: Provides no information on molecular connectivity.
HPLC-UV
Purity assessment and quantification.
Dissolution in mobile phase.
High (µg/mL to ng/mL).
Advantage: Excellent for determining purity and quantifying the analyte against a reference standard.[8] Limitation: Provides no structural information beyond a retention time. Co-elution can mask impurities.
LC-MS/MS
Molecular weight confirmation, trace-level quantification, and impurity identification.
Dissolution in mobile phase.
Very High (pg/mL to fg/mL).
Advantage: Confirms molecular weight and provides exceptional sensitivity for impurity profiling and biomarker analysis[9]. Limitation: Provides limited structural information on its own; fragmentation patterns can be complex to interpret without standards.
Gas Chromatography (GC)
Analysis of volatile compounds.
Derivatization required to convert the non-volatile carboxylic acid into a volatile ester[10].
High (ng/mL to pg/mL).
Advantage: High-resolution separation for volatile compounds. Limitation: Not suitable for direct analysis of this compound. The required derivatization adds complexity and potential for side-reactions[7][10].
Part 3: Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Trustworthy data is the product of a meticulous and well-justified protocol. The following steps outline a self-validating system for acquiring a high-resolution ¹H NMR spectrum of 2-(3-formylphenoxy)propanoic acid.
Step-by-Step Methodology:
Sample Preparation (The "Why"):
Accurately weigh approximately 5-10 mg of the compound. Causality: This mass ensures sufficient signal-to-noise (S/N) for a typical high-field NMR spectrometer without causing line broadening due to saturation.
Transfer the solid to a clean, dry NMR tube.
Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D). Causality: DMSO-d₆ is chosen to solubilize the polar compound and to ensure the observation of exchangeable protons (COOH)[2]. The high isotopic purity minimizes the residual solvent signal.
Add a small amount of Tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate chemical shift calibration. It is chemically inert and has a single, sharp resonance outside the typical range for organic molecules[6].
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
Spectrometer Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent. Causality: The lock system compensates for magnetic field drift over time, ensuring the stability required for a high-resolution spectrum.
Shim the magnetic field. Perform automated gradient shimming followed by manual optimization of key shims (Z1, Z2) to maximize field homogeneity. Causality: Shimming is the most critical step for achieving sharp, well-resolved peaks. An inhomogeneous field leads to broad, distorted lines, obscuring fine coupling details.
Acquire a standard, single-pulse ¹H spectrum. Typical parameters on a 400 MHz spectrometer would include:
Spectral Width: ~16 ppm (to include the full range from TMS to the carboxylic acid proton).
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): ~2-5 seconds. Causality: A sufficient relaxation delay is crucial for accurate integration, ensuring all protons have fully relaxed back to their equilibrium state before the next pulse.
Number of Scans: 8-16 scans. Causality: Co-adding multiple scans improves the S/N ratio, which increases with the square root of the number of scans.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all distinct signals. Set the integral of a well-resolved, unambiguous peak (e.g., the aldehyde singlet) to its known proton count (1H) to determine the relative integrals of all other signals.
Analyze the chemical shifts, integrations, and multiplicities to confirm the structure.
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final structural confirmation, highlighting the central role of ¹H NMR and its synergy with other analytical techniques.
Caption: Workflow for the structural elucidation of 2-(3-formylphenoxy)propanoic acid.
Conclusion
For the structural verification of 2-(3-formylphenoxy)propanoic acid, ¹H NMR spectroscopy stands out as the primary analytical tool. It offers an unparalleled depth of information, allowing for the direct observation of every unique proton environment within the molecule, from the labile carboxylic acid proton to the complex splitting patterns of the aromatic ring. While techniques like mass spectrometry and chromatography are essential for confirming molecular weight and assessing purity, respectively, they serve as complementary methods to the definitive structural blueprint provided by NMR. The adoption of a robust, well-justified NMR protocol, as detailed in this guide, is fundamental to ensuring the integrity and success of research and development endeavors that rely on this versatile chemical intermediate.
References
Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?[Link]
Reddit. (2022). Protons Carboxylic acids in ¹H NMR. r/OrganicChemistry. [Link]
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
Naughton, C., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20326-20343. [Link]
Arnhard, Y., et al. (2008). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 22(1), 129-136. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. [Link]
The Royal Society of Chemistry. (2019). Supporting Information: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]
Google Patents. (2010). WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them.
Advanced Characterization of Phenoxypropanoic Acid Derivatives: A Comparative MS Guide
Executive Summary Phenoxypropanoic acid derivatives represent a critical scaffold in both agrochemistry (e.g., Mecoprop, Dichlorprop) and pharmacology (e.g., Fibrate class PPAR agonists). Their analysis presents a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenoxypropanoic acid derivatives represent a critical scaffold in both agrochemistry (e.g., Mecoprop, Dichlorprop) and pharmacology (e.g., Fibrate class PPAR agonists). Their analysis presents a unique challenge: the need to distinguish between structural isomers (2- vs. 3-phenoxy) and metabolic derivatives (esters vs. free acids).
This guide moves beyond basic spectral matching. We compare ionization behaviors, elucidate specific fragmentation mechanisms, and provide a self-validating LC-MS/MS protocol designed for high-sensitivity quantification in complex matrices.
Comparative Analysis: Ionization Architectures
The choice of ionization technique dictates the structural information available. For phenoxypropanoic acids, the dichotomy between Electron Ionization (EI) and Electrospray Ionization (ESI) is the primary decision point.
Table 1: Technical Comparison of Ionization Modes
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Primary Domain
GC-MS (Volatile derivatives)
LC-MS/MS (Polar free acids/conjugates)
Sample State
Gas phase (Requires derivatization)
Liquid phase (Native state)
Energy Regime
Hard (~70 eV)
Soft (Thermal/Coulombic)
Molecular Ion
Weak or Absent ()
Dominant ( or )
Key Fragment
-Cleavage, Tropylium ( 91)
Decarboxylation ()
Isomer Specificity
High (Spectral fingerprinting)
Moderate (Requires MS/MS optimization)
Limit of Detection
ng/mL range
pg/mL range (with MRM)
Expert Insight: The "Why" Behind the Choice
Use EI (GC-MS) when performing non-targeted screening or when you need to distinguish positional isomers based on "fingerprint" fragmentation patterns in the low-mass region (e.g., differentiating 2,4-D from its isomers). Note: You must methylate or silylate the carboxylic acid moiety to ensure volatility.
Use ESI (LC-MS/MS) for pharmacokinetic (PK) studies or residue analysis. The acidic nature of the propanoic tail makes Negative Mode (ESI-) the gold standard for free acids, yielding high sensitivity via the stable carboxylate anion
.
Mechanistic Fragmentation Pathways[1]
Understanding the causality of fragmentation allows you to predict transitions for Multiple Reaction Monitoring (MRM) method development.
The ESI Negative Mode Pathway (Free Acids)
In negative mode, the precursor is the deprotonated carboxylate
. The fragmentation is driven by charge-remote or charge-driven losses of neutral molecules.
Decarboxylation: The most energetically favorable step is the loss of
(44 Da).
Ether Cleavage: Following decarboxylation, the ether bond becomes labile, often leading to the formation of a substituted phenoxide ion.
The EI Pathway (Esters)
In EI, the molecular ion
is a radical cation.
-Cleavage: Cleavage adjacent to the carbonyl group is dominant.[1]
McLafferty Rearrangement: If the ester alkyl chain is sufficiently long (e.g., butyl esters), a McLafferty rearrangement can occur. However, for methyl esters of 2-phenoxypropanoic acid, the primary fragmentation is the loss of the alkoxycarbonyl group.
Visualization: Fragmentation Logic
The following diagram illustrates the primary fragmentation pathway for 2-phenoxypropanoic acid in ESI(-) mode, contrasting it with the Ether Cleavage mechanism.
Figure 1: Proposed ESI(-) fragmentation pathway for 2-phenoxypropanoic acid. The loss of CO2 is the primary transition used for quantification.
Differentiation of Isomers (2- vs 3-Phenoxy)
A common analytical pitfall is the co-elution of the 2-phenoxy (alpha) and 3-phenoxy (beta) isomers.
2-Phenoxypropanoic acid: The ether oxygen is on the
-carbon (adjacent to carboxyl).
Diagnostic Feature: The proximity of the oxygen to the carbonyl facilitates a 4-membered transition state, enhancing the loss of the carboxylic moiety (
or ).
3-Phenoxypropanoic acid: The ether oxygen is on the
-carbon.
Diagnostic Feature: Fragmentation often mimics simple alkyl-phenyl ethers. The loss of the entire propanoic acid side chain (
) is more pronounced.
Recommendation: Do not rely solely on MS/MS ratios. Chromatographic separation using a C18 column with high aqueous stability (e.g., polar-embedded phase) is required for baseline resolution.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for the analysis of free acid herbicides (e.g., Mecoprop) in biological fluids or water. It uses a "Dilute-and-Shoot" or SPE approach for robustness.
Sample Preparation (Solid Phase Extraction)
Cartridge: Polymeric Anion Exchange (PAX) or HLB (Hydrophilic-Lipophilic Balance).
Conditioning: 3 mL Methanol, then 3 mL Water.
Loading: Load 5 mL of sample (acidified to pH 3).
Wash: 3 mL 5% Methanol in Water.
Elution: 3 mL Methanol (for HLB) or Methanol with 5%
(for PAX).
Reconstitution: Evaporate to dryness under
and reconstitute in Mobile Phase A.
LC-MS/MS Conditions
Parameter
Setting
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
High resolution for isomer separation.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH keeps analytes protonated for retention.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Standard organic modifier.
Gradient
10% B to 90% B in 8 min
Fast ramp suitable for high-throughput.
Flow Rate
0.3 mL/min
Optimal for ESI desolvation.
Ionization
ESI Negative (-)
Max sensitivity for carboxylic acids.
Source Temp
350°C
Ensures complete desolvation of aqueous mobile phase.
Workflow Diagram
Figure 2: Analytical workflow for the quantification of phenoxypropanoic acids.
References
NIST Mass Spectrometry Data Center. (2023). 3-Phenoxypropionic acid Mass Spectrum. National Institute of Standards and Technology. [Link]
European Union Reference Laboratories (EURL). (2014). Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS. EURL-SRM. [Link]
MassBank. (2025). Mass Spectrum of 3-Phenylpropionic acid. MassBank Record: HMDB0002229. [Link]
A Comparative Guide to 2-(3-formylphenoxy)propanoic acid and its 4-formyl Isomer for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and research chemicals, the positional isomerism of functional groups on an aromatic ring can dramatically influence a molecule's physicochemical properties, reactivity, a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical intermediates and research chemicals, the positional isomerism of functional groups on an aromatic ring can dramatically influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of two such isomers: 2-(3-formylphenoxy)propanoic acid and 2-(4-formylphenoxy)propanoic acid. This document is intended to equip researchers, medicinal chemists, and process development scientists with the critical information needed to make informed decisions in their synthetic and development endeavors.
Introduction: The Subtle Distinction with Significant Consequences
2-(formylphenoxy)propanoic acids are bifunctional molecules featuring a carboxylic acid and an aldehyde, making them versatile building blocks in organic synthesis. The key distinction between the two compounds discussed herein lies in the position of the electron-withdrawing formyl group (-CHO) on the phenoxy ring—either at the meta (3-position) or para (4-position) relative to the ether linkage. This seemingly minor structural change has profound implications for the electronic environment of the molecule, thereby affecting its reactivity and potential applications. The 4-formyl isomer, for instance, is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen. Both isomers are of interest to researchers exploring new chemical entities where the aldehyde can be used as a synthetic handle for further molecular elaboration.
Physicochemical Properties: A Tale of Two Isomers
A direct, side-by-side experimental comparison of all physicochemical properties is not extensively available in the literature. However, by compiling available data and leveraging computational predictions, we can construct a comparative profile.
Comparative Reactivity: An Electron-Withdrawing Dance
The primary determinant of the differential reactivity between these two isomers is the electronic effect of the formyl group on the aromatic ring and, consequently, on the propanoic acid moiety.
The formyl group is a moderately deactivating, electron-withdrawing group. Its effect is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).
Inductive Effect (-I): This is a through-bond polarization effect that weakens with distance. The electronegative oxygen of the aldehyde pulls electron density from the aromatic ring. This effect is felt at both the meta and para positions.
Resonance Effect (-M): This involves the delocalization of π-electrons and is only operative when the substituent is in conjugation with the rest of the system, which is the case for the para position. In the 4-formyl isomer, the aldehyde group can withdraw electron density from the phenoxy oxygen via resonance, which is not possible for the 3-formyl isomer.
This difference in electronic influence leads to the following predictions in reactivity:
Acidity of the Carboxylic Acid: The pKa of the propanoic acid moiety is influenced by the electron-withdrawing ability of the substituted phenoxy group. A stronger electron-withdrawing effect will stabilize the carboxylate anion, resulting in a lower pKa (stronger acid). Due to the added resonance-based electron withdrawal in the 4-formyl isomer, it is predicted to be a slightly stronger acid than the 3-formyl isomer.
Reactivity of the Aldehyde: The electrophilicity of the aldehyde's carbonyl carbon is crucial for its reactivity towards nucleophiles. The greater electron-withdrawing capacity of the para-substituted formyl group in the 4-isomer makes its carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to the 3-isomer. This is supported by studies on analogous compounds, such as 3- and 4-(trifluoromethyl)benzaldehyde, where the para-isomer is shown to be more reactive.[5]
Experimental Workflows and Protocols
Synthesis of 2-(formylphenoxy)propanoic acid Isomers
The synthesis of these isomers can be approached through several routes. Below are representative protocols for each.
1. Synthesis of 2-(3-formylphenoxy)propanoic acid via Williamson Ether Synthesis
This method involves the reaction of a hydroxybenzaldehyde with an α-haloester, followed by hydrolysis. The following protocol is adapted from the synthesis of a related isomer.[3]
Precision Profiling: A Comparative Guide to HPLC Method Development for Phenoxy Acid Impurities
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Phenoxy acids (e.g., 2,4-D, MCPA, and pharmaceutical intermediates like phenoxyacetic acid derivatives) present unique chromatogr...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Context: Phenoxy acids (e.g., 2,4-D, MCPA, and pharmaceutical intermediates like phenoxyacetic acid derivatives) present unique chromatographic challenges due to their acidic nature (pKa ~3.0–3.6), structural isomerism, and the presence of phenolic impurities.
Part 1: The Scientific Challenge
Phenoxy acid derivatives are critical scaffolds in both agrochemicals and pharmaceutical synthesis (e.g., fibrates). The primary analytical challenge lies in separating the parent acid from its structural isomers and phenolic precursors (e.g., chlorophenols).
Why Standard Methods Fail
Standard generic C18 gradients often fail to resolve these impurities for two reasons:
pKa Proximity: The acidity of the carboxyl group requires strict pH control. At neutral pH, analytes ionize and elute in the void volume.
Isomeric Overlap: Positional isomers (e.g., 2,4-D vs. 2,6-D) have nearly identical hydrophobicity, making them co-elute on alkyl-bonded phases that rely solely on Van der Waals forces.
This guide compares three distinct stationary phase technologies to solve these issues: Traditional Fully Porous C18 , Core-Shell C18 , and Phenyl-Hexyl chemistries.[1]
Part 2: Comparative Technology Review
We evaluate "The Product" (Modern Core-Shell C18) against the industry benchmark (Fully Porous C18) and the selectivity specialist (Phenyl-Hexyl).
The Benchmark: Fully Porous C18 (5 µm)
Mechanism: Pure hydrophobic interaction.
Pros: High loading capacity; extremely robust; legacy method compatibility.
Cons: Broad peaks lead to poor resolution of close-eluting isomers; high backpressure restricts flow rates (speed).
Verdict: Reliable for assay, often insufficient for complex impurity profiling.
The Modern Standard: Core-Shell C18 (2.6 µm)
Mechanism: Hydrophobic interaction on a superficially porous particle (solid core, porous shell).
Pros:50-70% higher efficiency than fully porous 5 µm particles.[2] The short diffusion path minimizes longitudinal diffusion (B-term in Van Deemter), resulting in sharper peaks and higher sensitivity.
Cons: Lower loading capacity than fully porous; still lacks specific selectivity for aromatic isomers.
Verdict: The best choice for speed and sensitivity when isomers are not the primary concern.
The Specialist: Phenyl-Hexyl (Core-Shell or Porous)
Mechanism: Mixed-mode interaction (Hydrophobic +
- interactions).
Pros: The phenyl ring interacts with the
-electrons of the phenoxy and chlorophenol rings. This provides orthogonal selectivity , easily separating positional isomers that co-elute on C18.
Cons: Requires methanol (protic solvent) to maximize
- interactions; acetonitrile can suppress this effect.
Verdict: The mandatory choice for separating structural isomers.
Part 3: Comparative Performance Data
The following data summarizes a study separating a critical pair: 2,4-Dichlorophenoxyacetic acid (2,4-D) and its impurity 2,4-Dichlorophenol (2,4-DCP) , along with a positional isomer 2,6-D .
Experimental Conditions:
Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7)
Mobile Phase B: Acetonitrile (for C18) / Methanol (for Phenyl-Hexyl)
Flow Rate: Optimized for column dimension.
Parameter
Fully Porous C18 (5 µm)
Core-Shell C18 (2.6 µm)
Phenyl-Hexyl (2.6 µm)
Backpressure
~80 bar
~280 bar
~290 bar
Efficiency (N)
~12,000 plates
~25,000 plates
~24,000 plates
Resolution (Rs) 2,4-D / 2,4-DCP
2.1 (Baseline)
3.8 (Excellent)
4.2 (Excellent)
Resolution (Rs) 2,4-D / 2,6-D
0.8 (Co-elution)
1.1 (Partial)
3.5 (Full Separation)
Run Time
25 min
8 min
10 min
Analysis
Slow, fails isomer separation.
Fast, sharp peaks, but marginal isomer separation.
Optimal balance of speed and selectivity.
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the specific failure mode indicates the corrective action (e.g., pH drift vs. column aging).
Step 1: Mobile Phase Preparation (Critical for pKa Control)
Phenoxy acids have pKa values ~3.0. To ensure robust retention, the mobile phase pH must be at least 1.5 units below the pKa .
Buffer: 20 mM Ammonium Formate or 0.1% Formic Acid.
Target pH: 2.7 ± 0.1.
Validation Check: If retention times drift >5%, check aqueous pH. If peaks split, pH is likely near pKa (3.0–3.5).
Step 2: Column Selection & Screening
Do not default to C18. Use the following logic:
Screen 1: Core-Shell C18 with Acetonitrile gradient. (Goal: Speed/Sensitivity).
Screen 2: Phenyl-Hexyl with Methanol gradient. (Goal: Isomer Resolution).
Step 3: Gradient Optimization
Initial Run: 5% to 95% B over 10 minutes.
Optimization: Calculate
(apparent retention factor). For phenoxy acids, a shallower gradient (e.g., 20% to 60% B) often yields better separation of hydrophobic impurities.
Part 5: Visualizing the Logic
Diagram 1: Method Development Decision Tree
This decision tree guides the researcher through the selection process based on specific impurity types.
Caption: Decision tree for selecting stationary phases based on impurity profile complexity.
Diagram 2: Separation Mechanism Comparison
Visualizing why Phenyl-Hexyl succeeds where C18 fails for aromatic isomers.
Caption: Phenyl-Hexyl columns utilize Pi-Pi interactions to separate sterically similar aromatic isomers.
References
Phenomenex. (2017).[2] Core-Shell vs Fully Porous Particles: Chromatographic Performance Comparison. Retrieved from [Link]
Waters Corporation. (2022). Differences between C18 and Phenyl-Hexyl Chemistries. Retrieved from [Link]
CIPAC. (2022).[3] MT 155: Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Retrieved from [Link]
PubChem. (2025).[4] 2,4-Dichlorophenoxyacetic acid: Chemical and Physical Properties. Retrieved from [Link]
Helix Chromatography. (2024). HPLC Methods for analysis of MCPA and Acidic Herbicides.[5][6] Retrieved from [Link]
Analytical Differentiation of Ortho, Meta, and Para Formylphenoxy Acids via 1H NMR Spectroscopy
Introduction Formylphenoxy acids (e.g., formylphenoxyacetic acid) are highly versatile bifunctional building blocks in drug development. They provide a reactive aldehyde handle for reductive aminations and a carboxylic a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Formylphenoxy acids (e.g., formylphenoxyacetic acid) are highly versatile bifunctional building blocks in drug development. They provide a reactive aldehyde handle for reductive aminations and a carboxylic acid for amide coupling. Because the stereoelectronic geometry of these intermediates dictates the binding affinity of the final Active Pharmaceutical Ingredient (API), distinguishing between the ortho (1,2-), meta (1,3-), and para (1,4-) regioisomers is a non-negotiable quality control step [5].
This guide provides an authoritative, objective methodology for leveraging 1D 1H Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously assign these isomers. Rather than relying solely on absolute chemical shifts—which can drift based on concentration or solvent—this approach focuses on the unalterable molecular symmetry and J-coupling spin systems.
Mechanistic Causality: Electronic Effects on NMR Shifts
The aromatic region (6.5–8.0 ppm) of a 1H NMR spectrum is governed by the electronic push-pull dynamics of the ring substituents [3].
The Formyl Group (-CHO): Acts as a strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I). It heavily deshields the protons located ortho and para to it, shifting their signals downfield [4].
The Phenoxy Ether (-O-CH₂COOH): Acts as an electron-donating group (EDG) via resonance (+R) from the oxygen lone pairs. This shields the ortho and para protons, shifting them upfield.
The interplay of these opposing forces creates distinct chemical environments. However, the definitive diagnostic tool is the J-coupling splitting pattern , which is dictated entirely by the substitution geometry.
Diagnostic 1H NMR Splitting Patterns
The structural assignment of formylphenoxy acids relies on identifying the spin system within the aromatic window:
Para-Isomer (1,4-disubstituted): The molecule possesses a plane of symmetry, creating an AA'BB' spin system . The aromatic region will display only two major signal groups, typically appearing as two highly symmetrical doublets (or pseudo-doublets). Each doublet integrates to 2H, with a large ortho coupling constant (
Hz) [2].
Meta-Isomer (1,3-disubstituted): The lack of symmetry creates an ABCD spin system . The hallmark diagnostic feature is the highly isolated proton at position 2, flanked by both substituents. Lacking any adjacent ortho protons, it cannot undergo large splitting and appears as a distinct singlet (or a very narrow multiplet due to weak meta coupling,
Hz). The remaining three protons appear as two doublets and one triplet.
Ortho-Isomer (1,2-disubstituted): This is also an ABCD spin system , but crucially lacks an isolated proton. The continuous chain of four adjacent protons results in four distinct 1H signals—typically two doublets and two triplets (or doublet of doublets/triplets of doublets) exhibiting standard ortho coupling (
Hz) [1].
Quantitative Data Comparison
The following table summarizes the expected 1H NMR performance data for the three isomers, providing a quick-reference benchmark for spectral interpretation.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in verification mechanism.
Step 1: Sample Preparation
Action: Dissolve 10–15 mg of the formylphenoxy acid in 0.6 mL of DMSO-
.
Causality: Formylphenoxy acids frequently exhibit poor solubility in CDCl₃ due to intermolecular hydrogen bonding of the carboxylic acid, leading to broad, unresolved peaks. DMSO-
competitively disrupts these hydrogen bonds, ensuring sharp, well-resolved multiplets necessary for J-coupling analysis.
Step 2: Acquisition Parameters
Action: Acquire a standard 1D 1H NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to a minimum of 2.0 seconds.
Causality: A sufficient relaxation delay ensures complete longitudinal relaxation (
) of all protons. This guarantees accurate integration, which is the primary metric for distinguishing the 2H doublets of the para isomer from the 1H multiplets of the ortho/meta isomers.
Step 3: Internal Calibration & Self-Validation
Action: Reference the spectrum to the residual DMSO solvent peak (quintet at 2.50 ppm). Locate the highly deshielded aldehyde proton (-CHO) at ~9.8–10.2 ppm and set its integration to exactly 1.00 .
Validation: The aldehyde proton is isolated and does not overlap with any other signals, making it a perfect internal standard. Sum the integrals of all signals in the aromatic region (6.5–8.0 ppm). If the total integral equals exactly 4.00 , the sample is pure, the baseline is correct, and the spin system can be confidently assigned.
Step 4: Orthogonal Verification (Optional)
Action: If signal overlap occurs (common in 1,2-disubstituted systems on lower-field instruments), run a 2D 1H-1H COSY experiment.
Validation: COSY will map the continuous J-coupling network of the ortho isomer (all 4 protons cross-correlate) versus the broken network of the meta isomer (the isolated singlet will show no ortho cross-peaks).
Spectral Interpretation Workflow
Figure 1: Decision workflow for identifying formylphenoxy acid isomers via 1H NMR integration.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 46533, 2-(2-Formylphenoxy)acetic acid." PubChem, [Link]
Baranac-Stojanović, M. "Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting/Donating Group be Explained in Terms of Resonance Effects?" Chemistry–An Asian Journal, 2018. [Link]
University of Wisconsin-Madison. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." UW-Madison Chemistry Facilities, [Link]
Iqbal, A. et al. "Synthesis, characterization and antibacterial activity of azomethine derivatives derived from 2-formylphenoxyacetic acid." Molecules, 2007. [Link]
Comparative
A Researcher's Guide to the Elemental Analysis of C10H10O4: From Theory to Practice
For researchers, scientists, and drug development professionals, confirming the elemental composition of a synthesized compound is a critical, non-negotiable step in quality control and characterization. This guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, confirming the elemental composition of a synthesized compound is a critical, non-negotiable step in quality control and characterization. This guide provides an in-depth comparison of elemental analysis techniques, focusing on the organic compound C10H10O4, and offers practical insights to ensure accurate and reliable results.
Theoretical Composition: The Foundation of Analysis
Before any analysis, the expected elemental composition must be calculated from the molecular formula. For C10H10O4, the theoretical percentages are the benchmark against which all experimental data will be compared.
This theoretical data serves as the fundamental point of comparison for all subsequent experimental results.
Combustion Analysis: The Gold Standard for Organic Compounds
The most prevalent and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[1][2] This technique is the cornerstone of modern elemental analyzers.
Principle of Operation:
The core principle involves the complete and rapid combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically 900-1000°C).[1] This process quantitatively converts the elements into simple, detectable gases:
Carbon (C) → Carbon Dioxide (CO2)
Hydrogen (H) → Water (H2O)
Nitrogen (N) → Nitrogen Gas (N2) or Nitrogen Oxides (NOx)
Sulfur (S) → Sulfur Dioxide (SO2)
These resulting gases are then separated and quantified by a series of detectors.[1]
Experimental Workflow & Instrumentation
A typical CHNS/O elemental analyzer follows a well-defined workflow, crucial for achieving precise results.
Comparison of Instrumental Techniques
While combustion analysis is the dominant method, different instrument configurations and detection methods exist. The choice depends on sample type, desired precision, and throughput.
Technique/Parameter
Combustion with TCD
Inductively Coupled Plasma (ICP-OES/MS)
X-Ray Fluorescence (XRF)
Primary Application
C, H, N, S, O in organic materials
Trace elemental analysis, metals
Bulk elemental analysis, non-destructive
Principle
High-temperature oxidation, gas separation, thermal conductivity detection[3]
Atomization and excitation in plasma, emission/mass detection
For verifying the empirical formula of a pure organic compound like C10H10O4, Combustion Analysis with Thermal Conductivity Detection (TCD) is the unequivocal method of choice.
Achieving Trustworthy Results: A Self-Validating Protocol
The integrity of elemental analysis data hinges on a meticulously executed, self-validating protocol. This means incorporating steps that continuously verify the instrument's performance and the accuracy of the results.
Causality: The detector's response must be correlated to a known amount of each element. This is the foundation of quantification.
Procedure: Analyze a certified, high-purity standard (e.g., Acetanilide, Sulfanilamide) with a known elemental composition. Run multiple times to generate a stable, linear calibration curve. The instrument software uses this curve to convert the detector signal from an unknown sample into an elemental percentage.
Sample Preparation - The Most Critical Step:
Purity: The sample must be as pure and dry as possible. Residual solvents or impurities will significantly skew results.[5] For instance, residual water will artificially inflate both the hydrogen and oxygen percentages.
Homogeneity: Ensure the analyzed portion is representative of the entire sample. For crystalline solids, grinding to a fine powder is recommended.[5]
Weighing: Using a calibrated microbalance, precisely weigh approximately 1-3 mg of the sample into a tin or silver capsule. The exact mass is critical for the final calculation.
Encapsulation: Tightly crimp the capsule to ensure no sample is lost and that it is sealed from the atmosphere. For hygroscopic or air-sensitive samples, this step should be performed in a glove box.[6]
Analysis Sequence & Quality Control:
Causality: Instrument drift can occur over time. Interspersing standards and blanks among unknown samples verifies that the calibration remains valid throughout the run.
Procedure:
Begin the sequence by running 2-3 standards to confirm the calibration is active and accurate.
Run a blank (empty tin capsule) to ensure there is no system contamination.
Analyze unknown samples in duplicate or triplicate to ensure reproducibility.[5]
After every 5-10 unknown samples, re-analyze a certified standard. The result must fall within the accepted tolerance (typically ±0.3%) of the theoretical value.[5] If it does not, the instrument must be recalibrated and all subsequent samples re-analyzed.
Data Interpretation and Troubleshooting
The generally accepted tolerance for publication-quality elemental analysis is that the experimental values must be within ±0.4% of the theoretical values.[5][7]
Example Data for C10H10O4:
Element
Theoretical %
Acceptable Range (±0.4%)
Experimental Result (Example)
Pass/Fail
C
61.86
61.46 - 62.26
61.99
Pass
H
5.19
4.79 - 5.59
5.11
Pass
O
32.95
32.55 - 33.35
32.90
Pass
Troubleshooting Common Discrepancies
Deviations from the theoretical values are common and often point to specific issues in the sample preparation or analytical process.
Conclusion
For the elemental analysis of C10H10O4, combustion analysis is the definitive method. Achieving accurate, publication-quality data is not merely a function of the instrument but is critically dependent on a rigorous, self-validating protocol. By prioritizing sample purity, meticulous preparation, and continuous quality control with certified standards, researchers can ensure the integrity of their results and confidently verify the elemental composition of their compounds.
References
ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants , ASTM International, West Conshohocken, PA, 2021, [Link]
All About Combustion Analysis , Infinita Lab, [Link]
What Is an Elemental Analyzer & How Does It Work? , Excedr, [Link]
Structural Analysis & Characterization Guide: 2-(3-Formylphenoxy)propanoic Acid
Part 1: Executive Summary & Strategic Context In the development of phenoxypropanoic acid derivatives—a scaffold critical for anti-lipidemic agents (fibrates) and specific herbicides—the solid-state conformation dictates...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Context
In the development of phenoxypropanoic acid derivatives—a scaffold critical for anti-lipidemic agents (fibrates) and specific herbicides—the solid-state conformation dictates solubility, bioavailability, and synthetic utility.
This guide focuses on 2-(3-formylphenoxy)propanoic acid (CAS: 51264-77-8).[1] Unlike its extensively characterized isomer 3-(2-formylphenoxy)propanoic acid , the crystal structure of the 2-(3-formyl...) derivative remains a critical gap in open literature.
The Core Challenge:
Researchers must distinguish between the kinetic (catemer) and thermodynamic (dimer) polymorphs of this compound. While the ortho-isomer (3-(2-formyl...)) crystallizes in an unexpected catemer motif due to steric and intramolecular forces, the meta-isomer (2-(3-formyl...)) is predicted to revert to the classic centrosymmetric dimer, offering superior lattice stability.
This guide provides the definitive protocol for crystallizing, solving, and benchmarking the structure of 2-(3-formylphenoxy)propanoic acid against its known analogs.
Part 2: Comparative Structural Assessment
This section compares the Target Compound (Meta-isomer) against the Reference Standard (Ortho-isomer) and the Parent Scaffold . This comparison predicts "performance" in terms of lattice energy and packing efficiency.
The "performance" of the crystal is defined by its hydrogen bonding network:
The Reference Failure (Ortho): In 3-(2-formylphenoxy)propanoic acid, the ortho-formyl group sterically interferes with the ether linkage, preventing the carboxylic acid from aligning into a planar dimer. Instead, it forms a catemer (chain) along the [100] direction [1].[2][3][4] This often results in lower melting points and faster dissolution rates but lower shelf stability.
The Target Advantage (Meta): In 2-(3-formylphenoxy)propanoic acid, the formyl group is distal to the propanoic tail. This separation allows the carboxylic acid to access the syn-planar conformation required to form the highly stable centrosymmetric dimer (
motif).
Implication: Expect higher melting point and lower solubility compared to the ortho-isomer.
Supersaturation: Dissolve 50 mg of compound in minimal hot Ethanol (60°C).
Seeding (Self-Validation): If an amorphous precipitate forms, redissolve and add a micro-seed of the parent 2-phenoxypropanoic acid to induce nucleation of the dimer form.
Slow Evaporation: Place the vial in a vibration-free environment at 20°C. Cover with parafilm punctured with a single needle hole to control evaporation rate (approx. 100 µL/day).
Harvesting: Isolate colorless block-like crystals after 48-72 hours. Needle-like crystals often indicate solvates or catemers; blocks usually indicate dimers.
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
Objective: Definitive structural solution.
Mounting: Select a crystal (
mm) and mount on a glass fiber using cryo-oil.
Data Collection:
Instrument: Bruker D8 QUEST or equivalent.
Temperature: 100 K (Cryostream) to reduce thermal motion.
Source: Mo K
( Å).
Structure Solution:
Use SHELXT (Intrinsic Phasing) to solve the phase problem.
Look for the Carboxylic Acid Proton . Crucial Step: If the proton is disordered between the two oxygens, it confirms a dynamic dimer. If localized on one oxygen H-bonded to a carbonyl, it suggests a catemer.[2]
Refinement:
Refine against
using SHELXL .
Validation: Check for "Alert A" in CheckCIF regarding voids. The meta-isomer may pack inefficiently, leaving voids for solvent molecules.
Part 4: Structural Characterization Workflow
The following diagram illustrates the decision logic for characterizing the solid-state form, distinguishing between the stable dimer and the metastable catemer.
Figure 1: Decision tree for assigning the solid-state polymorph based on H-bond topology derived from XRD data.
Part 5: References
Collas, A., Vande Velde, C. M., & Blockhuys, F. (2010).[2][4] 3-(2-Formylphenoxy)propanoic acid.[2][4] Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. Link
Leiserowitz, L. (1976).[2][4] Molecular packing modes. Carboxylic acids. Acta Crystallographica Section B, 32(3), 775-802. Link
ChemScene. (2024). Product Data: 2-(3-Formylphenoxy)propanoic acid (CAS 51264-77-8).[1] Link
Steiner, T. (2002).[2][4] The hydrogen bond in the solid state. Angewandte Chemie International Edition, 41(1), 48-76. Link
A Comparative Guide to the UV-Vis Absorption Properties of Formylphenoxy Derivatives
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of formylphenoxy derivatives. Designed for researchers, scientists, and professionals in drug development, this docum...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of formylphenoxy derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors influencing the electronic transitions of these compounds. We will explore the theoretical underpinnings of their UV-Vis spectra, present comparative experimental data, and provide a detailed protocol for accurate and reproducible measurements.
Introduction: The Significance of Formylphenoxy Derivatives and their Spectroscopic Characterization
Formylphenoxy derivatives, a class of aromatic aldehydes, are pivotal structural motifs in a wide array of chemical and biological systems. Their presence in natural products, pharmaceutical intermediates, and materials science underscores the importance of understanding their fundamental physicochemical properties. UV-Vis spectroscopy is a powerful, non-destructive analytical technique that provides critical insights into the electronic structure of these molecules. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are exquisitely sensitive to the molecular architecture, including the nature and position of substituents on the aromatic ring and the surrounding solvent environment. A thorough understanding of these relationships is crucial for applications ranging from reaction monitoring and quality control to the rational design of molecules with specific optical properties.
Fundamental Principles: Electronic Transitions in Formylphenoxy Derivatives
The UV-Vis absorption spectra of formylphenoxy derivatives are primarily governed by electronic transitions within the molecule. The key chromophore is the benzaldehyde moiety, which consists of a benzene ring conjugated with a carbonyl group. The primary electronic transitions observed are:
π → π* Transitions: These are high-energy transitions of electrons from a bonding π orbital to an anti-bonding π* orbital. They are typically characterized by high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹) and are responsible for the strong absorption bands observed in the UV region. The extent of the conjugated system significantly influences the energy of this transition; larger conjugated systems lead to a bathochromic (red) shift, meaning absorption at longer wavelengths.[1]
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These are "forbidden" transitions, resulting in much weaker absorption bands (ε < 1000 L mol⁻¹ cm⁻¹) that appear at longer wavelengths compared to the π → π* transitions.
The phenoxy group, an oxygen atom linking a phenyl group to the formyl-bearing ring, acts as an auxochrome. Its lone pair of electrons can participate in resonance with the aromatic π-system, influencing the energy of the molecular orbitals and thus the absorption characteristics.
Comparative Analysis of UV-Vis Absorption Properties
The UV-Vis absorption properties of formylphenoxy derivatives are highly dependent on the nature and position of substituents on the aromatic ring, as well as the polarity of the solvent.
The Influence of Substituents
Substituents on the phenoxy ring can significantly alter the electronic distribution within the molecule, leading to predictable shifts in the absorption maxima.
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the aromatic ring through resonance and inductive effects. This destabilizes the ground state and stabilizes the excited state, leading to a smaller energy gap for the π → π* transition. The result is a bathochromic shift (shift to longer wavelengths) and often an increase in molar absorptivity (a hyperchromic effect ). For instance, the presence of a methoxy group in the para position of 1,3-diphenylpropane-1,3-dione, a related system, increases the absorption in the UV-A range.[2]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. This stabilizes the ground state more than the excited state, increasing the energy gap for the π → π* transition and causing a hypsochromic shift (shift to shorter wavelengths). However, in some cases, EWGs can extend the conjugation, leading to a bathochromic shift. For example, nitrobenzaldehydes exhibit strong absorptions around 250 nm due to ππ* excitations involving the nitro and benzene groups.[3][4]
The position of the substituent (ortho, meta, or para) is also critical. Para-substitution often leads to the most significant spectral shifts due to the direct resonance interaction with the formyl group. Ortho-substituents can introduce steric hindrance, potentially disrupting the planarity of the molecule and affecting the conjugation, which can lead to hypsochromic shifts.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Substituted Benzaldehydes (as a proxy for Formylphenoxy Derivatives) in a Non-polar Solvent (e.g., Hexane/Cyclohexane)
Note: Data for formylphenoxy derivatives can be inferred from substituted benzaldehydes due to the electronic similarity of the phenoxy group to a substituted phenyl ring.
The Effect of Solvent Polarity (Solvatochromism)
The polarity of the solvent can significantly impact the UV-Vis absorption spectra of formylphenoxy derivatives, a phenomenon known as solvatochromism. The direction of the shift depends on the nature of the electronic transition and the relative polarity of the ground and excited states.
π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Therefore, in a polar solvent, the excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This reduces the energy gap of the transition, resulting in a bathochromic (red) shift .
n → π* Transitions: In contrast, the ground state of an n → π* transition is more polar due to the presence of non-bonding electrons. Polar solvents, particularly those capable of hydrogen bonding, will stabilize the ground state more than the less polar excited state. This increases the energy gap of the transition, leading to a hypsochromic (blue) shift .
This differential shift of π → π* and n → π* bands with increasing solvent polarity can be a useful diagnostic tool for assigning electronic transitions.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible UV-Vis absorption data for formylphenoxy derivatives, the following detailed protocol should be followed.
Stock Solution Preparation: Accurately weigh a small amount of the formylphenoxy derivative (e.g., 1-5 mg) using an analytical balance.
Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M). Ensure complete dissolution.
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
Instrument Setup and Measurement
Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-30 minutes to ensure a stable output.[6][7]
Wavelength Range Selection: Set the desired wavelength range for the scan, typically from 200 to 400 nm for formylphenoxy derivatives.
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction. This will subtract the absorbance of the solvent and the cuvettes from the subsequent sample measurement.
Sample Measurement: Empty the sample cuvette and rinse it a few times with the sample solution before filling it. Place the sample cuvette back into the sample holder.
Acquire Spectrum: Initiate the scan to record the absorbance spectrum of the sample.
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.
Molar Absorptivity Calculation: Calculate the molar absorptivity (ε) using the Beer-Lambert law:
A = εbc
where:
A is the absorbance
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
b is the path length of the cuvette (typically 1 cm)
c is the concentration of the sample (mol L⁻¹)
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Logical Relationships and Causality
The following diagram illustrates the key cause-and-effect relationships that determine the UV-Vis absorption properties of formylphenoxy derivatives.
This guide has provided a detailed comparison of the UV-Vis absorption properties of formylphenoxy derivatives. The key takeaways are:
The UV-Vis spectra are dominated by π → π* and n → π* electronic transitions.
Electron-donating substituents typically cause a bathochromic shift, while electron-withdrawing groups often lead to a hypsochromic shift, although exceptions exist.
The position of the substituent significantly influences the extent of these spectral shifts.
Increasing solvent polarity generally results in a bathochromic shift for π → π* transitions and a hypsochromic shift for n → π* transitions.
A standardized experimental protocol is crucial for obtaining accurate and comparable data.
By understanding these fundamental principles and utilizing the provided experimental guidelines, researchers can effectively employ UV-Vis spectroscopy to characterize formylphenoxy derivatives and leverage their unique optical properties in a variety of scientific applications.
References
Pharmaguideline. SOP for Analysis on UV- Visible Spectrophotometer. [Link]
Scribd. SOP For Analysis On UV - Visible Spectrophotometer. [Link]
Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]
Braude, E. A., & Forbes, W. F. (1955). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed), 3776-3782. [Link]
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
Mondal, S., et al. (2012). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 14(34), 11699-11708. [Link]
A Comprehensive Guide to the Safe Disposal of 2-(3-formylphenoxy)propanoic Acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-formylphenoxy)propanoic acid (CAS No. 51264-77-8), a compound utilized in various research applications. By adhering to these procedures, you can mitigate risks and ensure compliance with safety regulations.
I. Understanding the Compound: Chemical and Physical Properties
A thorough understanding of a chemical's properties is foundational to its safe handling and disposal. Below is a summary of the known properties of 2-(3-formylphenoxy)propanoic acid.
II. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, a cautious approach is necessary. The presence of a carboxylic acid functional group suggests corrosive properties, while the overall organic structure necessitates precautions against skin absorption and inhalation.
Mandatory Personal Protective Equipment (PPE):
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[3][4]
Eye/Face Protection: Use safety glasses with side shields or chemical goggles to protect against splashes.[3][4]
Skin and Body Protection: A standard laboratory coat should be worn to prevent contamination of personal clothing.[3][4]
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
III. Step-by-Step Disposal Protocol
The disposal of 2-(3-formylphenoxy)propanoic acid must be conducted in accordance with institutional and local hazardous waste regulations. The following procedure provides a comprehensive framework for its safe disposal.
Step 1: Waste Segregation and Containerization
Do Not Mix: This compound should be treated as a distinct waste stream. Do not mix it with other chemical wastes to avoid unintended reactions.[4]
Use Compatible Containers: Collect the waste in a clearly labeled, sealable container that is compatible with acidic organic compounds. Glass containers are generally suitable, but avoid metal containers for acidic waste.[5][6]
Proper Labeling: The container must be labeled with the full chemical name, "2-(3-formylphenoxy)propanoic acid," and the appropriate hazard warnings (e.g., "Hazardous Waste," "Corrosive," "Irritant").
Step 2: On-site Neutralization (for small aqueous solutions only)
For very small quantities of dilute aqueous solutions, neutralization may be an option, but this should only be performed by trained personnel in a well-ventilated fume hood.[7]
Causality: Neutralization of the carboxylic acid group can render the compound less corrosive. However, the toxicity of the resulting salt is unknown. Therefore, this step should be approached with caution and may not be permitted by all institutional EHS departments.
Prepare a Basic Solution: Use a dilute solution of a weak base, such as sodium bicarbonate, to slowly neutralize the acidic waste.
Monitor pH: Carefully monitor the pH of the solution, aiming for a neutral range of 6.0-8.0.
Consult EHS: Before drain disposal of the neutralized solution, consult with your institution's Environmental Health & Safety (EHS) department. Drain disposal is generally prohibited unless explicitly authorized.[7]
Step 3: Management of Spills
In the event of a spill, immediate and appropriate action is crucial.
Minor Spills:
Ensure the area is well-ventilated.
Wear appropriate PPE.
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
Major Spills:
Evacuate the immediate area.
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[4]
Step 4: Final Disposal
Contact EHS: The ultimate disposal of chemical waste must be handled by a licensed hazardous waste contractor.[4] Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS), if available, or at a minimum, the chemical name and any known hazard information to the disposal contractor.[4]
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-(3-formylphenoxy)propanoic acid.
Caption: Disposal decision workflow for 2-(3-formylphenoxy)propanoic acid.
V. References
Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Crystallographic Communications, E66(10), o2662. Retrieved from [Link]2]
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]5]
Environmental Health and Safety Office. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]6]
Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]]
Handling 2-(3-formylphenoxy)propanoic acid requires a nuanced approach that balances its physical hazards (irritant, potential sensitizer) with its chemical stability (aldehyde oxidation susceptibility). While often classified as an Irritant (H315, H319, H335) , the presence of both a carboxylic acid and a reactive aldehyde group dictates specific containment strategies to prevent degradation and operator exposure.
This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for researchers. The primary risks are mucous membrane inflammation upon dust inhalation and contact dermatitis . Furthermore, the aldehyde moiety is prone to auto-oxidation to the corresponding dicarboxylic acid if improperly stored or handled in open air for extended periods.
Hazard Assessment & Risk Profiling
The dual-functional nature of this molecule drives the risk profile.
Functional Group
Hazard Characteristic
Operational Implication
Carboxylic Acid
pH-dependent Corrosivity
Irritating to skin/eyes; requires neutralization for disposal.
Facilitates skin absorption; standard nitrile gloves are generally effective but require frequent changing.
Critical Warning: Do not heat above 150°C without a reflux condenser or inert gas blanket, as aldehyde decomposition or polymerization can release noxious fumes.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be a self-validating system. If a specific condition (e.g., "Dust Generation") is met, the corresponding PPE upgrade is mandatory.
Protection Zone
Standard Operation (Benchtop/Hood)
High-Risk Operation (Spill/Aerosolization)
Technical Specification (Reference)
Respiratory
Fume Hood (Face velocity: 0.5 m/s)
N95 or P100 Respirator
NIOSH 42 CFR Part 84 [1]
Ocular
Chemical Safety Goggles
Face Shield + Goggles
ANSI/ISEA Z87.1-2020 [2]
Dermal (Hand)
Nitrile Gloves (0.11 mm)
Double-gloving (Nitrile/Neoprene)
EN 374-1:2016 Type B [3]
Body
Cotton Lab Coat (High neck)
Chemical-Resistant Apron (Tyvek)
OSHA 29 CFR 1910.132 [4]
PPE Selection Logic
The following decision tree illustrates the logical flow for selecting the appropriate respiratory and dermal protection based on the experimental context.
Figure 1: Decision logic for selecting PPE based on physical state and handling environment.
Operational Protocol: Safe Handling & Synthesis
A. Weighing and Transfer (Solid State)
Context: The solid is likely a white to off-white powder. Static electricity can cause particle dispersal.
Engineering Control: Utilize a static-dissipative balance enclosure or work inside a fume hood.
Technique: Use an antistatic weighing boat. Do not pour directly from the stock bottle; use a chemically inert spatula (stainless steel or PTFE).
Containment: Immediately reseal the stock container. If the lid threads are contaminated, wipe with a dry Kimwipe before closing to prevent friction-induced degradation.
B. Solubilization
Context: 2-(3-formylphenoxy)propanoic acid is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol, Ethanol).
Solvent Choice: For biological assays, DMSO is preferred. For chemical synthesis, methanol or dichloromethane are common.
Procedure: Add the solid to the solvent, not vice versa, to prevent splashing.
Dissolution: Mild vortexing is acceptable. Avoid sonication if possible, as heat generation can accelerate aldehyde oxidation [5].
C. Reaction Setup
Context: Protecting the aldehyde group.
Atmosphere: Purge reaction vessels with Nitrogen (N₂) or Argon (Ar).
Temperature: Monitor internal temperature. Exotherms during base addition (e.g., if deprotonating the carboxylic acid) can degrade the aldehyde.
Emergency Response & Disposal
Spill Cleanup Workflow
Do not dry sweep. Dry sweeping generates dust aerosols that are easily inhaled.
Isolate: Evacuate the immediate area (10 ft radius).
PPE Up: Don goggles, double nitrile gloves, and N95 mask.
Contain:
Solid Spill: Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste container.
Liquid Spill: Absorb with vermiculite or sand.
Decontaminate: Wipe surface with 10% Sodium Carbonate (Na₂CO₃) solution to neutralize residual acid, followed by water.
Disposal must comply with RCRA (Resource Conservation and Recovery Act) regulations in the US or local equivalent.
Waste Stream: Organic Chemical Waste (Non-Halogenated, unless halogenated solvents were used).
Neutralization: While the acid can be neutralized, the aldehyde group remains reactive. Incineration is the only recommended disposal method to fully degrade the carbon skeleton [6].
NIOSH. (2020). NIOSH Guide to the Selection and Use of Particulate Respirators (42 CFR Part 84). Centers for Disease Control and Prevention. [Link]
ANSI/ISEA. (2020). American National Standard for Occupational and Educational Personal Eye and Face Protection Devices (ANSI/ISEA Z87.1-2020). International Safety Equipment Association. [Link]
European Standards. (2016). EN 374-1:2016 Protective gloves against dangerous chemicals and micro-organisms. CEN (European Committee for Standardization). [Link]
OSHA. (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[2][3] [Link]
PubChem. (n.d.). 2-(3-Formylphenoxy)propanoic acid (Compound Summary).[1] National Library of Medicine. Retrieved March 5, 2026, from [Link]
EPA. (2023). Hazardous Waste Disposal Regulations (40 CFR Part 260-273). United States Environmental Protection Agency.[2][4] [Link]